molecular formula C11H11FN2O2 B1492917 Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate CAS No. 1315359-46-6

Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate

Cat. No.: B1492917
CAS No.: 1315359-46-6
M. Wt: 222.22 g/mol
InChI Key: FJARUKLKYSWXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate is a useful research compound. Its molecular formula is C11H11FN2O2 and its molecular weight is 222.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c1-2-16-11(15)5-9-7-14-6-8(12)3-4-10(14)13-9/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJARUKLKYSWXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C=C(C=CC2=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine core is a "privileged structure" found in numerous biologically active compounds, and the incorporation of a fluorine atom and an ethyl acetate moiety can profoundly influence pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5][6] This document delineates a validated synthetic strategy centered on the classical condensation reaction between 6-fluoro-2-aminopyridine and ethyl 4-bromo-3-oxobutanoate. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the causal reasoning behind the selection of reagents and reaction conditions. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize this and related compounds with high efficiency and purity.

Introduction: The Significance of the Imidazo[1,2-a]Pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic aromatic heterocycle that has garnered immense attention from the scientific community.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1] Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including anxiolytic, anticancer, anti-inflammatory, and anti-tuberculosis properties.[5][7]

The strategic functionalization of the imidazo[1,2-a]pyridine core is critical for modulating its biological activity. The introduction of a fluorine atom at the 6-position is a common tactic in medicinal chemistry to enhance metabolic stability, improve binding affinity, and alter lipophilicity. Concurrently, the ethyl acetate group at the 2-position serves as a versatile chemical handle, enabling further molecular elaboration and derivatization to explore structure-activity relationships (SAR). This guide provides an authoritative pathway to construct this valuable intermediate.

Synthetic Strategy: A Chemically Logical Approach

The synthesis of this compound is most effectively achieved through a one-pot condensation and cyclization reaction. This approach is favored for its atom economy and operational simplicity.

Retrosynthetic Analysis:

Our retrosynthetic disconnection of the target molecule logically breaks the imidazole ring. The C-N bonds of the five-membered ring are disconnected, revealing two primary synthons: a nucleophilic aminopyridine and an electrophilic α-halocarbonyl compound.

G cluster_SM Target This compound Disconnect C-N Bond Disconnection Target->Disconnect Synthons Starting Materials Disconnect->Synthons SM1 6-Fluoro-2-aminopyridine SM2 Ethyl 4-bromo-3-oxobutanoate

This analysis leads to a convergent synthesis strategy involving the reaction of 6-fluoro-2-aminopyridine with ethyl 4-bromo-3-oxobutanoate . This reaction is a variation of the well-established methods for imidazo[1,2-a]pyridine synthesis, which typically involve the condensation of a 2-aminopyridine with an α-haloketone.[1][4]

Mechanistic Insights: The Reaction Pathway

The formation of the imidazo[1,2-a]pyridine ring proceeds through a well-understood, multi-step mechanism. The trustworthiness of this protocol is rooted in the predictable and high-yielding nature of these sequential transformations.

  • Nucleophilic Substitution (SN2 Alkylation): The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of 6-fluoro-2-aminopyridine on the electrophilic carbon bearing the bromine atom in ethyl 4-bromo-3-oxobutanoate. This step forms a pyridinium salt intermediate and is typically the rate-determining step.[1]

  • Intramolecular Condensation: The exocyclic amino group of the pyridinium intermediate, now positioned favorably, performs a nucleophilic attack on the ketone carbonyl carbon. This forms a five-membered cyclic hemiaminal intermediate.

  • Dehydration and Aromatization: The hemiaminal intermediate readily undergoes dehydration (loss of a water molecule) to form the fully aromatic and thermodynamically stable imidazo[1,2-a]pyridine ring system. This final step is often facilitated by heat and is the driving force for the reaction's completion.

G

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Role
6-Fluoro-2-aminopyridine4214-74-8112.10Starting Material
Ethyl 4-bromo-3-oxobutanoate13176-46-0209.04Starting Material[8][9]
Sodium Bicarbonate (NaHCO₃)144-55-884.01Base
Ethanol (EtOH)64-17-546.07Solvent
Ethyl Acetate (EtOAc)141-78-688.11Extraction Solvent
Hexanes110-54-3-Eluent
Saturated Sodium Chloride (Brine)7647-14-558.44Washing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying Agent
Silica Gel (230-400 mesh)7631-86-9-Stationary Phase
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates and chamber[10]

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-fluoro-2-aminopyridine (1.0 eq) and sodium bicarbonate (2.0 eq).

  • Solvent Addition: Add ethanol (approx. 0.2 M concentration relative to the aminopyridine) to the flask. Stir the suspension at room temperature for 10 minutes.

  • Reagent Addition: Add ethyl 4-bromo-3-oxobutanoate (1.1 eq) to the suspension dropwise over 5 minutes.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) until the starting 6-fluoro-2-aminopyridine spot is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add ethyl acetate (50 mL) and water (30 mL).

    • Transfer the mixture to a separatory funnel, shake, and separate the layers.

    • Extract the aqueous layer with additional ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with brine (25 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate to dryness under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to afford the pure this compound as a solid.

Process Optimization and Causality

The selection of each reagent and condition is based on established chemical principles to ensure a successful and efficient synthesis.

  • Reagent Rationale:

    • 6-Fluoro-2-aminopyridine: This is the foundational building block providing the fluorinated pyridine portion of the final molecule. The fluorine atom is relatively inert under these reaction conditions. Syntheses of various aminopyridines are well-documented, ensuring the accessibility of this starting material.[11][12][13]

    • Ethyl 4-bromo-3-oxobutanoate: This bifunctional reagent is critical. The α-bromo position provides the electrophilic site for the initial SN2 reaction, while the β-ketoester functionality is essential for the subsequent intramolecular cyclization that forms the imidazole ring and installs the desired acetate side chain.[14][15]

  • Condition Justification:

    • Solvent (Ethanol): Ethanol is an excellent choice as it readily dissolves the starting materials at elevated temperatures and has a boiling point suitable for promoting the reaction without causing degradation.

    • Base (Sodium Bicarbonate): A mild, non-nucleophilic base is crucial. Its role is to neutralize the hydrobromic acid (HBr) that is generated during the SN2 and dehydration steps. This prevents the protonation of the aminopyridine, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product.

    • Temperature (Reflux): Heating the reaction is necessary to provide the activation energy for both the initial alkylation and, more importantly, the intramolecular condensation and subsequent dehydration/aromatization steps, which can be kinetically slow at room temperature.[16]

Data Summary

The following table summarizes the key parameters for this synthetic protocol. Yields are representative and may vary based on scale and purification efficiency.

ParameterValue/ConditionRationale
Scale 1-10 mmolLaboratory scale for discovery chemistry.
Temperature ~80 °C (Reflux in EtOH)Overcomes activation energy for cyclization.
Reaction Time 4-6 hoursTypical duration for complete consumption of starting material.
Base Sodium BicarbonateMild, inexpensive, and effective acid scavenger.
Purification Flash ChromatographyStandard method for achieving high purity.
Expected Yield 65-80%Representative yield for this type of transformation.
Appearance Off-white to pale yellow solidTypical physical state of the purified product.

Conclusion

This guide has detailed a scientifically sound, reliable, and efficient pathway for the synthesis of this compound. By employing a classical one-pot condensation/cyclization between 6-fluoro-2-aminopyridine and ethyl 4-bromo-3-oxobutanoate, the target molecule can be obtained in high yield and purity. The provided step-by-step protocol and the discussion of the underlying chemical principles offer researchers a self-validating system for producing this valuable chemical intermediate. The product is well-suited for further functionalization, enabling the exploration of new chemical space in the pursuit of novel therapeutic agents.[17][18]

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.
  • Metal-Free Site-Specific Hydroxyalkylation of Imidazo[1,2-a]pyridines with Alcohols through Radical Reaction. Organic Letters - ACS Publications.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel-Crafts Reaction Catalyzed by Y(OTf)3. PubMed.
  • Buy Ethyl 4-Bromo-3-Oxobutanoate (CAS: 13176-46-0). Ningbo Inno Pharmchem Co., Ltd.
  • Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Ethyl 4-bromo-3-oxobutanoate | 13176-46-0. Sigma-Aldrich.
  • Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. ResearchGate.
  • Ethyl 4-bromo-3-oxobutanoate - C6H9BrO3. Chem-Space.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH.
  • Synthesis, study of antileishmanial and antitrypanosomal activity of imidazo pyridine fused triazole analogues. Preprint.
  • Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate.
  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI.
  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies.

Sources

"Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanism of Action of Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a variety of clinically significant therapeutic agents.[1][2][3] This guide focuses on a specific derivative, This compound , a compound of interest for which the precise mechanism of action has not yet been fully elucidated. Drawing upon the extensive pharmacology of the parent scaffold and its analogues, we present a scientifically-grounded, hypothetical mechanism of action for this compound. We propose that this compound functions as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway , a critical cascade frequently dysregulated in oncology. This guide provides a comprehensive overview of the supporting evidence, the causality behind this hypothesis, and a detailed experimental workflow to validate this proposed mechanism, designed for researchers and drug development professionals.

The Pharmacological Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine bicyclic system is a versatile and highly valued pharmacophore in drug discovery.[4][5][6][7] Its rigid structure and synthetic tractability have led to its incorporation into numerous compounds with a wide array of biological activities. Marketed drugs such as Zolpidem (an insomnia agent), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent) feature this core, demonstrating its clinical utility.[1][8]

In recent years, research has unveiled the vast therapeutic potential of this scaffold, particularly in oncology, infectious disease, and inflammation.[1][2] The biological activity is highly dependent on the substitution pattern around the core, allowing for fine-tuning of potency and selectivity towards specific molecular targets.

Therapeutic Area Molecular Target/Pathway Examples of Activity References
Oncology PI3K/AKT/mTOR PathwayInhibition of cancer cell proliferation, induction of apoptosis and cell cycle arrest.[9][10][11]
Tyrosine Kinases (e.g., c-Met, FLT3)Inhibition of kinase activity, blocking downstream signaling.[12][13]
Tubulin PolymerizationDisruption of microtubule dynamics, leading to mitotic arrest.[10]
KRAS G12C Covalent InhibitionTargeted inhibition of a key oncogenic driver.[14]
Infectious Disease Mycobacterium tuberculosis QcrBInhibition of the cytochrome bc1 complex, disrupting cellular respiration.[8][15]
Antiviral (e.g., Cytomegalovirus)Inhibition of viral replication.[6]
Antifungal (Candida parapsilosis)Inhibition of fungal growth.[16]
Gastrointestinal Urease InhibitionPotential treatment for ulcers caused by H. pylori.[17]
Enzyme Inhibition Various Enzymes (e.g., ALK-5, MEK)Modulation of diverse cellular processes.[4]

Proposed Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

Given the extensive literature demonstrating that the imidazo[1,2-a]pyridine scaffold is a potent modulator of critical signaling pathways in cancer, we hypothesize that This compound acts as a kinase inhibitor targeting the PI3K/AKT/mTOR cascade.

This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a highly validated target for therapeutic intervention. Numerous imidazo[1,2-a]pyridine derivatives have been specifically designed and synthesized as PI3Kα inhibitors, with some exhibiting potent activity at nanomolar concentrations.[9]

Structural Rationale for the Hypothesis:

  • Imidazo[1,2-a]pyridine Core: This scaffold serves as an effective bioisostere for the adenine moiety of ATP, enabling it to competitively bind within the ATP-binding pocket of various kinases, including PI3K.

  • 6-Fluoro Substitution: The placement of a fluorine atom at the C6 position is a common medicinal chemistry strategy. This small, highly electronegative atom can enhance binding affinity to the target protein through favorable electrostatic interactions and can improve metabolic stability, leading to a better pharmacokinetic profile.

  • 2-Ethyl Acetate Group: The ester moiety at the C2 position is a critical feature. It can act as a key hydrogen bond acceptor, interacting with specific amino acid residues in the kinase hinge region, thereby anchoring the molecule within the active site.

The proposed inhibitory action would lead to a cascade of downstream effects, ultimately culminating in the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells dependent on this pathway.[9][18]


}

Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Validation Workflow

To rigorously test our hypothesis, a multi-stage experimental approach is required. This workflow is designed to first confirm the target engagement and then elucidate the downstream cellular consequences.


}

General workflow for biological mechanism validation.

Stage 1: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of the compound against a panel of protein kinases, with a primary focus on PI3K isoforms.

Methodology:

  • Assay Format: A luminescence-based kinase assay (e.g., Kinase-Glo®) that quantifies ATP remaining in solution following a kinase reaction is recommended.

  • Kinase Panel: Screen the compound against key kinases including PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTOR, and a panel of unrelated kinases (e.g., Src, EGFR) to assess selectivity.

  • Procedure: a. Prepare a serial dilution of this compound (e.g., from 10 µM to 0.1 nM). b. In a 384-well plate, add the kinase, the appropriate substrate (e.g., PIP2 for PI3K), and ATP. c. Add the compound dilutions to the wells and incubate at room temperature for the specified reaction time (e.g., 60 minutes). d. Stop the reaction and add the ATP detection reagent. e. Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to a DMSO control. Plot the data and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression model.

Expected Outcome: A potent IC₅₀ value against one or more PI3K isoforms with significantly higher IC₅₀ values for other kinases would provide strong evidence for the hypothesis.

Target Kinase Predicted IC₅₀ (nM) Selectivity Fold (vs. PI3Kα)
PI3Kα< 1001x
PI3Kβ> 1,000> 10x
PI3Kδ> 1,000> 10x
mTOR< 500~5x
EGFR> 10,000> 100x
Stage 2: Cell-Based Viability and Pathway Analysis

Objective: To confirm that the compound inhibits the PI3K/AKT/mTOR pathway in a cellular context and that this inhibition leads to a cytotoxic or anti-proliferative effect.

Methodology: Western Blot Analysis

  • Cell Line Selection: Use a cancer cell line known to have a constitutively active PI3K pathway (e.g., MCF-7 or T47D breast cancer cells, which have PIK3CA mutations).[9]

  • Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀ value from the kinase assay) for a set time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.

  • Protein Extraction and Quantification: Lyse the cells to extract total protein. Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: a. Block the membrane and probe with primary antibodies against key pathway proteins: phospho-AKT (Ser473), total AKT, phospho-mTOR, total mTOR, and a loading control (e.g., GAPDH or β-actin). b. Incubate with the appropriate HRP-conjugated secondary antibodies. c. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensity and normalize the levels of phosphorylated proteins to their respective total protein levels.

Expected Outcome: A dose-dependent decrease in the phosphorylation of AKT and mTOR in treated cells compared to the control would directly validate that the compound is engaging and inhibiting the target pathway within the cell.

Stage 3: Phenotypic Outcome Analysis

Objective: To demonstrate that pathway inhibition translates into a desired anti-cancer phenotype, such as apoptosis.

Methodology: Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat PI3K-dependent cancer cells with the compound at its IC₅₀ and 5x IC₅₀ concentrations for 24-48 hours.

  • Staining: a. Harvest the cells (including any floating cells). b. Resuspend cells in Annexin V binding buffer. c. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells. d. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Expected Outcome: A significant, dose-dependent increase in the population of early and late apoptotic cells will confirm that the compound's cytotoxic effect is mediated through the induction of programmed cell death, a hallmark of effective PI3K pathway inhibitors.[9][18]

Conclusion

While direct experimental data for This compound is not yet publicly available, its chemical structure, rooted in the pharmacologically privileged imidazo[1,2-a]pyridine scaffold, provides a strong basis for a compelling mechanistic hypothesis. The extensive body of evidence points towards this class of compounds acting as potent enzyme inhibitors, with a particular prevalence for kinases within the PI3K/AKT/mTOR signaling pathway.[4][9][10] The proposed mechanism—that this compound functions as a PI3K inhibitor—is both logical and, crucially, testable. The detailed validation workflow presented in this guide offers a clear, phased approach for researchers to rigorously confirm this hypothesis, from direct target engagement to cellular and phenotypic outcomes. Successful validation would position this compound as a promising lead candidate for the development of novel targeted cancer therapeutics.

References

  • Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Mini-Reviews in Medicinal Chemistry, 7(9), 888-899.

  • Ingenta Connect. (2007). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Mini Reviews in Medicinal Chemistry, 7(9).

  • Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate.

  • Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. PubMed.

  • Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(6), 1-1.

  • Mondal, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 826-856.

  • Singh, R., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 02002.

  • Kumar, A., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 22-31.

  • Sharma, R., et al. (2023). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.

  • Saini, M. S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Synthesis, 21.

  • Kumar, A., et al. (2019). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate.

  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(26).

  • Gupton, J. T., et al. (2009). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Bioorganic & Medicinal Chemistry, 17(10), 3519-3524.

  • Mondal, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ResearchGate.

  • Ullah, F., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667.

  • Ferreira, L. A. P., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.

  • Zhang, Z., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3209.

  • Xiang, R., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 213, 113170.

  • N'guessan, D. U. J.-P., et al. (2024). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Chemistry & Biology Interface, 14(3), 143-156.

  • Sharma, K., et al. (2018). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Journal of Photochemistry and Photobiology B: Biology, 183, 167-181.

  • BenchChem. (2025). The Biological Activity of 6-Chloroimidazo[1,2-a]pyridine Derivatives: A Technical Guide. BenchChem.

  • Al-Tel, T. H. (2012). Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. ResearchGate.

  • Nale, D. B., & Khan, F. A. K. (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules, 22(12), 2061.

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[4][5][6]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589.

  • Aliwaini, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2952.

Sources

Spectroscopic Characterization of Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate, a key intermediate in contemporary drug discovery. Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antitubercular and anticancer properties.[1][2][3] The precise characterization of substituted analogs like the 6-fluoro derivative is paramount for ensuring the integrity of structure-activity relationship (SAR) studies and the ultimate success of drug development campaigns.[2]

Molecular Structure and Isotopic Profile

Molecular Formula: C₁₁H₁₁FN₂O₂

Monoisotopic Mass: 222.0808 g/mol

Nominal Mass: 222 g/mol

The presence of a fluorine atom is a key feature of this molecule. Fluorine has only one stable isotope, ¹⁹F, which simplifies the mass spectrum as there are no isotopic peaks from the halogen itself. The molecular ion peak in a high-resolution mass spectrum should be readily identifiable at m/z 222.0808.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following predictions for the ¹H and ¹³C NMR spectra of this compound are based on data from closely related analogs, such as ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate and other substituted imidazo[1,2-a]pyridines.[4][5][6][7] The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.[8]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is invaluable for assigning quaternary carbons.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)Rationale
~8.20dd1HH-5J ≈ 9.5, 2.0The fluorine at C-6 will cause a doublet splitting, and the coupling to H-7 will result in a further doublet.
~7.60s1HH-3The isolated proton on the imidazole ring typically appears as a singlet in this region.
~7.55dd1HH-8J ≈ 9.5, 1.0Coupled to H-7, with a smaller coupling to H-5.
~7.15ddd1HH-7J ≈ 9.5, 9.5, 2.0Coupled to H-5, H-8, and the fluorine at C-6.
4.25q2H-OCH₂ CH₃J ≈ 7.1Characteristic quartet for the methylene group of an ethyl ester coupled to a methyl group.[9]
3.85s2H-CH₂ CO₂EtThe methylene protons adjacent to the ester and the imidazopyridine ring are expected to be a singlet.
1.30t3H-OCH₂CH₃ J ≈ 7.1Characteristic triplet for the methyl group of an ethyl ester coupled to a methylene group.[9]
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~168.0C =OTypical chemical shift for an ester carbonyl carbon.[10]
~155.0 (d, ¹JCF ≈ 240 Hz)C -6The carbon directly attached to fluorine will show a large one-bond coupling constant.
~145.0C -8aQuaternary carbon at the ring junction.
~142.0C -2Carbon bearing the acetate side chain.
~122.0 (d, ³JCF ≈ 8 Hz)C -8Coupled to the fluorine at C-6.
~118.0 (d, ²JCF ≈ 25 Hz)C -5Coupled to the fluorine at C-6.
~115.0C -3Protonated carbon in the imidazole ring.
~110.0 (d, ²JCF ≈ 20 Hz)C -7Coupled to the fluorine at C-6.
61.5-OCH₂ CH₃Methylene carbon of the ethyl ester.[10]
35.0-CH₂ CO₂EtMethylene carbon of the acetate group.
14.2-OCH₂CH₃ Methyl carbon of the ethyl ester.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural insights.

Experimental Protocol for Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound, as it is a soft ionization technique that typically produces a prominent protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • MS/MS Fragmentation: To gain further structural information, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum
  • [M+H]⁺: The most abundant ion in the full scan ESI-MS spectrum is expected to be the protonated molecule at m/z 223.0886. This corresponds to the addition of a proton to the most basic site, likely one of the nitrogen atoms in the imidazo[1,2-a]pyridine ring system. For comparison, the chloro-analog shows an [M+H]⁺ at m/z 239.1.[5]

  • Key Fragmentation Pathways: The fragmentation of the [M+H]⁺ ion would likely proceed through the loss of neutral molecules from the ethyl acetate side chain.

    • Loss of ethanol (-46 Da): A common fragmentation pathway for ethyl esters is the loss of ethanol to give an acylium ion. This would result in a fragment at m/z 177.0515.

    • Loss of ethene (-28 Da): A McLafferty rearrangement could lead to the loss of ethene from the ethyl group, resulting in a fragment at m/z 195.0573.

    • Loss of the entire ethyl acetate group (-87 Da): Cleavage of the bond between the ring and the side chain could lead to a fragment corresponding to the protonated 6-fluoroimidazo[1,2-a]pyridine at m/z 136.0373.

Visualization of Key Data

Molecular Structure

Figure 1: Chemical structure of this compound.

Predicted Mass Spectrometry Fragmentation

M [M+H]⁺ m/z = 223.0886 F1 [M+H - C₂H₅OH]⁺ m/z = 177.0515 M->F1 -46 Da F2 [M+H - C₂H₄]⁺ m/z = 195.0573 M->F2 -28 Da F3 [M+H - C₄H₇O₂]⁺ m/z = 136.0373 M->F3 -87 Da

Figure 2: Predicted fragmentation pathways for this compound.

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of NMR and MS data. This guide provides a detailed, predictive framework for the spectroscopic characterization of this important synthetic intermediate. The predicted chemical shifts, coupling constants, and mass-to-charge ratios serve as a robust reference for researchers working on the synthesis and application of novel imidazo[1,2-a]pyridine derivatives. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling unambiguous structural elucidation and facilitating the advancement of drug discovery programs that utilize this versatile chemical scaffold.

References

  • BenchChem. (n.d.). Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
  • MDPI. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives.
  • The Royal Society of Chemistry. (2013). SUPPORTING INFORMATION FOR.
  • Wiley-VCH. (2007). Supporting Information.
  • MDPI. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
  • PubMed. (2019). Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes.
  • University of Birmingham. (n.d.). Spectra of ethyl acetate.
  • ChemicalBook. (n.d.). IMidazo[1,2-a]pyridine-2-acetic acid, 6-chloro-, ethyl ester synthesis.
  • ChemicalBook. (n.d.). Ethyl acetate(141-78-6) 13C NMR spectrum.
  • ChemicalBook. (n.d.). Ethyl acetate(141-78-6) 1H NMR spectrum.
  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives.
  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • e-Century Publishing Corporation. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer.
  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.
  • ChemicalBook. (n.d.). Ethyl fluoroacetate(459-72-3) 13C NMR spectrum.
  • PubChem. (n.d.). Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate.
  • PubChem. (n.d.). ethyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate | C10H13NO3.
  • PubMed. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study.
  • NIH. (n.d.). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes.
  • ChemicalBook. (n.d.). ethyl 2-(6-bromoH-imidazo[1,2-a]pyridin-3-yl)acetate.
  • PubChem. (n.d.). Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate.
  • NIH. (2024). Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp.

Sources

An In-depth Technical Guide to the Synthesis of Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to obtain Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate, a key building block in pharmaceutical research. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous marketed drugs, including those for insomnia and anxiety.[1][2] This guide will delve into the selection of starting materials, the rationale behind reagent choices, and detailed, step-by-step protocols for the core transformations. By combining established methodologies with mechanistic insights, this document serves as a practical resource for chemists in the field of drug discovery and development.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[3] Its structural similarity to purines and indoles allows it to interact with a wide range of biological targets.[4] The incorporation of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, making the 6-fluoro substituted derivatives particularly interesting for drug development. This compound, the focus of this guide, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications, including as PI3K inhibitors for cancer treatment.[5][6]

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals two primary bond disconnections for the formation of the imidazo[1,2-a]pyridine core. The most common and efficient approach involves the condensation of a 2-aminopyridine derivative with an α-haloketone or its equivalent.

Retrosynthesis Target This compound Disconnect1 C-N Bond Formation (Imidazo[1,2-a]pyridine Synthesis) Target->Disconnect1 Retrosynthetic Disconnection Starting_Materials Starting Materials Disconnect1->Starting_Materials SM1 6-Fluoro-2-aminopyridine Starting_Materials->SM1 SM2 Ethyl 4-bromo-3-oxobutanoate (or equivalent C4 synthon) Starting_Materials->SM2

Caption: Retrosynthetic analysis of the target molecule.

This leads to two key starting materials: 6-fluoro-2-aminopyridine and a suitable four-carbon synthon, such as ethyl 4-bromo-3-oxobutanoate . The subsequent sections will detail the synthesis of these precursors and their eventual condensation to form the target molecule.

Synthesis of Starting Material 1: 6-Fluoro-2-aminopyridine

The preparation of 6-fluoro-2-aminopyridine is a critical first step. Several methods exist, with the choice often depending on the availability of precursors and desired scale.

Method A: Nucleophilic Aromatic Substitution of 2,6-Difluoropyridine

This is a straightforward and high-yielding method.

  • Reaction Scheme:

    reaction_scheme_1 start 2,6-Difluoropyridine reagent + NH4OH start->reagent 105 °C, 15 h product 6-Fluoro-2-aminopyridine reagent->product

    Caption: Synthesis of 6-Fluoro-2-aminopyridine.

  • Rationale: The electron-withdrawing nature of the two fluorine atoms and the ring nitrogen activates the pyridine ring towards nucleophilic aromatic substitution. Ammonia (from ammonium hydroxide) acts as the nucleophile, displacing one of the fluorine atoms. The reaction is typically performed in a sealed vessel at elevated temperatures to drive the reaction to completion.

  • Experimental Protocol:

    • In a steel bomb, dissolve 2,6-difluoropyridine (50 g, 434 mmol) in ammonium hydroxide solution (200 mL, 28.0-30.0%).[7]

    • Seal the vessel and heat the reaction mixture to 105 °C for 15 hours.[7]

    • After the reaction is complete, cool the mixture in an ice bath.

    • Collect the resulting precipitate by filtration.

    • Wash the precipitate with cold water and dry to afford 6-fluoro-2-pyridinamine as a white solid. (Typical yield: 94%).[7]

Method B: Fluorination of 2-Amino-6-halopyridines

Alternative routes involve the fluorination of other halogenated pyridines, although these can sometimes be more complex. For instance, fluorination can be achieved via diazotization followed by a Balz-Schiemann reaction or by nucleophilic fluorination using reagents like potassium fluoride in an aprotic solvent.[8]

Synthesis of Reagent 2: Ethyl 4-bromo-3-oxobutanoate and Equivalents

Ethyl 4-bromo-3-oxobutanoate is a key reagent for introducing the C2-acetate side chain. However, it can be unstable. Alternative, more stable synthons are often employed. One such equivalent is ethyl (2E)-4-bromo-3-ethoxybut-2-enoate .[9] Another approach involves using a protected form, such as ethyl 2-cyano-4,4-diethoxybutyrate , which can be later converted to the desired functionality.[10]

For the purpose of this guide, we will focus on a common precursor, ethyl 3-bromo-4,4-diethoxybutanoate , which can be synthesized from commercially available materials.

Synthesis of Ethyl 3-bromo-4,4-diethoxybutanoate

This reagent can be prepared through the bromination of ethyl 4,4-diethoxybutanoate.

  • Reaction Scheme:

    reaction_scheme_2 start Ethyl 4,4-diethoxybutanoate reagent + NBS, AIBN start->reagent CCl4, reflux product Ethyl 3-bromo-4,4-diethoxybutanoate reagent->product

    Caption: Synthesis of Ethyl 3-bromo-4,4-diethoxybutanoate.

  • Rationale: The reaction proceeds via a free-radical mechanism initiated by AIBN (Azobisisobutyronitrile). N-Bromosuccinimide (NBS) serves as the bromine source. The acetal group is stable under these conditions.

  • Experimental Protocol:

    • To a solution of ethyl 4,4-diethoxybutanoate in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter off the succinimide.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by vacuum distillation to obtain ethyl 3-bromo-4,4-diethoxybutanoate.

The Core Reaction: Synthesis of this compound

The final step is the condensation of the two key intermediates. This is a variation of the Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis.[4]

  • Reaction Scheme:

    reaction_scheme_3 cluster_0 Step 1: Alkylation cluster_1 Step 2: Cyclization & Aromatization start1 6-Fluoro-2-aminopyridine intermediate Intermediate Adduct start1->intermediate + start2 Ethyl 3-bromo-4,4-diethoxybutanoate start2->intermediate product This compound intermediate->product Heat, Acid

    Caption: Final synthesis of the target molecule.

  • Mechanistic Insight: The reaction begins with the nucleophilic attack of the pyridine nitrogen of 6-fluoro-2-aminopyridine on the electrophilic carbon bearing the bromine atom of ethyl 3-bromo-4,4-diethoxybutanoate, forming an N-alkylated intermediate. Subsequent intramolecular cyclization occurs through the attack of the exocyclic amino group onto the carbonyl carbon (or its enol form), followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. The diethoxy group is hydrolyzed under acidic conditions to reveal the ketone, which then participates in the cyclization.

  • Experimental Protocol:

    • A mixture of 6-fluoro-2-aminopyridine and ethyl 3-bromo-4,4-diethoxybutanoate in a suitable solvent (e.g., ethanol, DMF) is heated.

    • The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The crude product is then treated with an acidic solution (e.g., HCl in ethanol) to facilitate the cyclization and aromatization.

    • The mixture is neutralized, and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and concentrated.

    • The final product is purified by column chromatography on silica gel.

Summary of Reagents and Conditions

StepStarting Material(s)Reagent(s)SolventConditionsProduct
12,6-DifluoropyridineAmmonium hydroxideWater105 °C, 15 h6-Fluoro-2-aminopyridine
2Ethyl 4,4-diethoxybutanoateNBS, AIBN (cat.)CCl4RefluxEthyl 3-bromo-4,4-diethoxybutanoate
36-Fluoro-2-aminopyridine, Ethyl 3-bromo-4,4-diethoxybutanoate-Ethanol/DMFHeat, then AcidThis compound

Alternative Synthetic Strategies

While the outlined method is robust, other synthetic strategies for constructing the imidazo[1,2-a]pyridine core exist and may be applicable. These include:

  • One-pot, three-component reactions: Combining a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper.[4][11]

  • Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields for the condensation of 2-aminopyridines with α-haloketones.[3][4]

  • Iodine-catalyzed reactions: Iodine can be used as a cost-effective and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyridines.[12]

The choice of method will depend on factors such as substrate scope, desired scale, and available equipment.

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established organic transformations. A thorough understanding of the reaction mechanisms and careful selection of starting materials and reagents are crucial for a successful synthesis. This guide has provided a detailed overview of a reliable synthetic route, along with insights into the rationale behind the chosen methodologies. By leveraging this information, researchers can confidently produce this valuable intermediate for their drug discovery programs.

References

  • Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine - ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]

  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - NIH. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available at: [Link]

  • Green synthesis of imidazo[1,2-a]pyridines in aqueous medium - IOSR Journal. Available at: [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. Available at: [Link]

  • Synthesis of ethyl 4-(3-bromophenoxy)butyrate - PrepChem.com. Available at: [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.
  • Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2. Available at: [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PubMed Central. Available at: [Link]

  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones | Jordan Journal of Chemistry (JJC). Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives - MDPI. Available at: [Link]

  • (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study - ResearchGate. Available at: [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. Available at: [Link]

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed. Available at: [Link]

  • how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? - ResearchGate. Available at: [Link]

  • The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities - ResearchGate. Available at: [Link]

  • Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties - MDPI. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC - NIH. Available at: [Link]

Sources

A Technical Guide to Investigating the Biological Targets of Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Promise of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurrence in a multitude of biologically active agents. This bicyclic heterocyclic system is present in approved therapeutics ranging from hypnotics like Zolpidem to gastroprotective agents such as Zolimidine. Its rigid, planar structure and rich electronic properties make it an ideal foundation for developing inhibitors that target diverse protein classes, including kinases, enzymes, and G-protein coupled receptors.

This guide focuses on a specific derivative, ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate . While direct biological data on this exact molecule is sparse, its structural features provide a strong basis for forming actionable hypotheses about its potential targets. The presence of the 6-fluoro substituent is known to enhance metabolic stability and can modulate binding interactions, while the ethyl acetate group at the 2-position presents a classic pro-drug opportunity, likely undergoing in vivo hydrolysis to its corresponding carboxylic acid.

This document serves as a strategic and technical roadmap for researchers and drug development professionals. It is designed not merely to list possibilities, but to provide a logical framework for target identification and validation, grounded in the extensive pharmacology of the imidazo[1,2-a]pyridine class and supported by detailed, field-proven experimental protocols.

Section 1: Hypothesis Generation - Deconstructing the Molecule

Our investigation begins with a rational analysis of the compound's structure to prioritize potential target classes. This approach moves beyond broad screening to a focused, hypothesis-driven methodology.

The Imidazo[1,2-a]pyridine Core: A Gateway to Diverse Targets

The core scaffold itself has been successfully leveraged to target a wide array of proteins. By analyzing structure-activity relationships (SAR) from decades of research, we can triage the most probable target families for our compound of interest.

The Influence of Substitution: Fluorine and the Ethyl Acetate Moiety
  • 6-Fluoro Group: Fluorine substitution at this position is significant. Studies on related 6-fluoroimidazo[1,2-a]pyridine derivatives have demonstrated potent urease inhibition, a key target for treating Helicobacter pylori infections. Furthermore, fluorine can form critical hydrogen bonds or engage in favorable orthogonal multipolar interactions within a protein's active site, often increasing binding affinity and selectivity.

  • 2-Ethyl Acetate Group (Potential Pro-drug): The ester functionality is a critical consideration. It is highly probable that this group is rapidly cleaved by ubiquitous intracellular and extracellular esterases to yield the free carboxylic acid. This biotransformation has two major implications:

    • The carboxylic acid is likely the primary pharmacologically active species. Its anionic carboxylate group can serve as a powerful hydrogen bond acceptor or form salt bridges with cationic residues (e.g., Lysine, Arginine) in a target's binding pocket.

    • The parent ester's improved lipophilicity may enhance cell permeability, allowing the compound to reach intracellular targets before being converted to the active, less permeable acid form.

Based on this analysis, we can construct a table of high-priority potential target classes.

Potential Target Class Specific Examples Rationale & Key Precedents Relevance of Substituents
Protein Kinases PI3Kα, AKT/mTOR, c-Met, KRAS G12CThe imidazo[1,2-a]pyridine scaffold is a well-established "hinge-binder" in many kinase inhibitors. Derivatives have shown potent, submicromolar activity against multiple cancer-related kinases.The core scaffold provides the primary binding motif. The carboxylate (from the hydrolyzed ester) could interact with conserved lysine residues in the ATP-binding pocket.
Antimicrobial Targets M. tuberculosis QcrB, Bacterial UreaseImidazo[1,2-a]pyridine-3-carboxamides are potent inhibitors of the cytochrome bc1 complex (QcrB) in M. tuberculosis. The 6-fluoro substitution specifically points towards potential urease inhibition.The 6-fluoro group is directly implicated in SAR for urease inhibitors. The core scaffold is essential for QcrB activity.
GABA-A Receptors α-subunit selective modulatorsThe scaffold is famously present in Zolpidem and Alpidem, which act as positive allosteric modulators of the GABA-A receptor, producing sedative and anxiolytic effects.While possible, the 2-acetate substituent differs significantly from the amide moieties typical of GABA-A active compounds, making this a lower-priority but still plausible hypothesis.
Viral Polymerases HCV NS5B RNA PolymeraseTegobuvir, an imidazo[1,2-a]pyridine, is a non-nucleoside inhibitor of the hepatitis C virus polymerase, binding to an allosteric site.The planar scaffold is suitable for insertion into allosteric pockets. The specific substituents would determine binding affinity.

Section 2: A Phased Approach to Target Identification and Validation

A robust target validation campaign should proceed from broad, unbiased methods to highly specific, functional assays. This workflow maximizes the probability of success while efficiently managing resources.

Target_Validation_Workflow cluster_0 Phase 1: Target Identification (Broad Screening) cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Cellular & In Vivo Confirmation in_silico In Silico Profiling (Docking, Pharmacophore Screening) dsf Biophysical Screening (Differential Scanning Fluorimetry - DSF) in_silico->dsf Guide initial protein selection affinity Affinity Chromatography (Compound-immobilized beads + Cell Lysate) dsf->affinity Confirm direct binding enzymatic Biochemical/Enzymatic Assays (e.g., Kinase IC50 Determination) affinity->enzymatic Identified 'Hits' cell_based Cell-Based Functional Assays (e.g., Target-dependent signaling) enzymatic->cell_based Confirm functional modulation target_engagement Cellular Target Engagement (e.g., CETSA, Activity-Based Probes) cell_based->target_engagement Validated Compound phenotypic Phenotypic Assays (Apoptosis, Cell Cycle Arrest) target_engagement->phenotypic Link target to cell effect in_vivo In Vivo Model (Xenograft, Infection Model) phenotypic->in_vivo Validate therapeutic hypothesis

Caption: A logical workflow for identifying and validating novel biological targets.

The PI3K/AKT/mTOR Pathway: A High-Priority Cancer Target

Given the extensive literature linking imidazo[1,2-a]pyridines to anticancer activity, the PI3K/AKT/mTOR pathway represents a primary avenue of investigation. Derivatives have been shown to inhibit key nodes in this cascade, leading to apoptosis and cell cycle arrest in cancer cells.

PI3K_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound (as active carboxylate) Inhibitor->PI3K Potential Inhibition Inhibitor->AKT Potential Inhibition Inhibitor->mTORC1 Potential Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway with potential inhibition points.

Section 3: Core Experimental Protocols

Here we provide detailed, self-validating protocols for initial target screening and functional validation. The causality behind experimental choices is explained to empower the researcher.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Target Engagement
  • Expertise & Causality: DSF, or Thermal Shift Assay, is a powerful initial screening tool. It measures the change in a protein's melting temperature (Tm) upon ligand binding. An increase in Tm is a strong indicator of direct physical interaction and stabilization of the protein by the compound. We use this method first because it is target-agnostic (requires only purified protein), high-throughput, and does not require an established functional assay. It directly answers the question: "Does my compound bind to this protein?"

  • Step-by-Step Methodology:

    • Preparation: Prepare a master mix of purified target protein (final concentration 2-5 µM) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). Add a fluorescent dye (e.g., SYPRO Orange) at a 5X final concentration from a 5000X stock.

    • Compound Dilution: Prepare a serial dilution of this compound (and its pre-synthesized carboxylate form, if available) in DMSO. A typical starting range is 10 mM to 1 µM.

    • Plate Setup: Aliquot 24 µL of the protein/dye master mix into each well of a 96-well PCR plate.

    • Compound Addition: Add 1 µL of the compound dilution (or DMSO as a vehicle control) to each well. Mix gently and centrifuge briefly.

    • Thermal Melt: Place the plate in a real-time PCR instrument. Program a temperature ramp from 25 °C to 95 °C, increasing by 0.5 °C every 30 seconds, while monitoring fluorescence.

    • Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the inflection point of the curve (often calculated as the minimum of the first derivative). A ΔTm (Tm with compound - Tm with DMSO) of >2 °C is generally considered a significant shift.

  • Trustworthiness (Self-Validation): Include a known inhibitor of the target protein as a positive control. This validates that the protein is correctly folded and capable of binding ligands under the assay conditions. The DMSO-only wells serve as the baseline for calculating ΔTm.

Protocol 2: In Vitro Kinase Inhibition Assay (using ADP-Glo™ as an example)
  • Expertise & Causality: Once DSF confirms binding to a kinase, a functional assay is required to determine if that binding event leads to inhibition of enzymatic activity. The ADP-Glo™ assay is a robust choice because it measures the production of ADP, a universal product of kinase reactions. It is a luminescent, endpoint assay that is less susceptible to interference from colored or fluorescent compounds than other methods.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare the kinase, substrate (a suitable peptide or protein), and ATP at 2X their final concentrations in this buffer.

    • Compound Plating: Serially dilute the test compound in DMSO, then dilute into the reaction buffer. Add 5 µL of the compound solution to a 384-well plate.

    • Kinase Reaction Initiation: Add 5 µL of the 2X enzyme solution and 5 µL of the 2X substrate/ATP solution to initiate the reaction. The final ATP concentration should be at or near its Km for the specific kinase to ensure competitive inhibitors are readily detected.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • ADP-Glo™ Reagent Addition: Add 15 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Kinase Detection Reagent: Add 30 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.

    • Signal Reading: Read the luminescence on a plate reader.

    • Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO ("no inhibition") and no-enzyme ("100% inhibition") controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Sample Data Presentation:

Compound Target Kinase IC50 (nM) Hill Slope
Compound X (Positive Control)PI3Kα15.21.10.995
Ethyl (6-fluoroimidazo...)PI3Kα125.80.90.991
Carboxylate of Ethyl (...)PI3Kα22.51.00.997
Protocol 3: Cell-Based Apoptosis Assay (Caspase-Glo® 3/7)
  • Expertise & Causality: After confirming biochemical inhibition, it is crucial to demonstrate that the compound elicits the desired biological response in a cellular context. If targeting a cancer-related kinase, induction of apoptosis is a key phenotypic outcome. The Caspase-Glo® 3/7 assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic cascade. Its luminescent format provides high sensitivity and a broad dynamic range.

  • Step-by-Step Methodology:

    • Cell Plating: Seed cancer cells (e.g., a line known to be dependent on the target pathway) in a white-walled 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of the assay. Allow cells to attach overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the test compound for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine).

    • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well. Mix gently on a plate shaker for 30 seconds.

    • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

    • Signal Reading: Measure the luminescence using a plate reader.

    • Data Analysis: Background subtract the signal from no-cell control wells. Express data as fold-change in caspase activity over the vehicle-treated cells.

Conclusion

This compound stands as a promising molecule for targeted drug discovery. Its privileged core scaffold, combined with specific substitutions, strongly suggests potential activity against well-validated therapeutic targets, particularly within oncology and infectious diseases. The most compelling initial hypotheses point toward the inhibition of protein kinases like PI3K and microbial enzymes such as urease. The likely role of this compound as a pro-drug for its corresponding carboxylic acid is a critical aspect that must be central to any testing paradigm. By employing the structured, multi-phase validation workflow and the detailed protocols outlined in this guide, researchers can systematically and efficiently uncover the therapeutic potential of this and related imidazo[1,2-a]pyridine derivatives.

References

  • Aditya Narayan, Shivkant Patel, Sunil B Baile, Surabhi Jain, Smriti Sharma. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 01004. [Link]

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Deep, A., Bhatia, R. K., Kaur, R., Kumar, S., Jain, U. K., Singh, H., Batra, S., Kaushik, D., & Deb, P. K. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]

  • Various Authors. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 26(11), 3379. [Link]

  • Various Authors. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Wikipedia contributors. (2023). Imidazopyridine. Wikipedia, The Free Encyclopedia. [Link]

  • Various Authors. (2014). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Various Authors. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. [Link]

  • Various Authors. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. [Link]

  • Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(26). [Link]

  • Various Authors. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]

  • Various Authors. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3208. [Link]

  • Jia, H., Dai, G., Weng, J., Zhang, Z., Wang, Q., Zhou, F., Jiao, L., Cui, Y., Ren, Y., Fan, S., Zhou, J., Qing, W., Gu, Y., Wang, J., Sai, Y., & Su, W. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-

"Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate" CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, structural features, synthesis, and potential applications, drawing upon available data and comparative analysis with structurally related molecules.

Chemical Identity and Structure

This compound is a derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in drug discovery known for its diverse biological activities. The presence of a fluorine atom at the 6-position and an ethyl acetate group at the 2-position are key structural features that influence its physicochemical properties and biological interactions.

CAS Number: 1315359-46-6[1][2]

Molecular Formula: C₁₁H₁₁FN₂O₂[1]

Molecular Weight: 222.22 g/mol [1]

IUPAC Name: ethyl 2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate[1]

Chemical Structure:

The core of the molecule is a bicyclic system composed of an imidazole ring fused to a pyridine ring. The fluorine atom is attached to the pyridine ring, and the ethyl acetate moiety is connected to the imidazole ring.

Synthesis reactant1 2-Amino-5-fluoropyridine intermediate Intermediate (not isolated) reactant1->intermediate reactant2 Ethyl 4-chloro-3-oxobutanoate reactant2->intermediate product This compound intermediate->product Cyclization reagents Solvent (e.g., Ethanol) Heat Applications Core This compound Intermediate Key Synthetic Intermediate Core->Intermediate Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Intermediate->Anticancer Antiulcer Anti-ulcer Agents Intermediate->Antiulcer Antimicrobial Antimicrobial Agents Intermediate->Antimicrobial Other Other CNS-active agents Intermediate->Other

Sources

"Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate" solubility and stability data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate

Introduction: The Significance of Physicochemical Characterization

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in marketed drugs and its versatile biological activity.[1][2] this compound represents a promising, yet uncharacterized, member of this class. Before its potential can be fully realized in a drug development context, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not mere data points; they are critical determinants of a compound's developability, influencing everything from in vitro assay reliability to in vivo bioavailability and shelf-life.[3][4]

This guide serves as a comprehensive technical manual for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this exact molecule is not extensively available in public literature, this document provides the strategic framework and detailed protocols necessary for researchers to generate this critical information. We will delve into the causality behind experimental design, grounding our approach in established regulatory frameworks and the known chemical liabilities of the structural class.

Part 1: Solubility Profiling

Aqueous solubility is a critical attribute that governs a compound's absorption and distribution.[5] Poor solubility can lead to erratic performance in biological assays and pose significant challenges for formulation development.[4] We will explore two key types of solubility measurements: kinetic and thermodynamic.

The Rationale: Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility is a high-throughput measurement that reflects the solubility of a compound upon rapid dissolution from a concentrated organic solvent stock (typically DMSO) into an aqueous buffer.[3] This mimics the conditions of many in vitro biological assays and is invaluable for early-stage discovery to flag potential issues.[5][6] It measures the concentration of a compound before it begins to precipitate from a supersaturated solution.

  • Thermodynamic Solubility , often referred to as equilibrium solubility, is the true saturation concentration of a compound in a specific solvent system after it has reached equilibrium.[7] This is a more time-intensive but fundamental measurement, crucial for pre-formulation and understanding the compound's behavior in the gastrointestinal tract.[4][8]

Experimental Workflow: A Systematic Approach to Solubility Assessment

The following diagram outlines a logical workflow for characterizing the solubility of a new chemical entity like this compound.

G cluster_0 Phase 1: Early Assessment cluster_1 Phase 2: Pre-Formulation Assessment A Prepare 10 mM DMSO Stock Solution B Kinetic Solubility Assay (Nephelometry or UV-Vis) A->B C Test in PBS (pH 7.4) B->C D Thermodynamic Solubility Assay (Shake-Flask) C->D Proceed if solubility is a concern or for lead optimization E Test in Multiple Buffers: - pH 7.4 (PBS) - pH 2.0 (SGF) - pH 6.8 (SIF) D->E F Quantify by HPLC-UV E->F

Caption: Workflow for Solubility Profiling.

Detailed Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility and is a cornerstone for pre-formulation activities.[7]

1.3.1 Principle: Excess solid compound is agitated in a specific aqueous buffer for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[9] The resulting saturated solution is then filtered and the concentration of the dissolved compound is quantified, typically by HPLC-UV.[8]

1.3.2 Materials:

  • This compound (solid)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH ~2.0 (without enzymes)

  • Simulated Intestinal Fluid (SIF), pH ~6.8 (without enzymes)

  • Glass vials (e.g., 1.5 mL)

  • Orbital shaker or thermomixer

  • Syringe filters (e.g., 0.45 µm PVDF)

  • HPLC system with UV detector

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

1.3.3 Procedure:

  • Compound Addition: Accurately weigh approximately 1-2 mg of the test compound into a glass vial.[7] Perform this in triplicate for each buffer system.

  • Buffer Addition: Add 1 mL of the desired buffer (e.g., PBS pH 7.4) to each vial.

  • Equilibration: Seal the vials and place them in a thermomixer or orbital shaker set to a consistent speed (e.g., 700 rpm) at a controlled temperature (e.g., 25°C) for 24 hours.[7] This extended mixing time is critical to achieve true equilibrium.

  • Sample Filtration: After incubation, allow the vials to stand for a short period to let the excess solid settle. Carefully draw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean HPLC vial. This step is crucial to remove any undissolved particulates.

  • Quantification: Analyze the filtered samples by a validated HPLC-UV method. A suitable starting method for imidazo[1,2-a]pyridine derivatives could be a reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).[9][10]

  • Calibration: Prepare a standard curve using known concentrations of the test compound (dissolved in a suitable organic solvent like acetonitrile or DMSO and diluted) to accurately determine the concentration in the filtered samples.

  • Data Reporting: Report the solubility in µg/mL and µM.

Anticipated Solubility Profile and Data Interpretation
ParameterExpected Outcome for this compoundRationale
Aqueous Solubility (pH 7.4) Likely low to moderate.The imidazo[1,2-a]pyridine core is relatively lipophilic. While the ester provides some polarity, the overall structure suggests limited aqueous solubility.
pH-Dependent Solubility Higher solubility at lower pH.The pyridine nitrogen in the imidazo[1,2-a]pyridine ring is basic and will be protonated at acidic pH (e.g., in SGF). This charged species will be more soluble in water.
Kinetic vs. Thermodynamic Kinetic solubility may be higher than thermodynamic solubility.This is a common phenomenon where a supersaturated solution is formed initially from a DMSO stock, which then precipitates over time to reach the lower, true equilibrium solubility.[11]

Part 2: Stability Profiling & Forced Degradation

Stability testing is a regulatory requirement and a fundamental component of drug development.[12][13] It provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[14] Forced degradation studies are used to intentionally degrade the compound under more aggressive conditions to identify likely degradation products and establish degradation pathways.[15] This is essential for developing stability-indicating analytical methods.[16]

Regulatory Framework: The ICH Guidelines

The International Council for Harmonisation (ICH) provides the definitive guidelines for stability testing. The core guidelines are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This outlines the conditions for long-term, intermediate, and accelerated stability studies.[12]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. This specifies the requirements for testing light sensitivity.[17][18]

Forced Degradation: Unveiling Potential Liabilities

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[19][20] Over-stressing can lead to secondary degradation products not relevant to real-world storage, while under-stressing may not reveal key liabilities.[15]

G A Drug Substance (this compound) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, RT) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal Stress (e.g., 80°C, solid state) A->E F Photostability (ICH Q1B light conditions) A->F G Analyze all samples by Stability-Indicating HPLC-UV/MS B->G Collect time points C->G Collect time points D->G Collect time points E->G Collect time points F->G Collect time points H Identify & Characterize Degradation Products G->H I Elucidate Degradation Pathways H->I

Caption: Forced Degradation Experimental Workflow.

Detailed Protocol: Forced Degradation Studies

2.3.1 Principle: To subject the compound, in solution and as a solid, to various stress conditions as mandated by ICH guidelines to identify potential degradation products and pathways.[19]

2.3.2 General Procedure:

  • Prepare a solution of the test compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Expose aliquots of this solution to the stress conditions outlined below.

  • At specified time points (e.g., 2, 8, 24 hours), withdraw a sample, neutralize it if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method, monitoring for the appearance of new peaks (degradants) and the decrease in the main peak area.

2.3.3 Stress Conditions:

  • Acid Hydrolysis:

    • Condition: Mix the drug solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.[21]

    • Causality: The ester linkage is susceptible to acid-catalyzed hydrolysis. While generally slower than base-catalyzed hydrolysis, elevated temperature is used to accelerate the process.[22]

  • Base Hydrolysis:

    • Condition: Mix the drug solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature.

    • Causality: Ester hydrolysis is typically rapid under basic conditions (saponification).[21][22] Milder temperature is used initially to avoid excessively rapid degradation.

  • Oxidation:

    • Condition: Mix the drug solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light.[23]

    • Causality: The electron-rich imidazo[1,2-a]pyridine ring system can be susceptible to oxidation.[24]

  • Thermal Degradation:

    • Condition: Store the solid drug substance in a controlled oven at 80°C. Periodically dissolve a sample for analysis.

    • Causality: To assess the intrinsic thermal stability of the molecule in the solid state.

  • Photostability:

    • Condition: Expose the solid drug substance and a solution of the drug to a light source conforming to ICH Q1B specifications, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17][25] A dark control sample must be stored under the same conditions but protected from light.

    • Causality: To determine if the molecule is susceptible to degradation upon exposure to light, which can inform packaging requirements.

Potential Degradation Pathways

Based on the structure, the primary anticipated degradation pathways are hydrolysis of the ethyl acetate side chain and potential oxidation of the heterocyclic core.

Caption: Hypothetical Degradation Pathways. Note: The images are placeholders for chemical structures.

Interpretation of Degradation Data:

Stress ConditionMajor Expected DegradantRationale & Implications
Acid/Base Hydrolysis (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetic acidCleavage of the ethyl ester bond is a highly probable pathway.[26][27] This would need to be monitored as a key impurity.
Oxidation N-oxide on the imidazole or pyridine ringThe nitrogen atoms in the heterocyclic system are potential sites of oxidation. This informs on the need for antioxidant excipients or packaging under an inert atmosphere.
Photostability Varies (e.g., radical-mediated degradation)If significant degradation occurs, the compound is photolabile and will require light-protective packaging.
Thermal Unlikely to see significant degradation under moderate heatThe imidazo[1,2-a]pyridine core is generally thermally stable. Significant degradation would suggest poor intrinsic stability.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By systematically applying the detailed protocols for kinetic and thermodynamic solubility, followed by rigorous forced degradation and stability studies according to ICH guidelines, researchers can generate the critical data package needed for informed decision-making in the drug development process. Understanding these fundamental properties is not merely a procedural step but a scientific necessity to unlock the full therapeutic potential of this promising molecule.

References

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Atlas Material Testing Technology. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com. [Link]

  • Regulatory Affairs Professionals Society (RAPS). ICH releases overhauled stability guideline for consultation. RAPS. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. GMP Compliance. [Link]

  • BioDuro. ADME Solubility Assay. BioDuro. [Link]

  • ICH. Q1A(R2) Guideline. ICH. [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. protocols.io. [Link]

  • Domainex. Thermodynamic Solubility Assay. Domainex. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Alsenz, J., & Kansy, M. (2007). In-vitro solubility assays in drug discovery. PubMed. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology. [Link]

  • Evotec. Thermodynamic Solubility Assay. Evotec. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Drug Discovery & Development. A practical guide to forced degradation and stability studies for drug substances. Drug Discovery & Development. [Link]

  • ResearchGate. Hydrolysis in Pharmaceutical Formulations | Request PDF. ResearchGate. [Link]

  • Snape, T. J., et al. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]

  • Royal Society of Chemistry. CHAPTER 2: Hydrolytic Degradation. RSC Publishing. [Link]

  • International Journal of Pharmaceutical Erudition. A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

  • CoLab.
  • Kumar, A., et al. (2018). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • MDPI. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. [Link]

  • National Institutes of Health. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. PMC. [Link]

  • ACS Publications. Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. Inhibition of inflammation and oxidative stress by an imidazopyridine derivative X22 prevents heart injury from obesity. PMC. [Link]

  • Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • SciSpace. A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3':4,5]imidazo[1,2-a]pyridines. SciSpace. [Link]

  • Chemical Methodologies. Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]

  • ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

Sources

Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents.[1] Its unique electronic and steric properties allow for diverse functionalization, leading to a broad spectrum of biological activities. Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and olprinone (for acute heart failure) feature this bicyclic system, underscoring its clinical significance.[1] The fusion of an imidazole and a pyridine ring creates a nitrogen-rich structure with significant therapeutic potential.[1] Consequently, the synthesis and derivatization of imidazo[1,2-a]pyridines remain an active and compelling area of research for the development of novel therapeutics.[2]

This technical guide focuses on a specific, yet highly promising derivative: Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate . The introduction of a fluorine atom at the 6-position is a strategic choice in medicinal chemistry, often employed to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The ethyl acetate moiety at the 2-position serves as a versatile handle for further chemical modifications, making this compound a valuable intermediate for the synthesis of more complex drug candidates. This document will provide a comprehensive overview of its synthesis, chemical characteristics, and potential applications, tailored for researchers and professionals in the field of drug development.

Synthetic Pathways and Methodologies

The most common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[3] For the synthesis of this compound, the logical starting materials are 2-amino-5-fluoropyridine and an ethyl 4-haloacetoacetate. A closely related synthesis of the chloro-analog, ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate, has been reported, providing a reliable template for the preparation of the fluoro derivative.[4]

Proposed Synthetic Scheme

Synthetic_Pathway 2-amino-5-fluoropyridine 2-amino-5-fluoropyridine intermediate Intermediate 2-amino-5-fluoropyridine->intermediate EtOH, 90°C ethyl_4_chloroacetoacetate Ethyl 4-chloroacetoacetate ethyl_4_chloroacetoacetate->intermediate product This compound intermediate->product Cyclization

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Inferred from Analogue Synthesis)

This protocol is adapted from the synthesis of the analogous 6-chloro derivative and is expected to yield the desired 6-fluoro compound with high efficiency.[4]

Materials:

  • 2-amino-5-fluoropyridine

  • Ethyl 4-chloroacetoacetate

  • Ethanol (EtOH)

  • Acetonitrile (CH3CN)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-fluoropyridine (1.0 equivalent) and ethyl 4-chloroacetoacetate (1.2 equivalents) in ethanol (10 volumes).

  • Reaction Progression: Heat the reaction mixture to 90°C and maintain for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Suspend the resulting residue in acetonitrile. Collect the solid product by vacuum filtration, wash with cold acetonitrile, and dry under vacuum to afford this compound as a solid.

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the starting materials and the subsequent cyclization.

  • Excess Ethyl 4-chloroacetoacetate: A slight excess of the acetoacetate derivative ensures the complete consumption of the limiting 2-amino-5-fluoropyridine.

  • Elevated Temperature: The reaction requires heating to overcome the activation energy for both the initial N-alkylation and the subsequent intramolecular cyclization.

  • Acetonitrile for Purification: The use of acetonitrile for suspending the crude product allows for the removal of soluble impurities, yielding a purer final product upon filtration.

Physicochemical and Spectroscopic Characterization (Predicted)

PropertyPredicted ValueReference Compound
Molecular Formula C11H11FN2O2-
Molecular Weight 222.22 g/mol -
Appearance White to off-white solidEthyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate[4]
Solubility Soluble in DMSO, DMF, and chlorinated solventsGeneral solubility of similar heterocycles
¹H NMR (Predicted) Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methylene protons, and distinct aromatic protons of the imidazo[1,2-a]pyridine ring system. The fluorine atom will cause characteristic splitting of adjacent proton signals.Spectroscopic data of related imidazo[1,2-a]pyridine derivatives[5]
¹³C NMR (Predicted) Resonances for the ester carbonyl, the ethyl group carbons, the methylene carbon, and the aromatic carbons of the heterocyclic core. The carbon bearing the fluorine atom will exhibit a large C-F coupling constant.Spectroscopic data of related imidazo[1,2-a]pyridine derivatives[5]
Mass Spectrometry [M+H]⁺ at m/z 223.08-

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the development of a wide array of therapeutic agents. The imidazo[1,2-a]pyridine core is known to exhibit diverse pharmacological activities, and this particular derivative can be further elaborated to target various diseases.

Potential Therapeutic Areas
  • Anticancer Agents: Derivatives of the imidazo[1,2-a]pyridine scaffold have shown potent anticancer activity. For instance, 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been developed as PI3Kα inhibitors, demonstrating submicromolar inhibitory activity against various tumor cell lines.[5][6] The ethyl ester moiety of the title compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for screening as potential anticancer agents.

  • Antimicrobial Agents: The imidazo[1,2-a]pyridine nucleus is also a key feature in compounds with antimicrobial properties.[3] Derivatives have shown activity against bacteria such as S. aureus, E. coli, and B. subtilis.[3] The title compound could be a precursor for novel antimicrobial agents.

  • Anti-inflammatory and Analgesic Agents: The imidazo[1,2-a]pyridine scaffold has been explored for the development of anti-inflammatory and analgesic drugs.

  • Urease Inhibitors: Fluorinated imidazo[1,2-a]pyridine derivatives have been investigated as urease inhibitors, which are relevant for the treatment of ulcers caused by H. pylori.[7] This suggests a direct potential application for derivatives of the title compound.

Workflow for Derivative Synthesis and Screening

Drug_Discovery_Workflow start This compound hydrolysis Hydrolysis start->hydrolysis acid (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrolysis->acid coupling Amide Coupling acid->coupling library Library of Amide Derivatives coupling->library screening Biological Screening (e.g., Anticancer, Antimicrobial) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for utilizing the title compound in drug discovery.

Conclusion and Future Perspectives

This compound is a strategically designed molecule that holds considerable promise as a versatile building block in medicinal chemistry. Its synthesis is readily achievable through established methodologies, and its chemical structure is ripe for derivatization. While direct biological data for this specific compound is limited, the extensive research on the imidazo[1,2-a]pyridine scaffold provides a strong rationale for its exploration in various drug discovery programs. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives to unlock the full therapeutic potential of this promising scaffold.

References

  • Yuriev, M. Y., et al. (2021). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 26(15), 4583. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3205. [Link]

  • de Souza, M. V. N., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules, 29(1), 234. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. National Center for Biotechnology Information. [Link]

  • Google Patents. (2006).
  • Google Patents. (2021). 4-(imidazo[1,2-a]pyridin-3-yl)
  • Khan, I., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(7), 1016-1027. [Link]

  • MDPI. (n.d.). Synthesis and Site Selective C–H Functionalization of Imidazo-[1,2-a]pyridines. Retrieved from [Link]

  • Narayan, S., et al. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 23(1), e010101212121. [Link]

  • European Patent Office. (2021). IMIDAZO[1,2-A]PYRIDINE DERIVATIVES, METHODS FOR PREPARING THE SAME AND USE THEREOF. EP 3481827 B1. [Link]

  • Ghasemzadeh, M. A., & Amini, M. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies, 9(5), 342-359. [Link]

  • Singh, P., et al. (2020). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Journal of Molecular Structure, 1202, 127263. [Link]

  • Khan, I., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. [Link]

  • Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). Search CAS 1315359-46-6. Retrieved from [Link]

Sources

Methodological & Application

"Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate" in vitro kinase assay protocol

Author: BenchChem Technical Support Team. Date: January 2026

In Vitro Kinase Assay Protocol for Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate: A Guide for Potency and Selectivity Profiling

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of protein kinases.[1][2][3][4][5][6] this compound represents a compound of interest within this class for its potential as a kinase inhibitor. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro kinase assay to determine the inhibitory potency (IC50) of this compound. The protocol is designed to be adaptable for screening against a panel of kinases to ascertain its selectivity profile. We will focus on a modern, non-radioactive, luminescence-based assay format, which offers high sensitivity, a broad dynamic range, and is amenable to high-throughput screening.[7][8][9][10][11][12]

Introduction: The Rationale for Kinase Inhibition Profiling

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways.[7] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate molecules, a process known as phosphorylation.[7] This post-translational modification acts as a molecular switch, modulating protein function, localization, and interaction with other molecules. Consequently, aberrant kinase activity is a hallmark of numerous diseases, most notably cancer, where it drives uncontrolled cell proliferation and survival.[4][7]

The imidazo[1,2-a]pyridine core has been successfully exploited to develop inhibitors for various kinases, including the PI3K/AKT/mTOR pathway, receptor tyrosine kinases like FLT3 and c-Met, and RAF kinases.[1][3][4][6][13][14][15] Given this precedent, it is logical to hypothesize that this compound may also exhibit kinase inhibitory activity. An in vitro kinase assay is the foundational experiment to test this hypothesis. It allows for the direct measurement of the compound's effect on the catalytic activity of a purified kinase enzyme. The primary output of this assay is the half-maximal inhibitory concentration (IC50), a quantitative measure of the compound's potency.

Assay Principle: Luminescence-Based Kinase Activity Detection

For this protocol, we will utilize the Kinase-Glo® Luminescent Kinase Assay platform. This "glow-type" assay measures kinase activity by quantifying the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate.[11][12] The principle is elegantly simple:

  • Kinase Reaction: The kinase, its substrate, ATP, and the test compound (this compound) are incubated together. The kinase consumes ATP to phosphorylate the substrate.

  • Inhibition: If the test compound is an inhibitor, it will reduce the rate of the kinase reaction, resulting in less ATP being consumed.

  • Detection: The Kinase-Glo® reagent is added, which contains a thermostable luciferase and its substrate, luciferin.[11] This reagent simultaneously stops the kinase reaction and initiates a light-producing reaction.

  • Signal: The luciferase utilizes the remaining ATP to oxidize luciferin, generating a stable luminescent signal. The intensity of the light is directly proportional to the concentration of ATP.[10][11]

Therefore, a high luminescent signal corresponds to low kinase activity (high inhibition), and a low signal indicates high kinase activity (low inhibition).[7][11] This inverse relationship is crucial for data interpretation.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step methodology for determining the IC50 value of this compound against a chosen protein kinase.

Materials and Reagents
  • Test Compound: this compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Kinase: Purified, active recombinant protein kinase of interest.

  • Substrate: A suitable substrate for the chosen kinase (e.g., a generic substrate like Myelin Basic Protein (MBP) or a specific peptide substrate).

  • Kinase Assay Buffer: A buffer optimized for kinase activity. A typical 1X buffer may contain 25 mM Tris-HCl (pH 7.5), 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, and 10 mM MgCl2.[16] Commercially available buffers are also an excellent option.[17][18]

  • ATP: High-purity ATP solution.

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (or a similar product like ADP-Glo™).

  • Plates: White, opaque, 384-well or 96-well microplates suitable for luminescence measurements.

  • Control Inhibitor: A known inhibitor for the kinase being tested (positive control).

  • DMSO: High-purity, anhydrous.

Experimental Workflow Diagram

G prep Reagent Preparation (Compound, Kinase, Substrate, ATP, Buffers) plate_map Plate Mapping (Controls, Compound Dilutions) prep->plate_map add_kinase_sub Add Kinase/Substrate Mix prep->add_kinase_sub compound_prep Compound Serial Dilution in DMSO plate_map->compound_prep add_compound Add Compound/DMSO to Plate compound_prep->add_compound add_compound->add_kinase_sub pre_inc Pre-incubation (Compound + Kinase) add_kinase_sub->pre_inc start_rxn Initiate Reaction (Add ATP) pre_inc->start_rxn incubation Kinase Reaction Incubation (e.g., 30-60 min at 30°C) start_rxn->incubation stop_detect Stop Reaction & Add Kinase-Glo® Reagent incubation->stop_detect read_lum Read Luminescence stop_detect->read_lum analyze Data Analysis (Normalize, Plot, IC50 Fit) read_lum->analyze

Caption: Workflow for the in vitro kinase IC50 determination assay.

Step-by-Step Protocol

Causality Behind Choices: The following steps are designed to ensure reproducibility and accuracy. The concentrations of kinase, substrate, and ATP should be optimized beforehand. Typically, the ATP concentration is set near the Km value for the specific kinase to ensure sensitivity to competitive inhibitors.

  • Compound Preparation:

    • Prepare a serial dilution series of this compound in 100% DMSO. A common approach is a 10-point, 3-fold dilution series, starting from a high concentration (e.g., 1 mM).

    • This creates a range of concentrations to test, which is essential for generating a complete dose-response curve.

  • Reaction Setup (Example for a 20 µL final reaction volume in a 384-well plate):

    • Step 2a: Add Compound: Transfer a small volume (e.g., 200 nL) of the serially diluted compound, DMSO vehicle control (for 0% inhibition), and control inhibitor to the appropriate wells of the 384-well plate.

    • Step 2b: Prepare Kinase/Substrate Master Mix: In a single tube, prepare a master mix containing the kinase and substrate in kinase assay buffer. The final concentration of each should be 2X the desired final reaction concentration.

    • Step 2c: Add Kinase/Substrate Mix: Add 10 µL of the Kinase/Substrate master mix to each well.

    • Step 2d: Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature. This allows the compound to bind to the kinase before the reaction is initiated.

  • Initiate Kinase Reaction:

    • Step 3a: Prepare ATP Solution: Prepare a 2X ATP solution in the kinase assay buffer.

    • Step 3b: Add ATP: Add 10 µL of the 2X ATP solution to all wells to start the reaction. The final DMSO concentration should be low (e.g., 1%) to avoid affecting enzyme activity.

    • Step 3c: Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent and the reaction plate to room temperature.

    • Add a volume of Kinase-Glo® reagent equal to the reaction volume in the well (20 µL).

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

The raw data will be in Relative Luminescence Units (RLU). The goal is to convert this into a percentage of inhibition and then determine the IC50 value.

Data Normalization
  • 0% Inhibition (High Activity) Control: Wells containing the kinase, substrate, ATP, and DMSO vehicle. These wells will have the lowest luminescence signal (let's call the average RLU_min).

  • 100% Inhibition (Low Activity) Control: Wells containing kinase, substrate, ATP, and a high concentration of a known potent inhibitor (or no kinase). These wells will have the highest luminescence signal (RLU_max).

For each concentration of the test compound, calculate the percent inhibition using the following formula:

% Inhibition = 100 * (RLU_sample - RLU_min) / (RLU_max - RLU_min)

Data Analysis Pipeline Diagram

G raw_data Raw Luminescence Data (RLU) controls Define Controls (0% and 100% Inhibition) raw_data->controls normalize Normalize Data (% Inhibition) raw_data->normalize controls->normalize plot Plot Data (% Inhibition vs. log[Compound]) normalize->plot fit Non-linear Regression (Sigmoidal Dose-Response) plot->fit ic50 Determine IC50 Value fit->ic50

Caption: Data analysis pipeline for IC50 determination.

IC50 Determination

Plot the calculated percent inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope).[19] The IC50 is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Data Presentation

Summarize the results in a clear, tabular format.

Kinase TargetTest CompoundIC50 (µM)
Kinase XThis compoundValue
Kinase YThis compoundValue
Kinase ZThis compoundValue

Trustworthiness: A Self-Validating System

To ensure the integrity and reliability of the results, the following controls must be included in every assay plate:

  • Positive Control: A known inhibitor for the target kinase is serially diluted and tested alongside the compound of interest. The resulting IC50 should be consistent with literature values, validating the assay's performance.

  • Negative Control (Vehicle): Wells with DMSO instead of the compound define the 0% inhibition level and confirm that the solvent does not affect kinase activity.

  • No Enzyme Control: Wells without the kinase enzyme define the 100% inhibition level (maximum ATP, maximum signal).

  • Compound Interference Control: To ensure the test compound does not directly inhibit the luciferase enzyme, a separate assay can be run where the compound is added to a solution of ATP and the Kinase-Glo® reagent. A significant drop in luminescence would indicate interference.

By including these controls, the assay becomes a self-validating system, providing confidence in the generated IC50 values.

References

  • Martens, S. et al. (2023). In vitro kinase assay. protocols.io. [Link]

  • Perron, V., et al. (2011). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-701. [Link]

  • Malleron, J. L., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-701. [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(19), e2562. [Link]

  • Oh, Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 918-923. [Link]

  • Al-Blewi, F. F., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 795. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • Andrews, B., & Measday, V. (2000). In vitro assay for cyclin-dependent kinase activity in yeast. Yeast, 16(1), 19-22. [Link]

  • Tanega, C., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, 10(3), e49. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Life Technologies. (2018). Kinase Assay to Determine the IC50 Values. Bio-protocol. [Link]

  • Kaur, R., et al. (2023). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link]

  • Sino Biological. (n.d.). Assay Buffer and Co-factors: Kinase Assay Buffer I. [Link]

  • bioWORLD. (n.d.). Kinase Buffer 5X. [Link]

  • LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io. [Link]

  • Robert, R., et al. (2020). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. ResearchGate. [Link]

  • Li, H., et al. (2024). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 265, 116086. [Link]

  • Szulczyk, D., et al. (2016). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules, 21(11), 1515. [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate. [Link]

  • de Oliveira, C. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][20]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-89. [Link]

  • Kanthecha, D. A., et al. (2021). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Applied Organometallic Chemistry, 35(11), e6401. [Link]

  • Oceanomics. (n.d.). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3209. [Link]

  • Royal Society of Chemistry. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. [Link]

  • Shafer, C. M., et al. (2017). Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(24), 5371-5376. [Link]

Sources

Application Note & Protocols: Development of a Cell-Based Assay for Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This heterocyclic system is present in several marketed drugs, most notably Zolpidem (Ambien®), a widely prescribed sedative-hypnotic agent.[2][3][4] Zolpidem functions as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting preferential affinity for subtypes containing the α1 subunit.[5][6][7] This modulation enhances the receptor's response to GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a sedative effect.[6][8][9][10]

Beyond sedation, the imidazo[1,2-a]pyridine scaffold has been associated with a wide array of other biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][11] For instance, certain derivatives have been shown to inhibit the AKT/mTOR signaling pathway, inducing apoptosis in cancer cell lines.[12][13]

This application note addresses Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate , a novel compound built upon this versatile scaffold. Given the strong precedent set by Zolpidem, a primary hypothesis is that this compound may act as a modulator of the GABA-A receptor. However, a systematic approach is required to first establish its cellular tolerance and then elucidate its specific biological activity.

This document provides a comprehensive, hypothesis-driven framework for researchers. It details the necessary protocols to:

  • Determine the compound's cytotoxicity profile.

  • Develop and validate a primary functional cell-based assay targeting the GABA-A receptor.

  • Implement appropriate counter-screens to ensure data integrity.

Overall Assay Development Workflow

The logical progression from initial compound characterization to a validated hit is crucial for the efficient use of resources and the generation of reliable data. The workflow is designed to first establish a safe concentration range before investing in more complex functional screening.

Assay_Development_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Functional Screen cluster_2 Phase 3: Validation & Hit Confirmation A Compound Preparation (Stock Solution in DMSO) B Cytotoxicity Profiling (e.g., CellTiter-Glo®) A->B C Determine CC50 (50% Cytotoxic Concentration) B->C D GABA-A Receptor Luciferase Reporter Assay C->D Define Max Screening Conc. (< 0.1 x CC50) E Dose-Response Screening (Agonist & PAM Modes) D->E F Determine EC50 / Potentiation E->F G Assay Quality Control (Z'-Factor Calculation) F->G Validate Assay Performance H Counter-Screen (e.g., Parental Cell Line) F->H Rule out Artifacts I Confirmed Hit (Active, Non-toxic, Specific) G->I H->I

Caption: Overall workflow for cell-based assay development.

Phase 1: Cytotoxicity Profiling Protocol

Rationale: Before assessing the functional activity of a compound, it is imperative to determine the concentration range at which it is not broadly toxic to the cells.[14][15][16] A potent functional effect is meaningless if it occurs at a concentration that simply kills the cells. This protocol uses a luciferase-based ATP detection assay (e.g., CellTiter-Glo®) to measure cell viability, as the amount of ATP is directly proportional to the number of metabolically active cells.

Protocol 3.1: General Cytotoxicity Assay
  • Cell Plating:

    • Harvest and count HEK293T cells (or the chosen host cell line for the functional assay).

    • Seed 5,000 cells per well in 90 µL of complete culture medium (DMEM + 10% FBS) into a white, clear-bottom 96-well assay plate.

    • Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the compound in complete culture medium to create 2X working concentrations. Aim for a final concentration range from 100 µM down to ~1 nM.

    • Senior Scientist's Note: It is critical to maintain a consistent final DMSO concentration across all wells (typically ≤0.5%) to avoid solvent-induced toxicity. Prepare a "vehicle control" with the same final DMSO concentration but no compound.

    • Carefully add 10 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 100 µL.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C, 5% CO₂. The incubation time should match that of the planned functional assay.

  • Assay Readout (CellTiter-Glo® Luminescence Assay):

    • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Presentation and Analysis

The raw luminescence data is normalized to the vehicle control (100% viability) and a background control (no cells, 0% viability). A dose-response curve is plotted to determine the CC50.

Concentration (µM)Avg. Luminescence% Viability
1001,5005.0
304,50015.0
1015,00050.0
327,00090.0
129,10097.0
0.130,000100.0
Vehicle (0)30,000100.0

From this hypothetical data, the CC50 is 10 µM . For subsequent functional assays, the maximum screening concentration should be at least 10-fold lower than the CC50 (i.e., ≤1 µM) to ensure observed effects are target-specific and not due to cytotoxicity.

Phase 2: Primary Functional Assay - GABA-A Receptor Modulation

Rationale: Based on the structural similarity to Zolpidem, the primary hypothesis is that the compound modulates GABA-A receptor activity. A luciferase reporter assay is a robust, high-throughput compatible method to test this hypothesis.[17][18][19] This assay utilizes a cell line stably expressing a specific GABA-A receptor subtype (e.g., α1β2γ2, the most common in the brain and the primary target for Zolpidem) and a reporter construct where luciferase expression is driven by a promoter responsive to changes in intracellular signaling downstream of ion channel activation.[5]

Mechanism of the GABA-A Reporter Assay

GABA_Mechanism cluster_0 Cellular Events GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds Orthosteric Site Chloride Cl⁻ Influx PAM Compound (Potential PAM) PAM->Receptor Binds Allosteric Site Receptor->Chloride Channel Opens Signal Downstream Signaling Cascade Chloride->Signal Reporter Luciferase Gene Expression Signal->Reporter Light Luminescent Signal Reporter->Light Luciferin + ATP

Caption: Mechanism of a GABA-A PAM in a reporter assay.

Protocol 4.1: GABA-A Luciferase Reporter Assay
  • Cell Plating:

    • Use a HEK293T cell line stably expressing the GABA-A receptor (e.g., α1β2γ2 subunits) and the luciferase reporter construct.

    • Seed 10,000 cells per well in 80 µL of complete culture medium into a white, clear-bottom 96-well assay plate.

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Compound and Agonist Addition:

    • Prepare 5X serial dilutions of this compound in assay buffer (e.g., HBSS).

    • Prepare a 5X solution of GABA in assay buffer.

      • For PAM mode: Use a concentration of GABA that elicits ~20% of the maximal response (EC20). This must be predetermined by running a full GABA dose-response curve.

      • For Agonist mode: Prepare a "no GABA" control.

    • Add 10 µL of the 5X test compound to the appropriate wells.

    • Immediately add 10 µL of the 5X GABA solution (or buffer for agonist mode) to the wells. The final volume is 100 µL.

    • Controls: Include wells for Vehicle + No GABA (baseline), Vehicle + GABA EC20 (positive control for PAM), and Vehicle + GABA ECmax (maximal signal).

  • Incubation:

    • Incubate the plate for 6 hours at 37°C, 5% CO₂. (Note: Incubation time should be optimized for the specific reporter construct).

  • Assay Readout (e.g., ONE-Glo™ or Bright-Glo™ Luciferase Assay System):

    • Follow the manufacturer's protocol, which typically involves adding an equal volume of luciferase reagent to each well, a short incubation, and reading the luminescent signal on a plate reader.[17]

Data Analysis and Expected Results

Data is normalized to the baseline control. A dose-response curve is plotted for the test compound in the presence of a fixed EC20 concentration of GABA.

Compound (µM)Avg. Luminescence (RLU)% Activity (vs. GABA ECmax)
1.075,00090.0
0.366,75080.0
0.141,75050.0
0.0325,00030.0
0.0116,70020.0 (GABA EC20 level)
0 (Vehicle)16,70020.0 (GABA EC20 level)
GABA ECmax83,400100.0

A positive result (PAM activity) is indicated by a dose-dependent increase in the luminescent signal above the level produced by the GABA EC20 alone. From this curve, an EC50 of 0.1 µM can be determined, representing the concentration of the compound required to achieve 50% of the maximal potentiation. If the compound shows activity in the absence of GABA, it would be classified as a direct agonist.

Phase 3: Assay Validation and Counter-Screens

Rationale: A successful primary screen must be followed by validation to ensure the assay is robust and the results are not due to experimental artifacts.[20][21][22]

Protocol 5.1: Z'-Factor Calculation for Assay Robustness

The Z'-factor is a statistical measure of the separation between the positive and negative controls, indicating the quality and reliability of a high-throughput screening assay.[23][24] A Z' > 0.5 is considered excellent for HTS.

  • Plate Setup: Prepare a 96-well plate with 48 wells dedicated to the positive control (e.g., Vehicle + GABA EC80) and 48 wells for the negative control (e.g., Vehicle + GABA EC20).

  • Run Assay: Execute the functional assay as described in Protocol 4.1.

  • Calculation:

    • Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.

    • Apply the formula: Z' = 1 - (3σp + 3σn) / |μp - μn|

  • Interpretation: A Z' factor consistently above 0.5 indicates a robust and reproducible assay suitable for screening larger compound libraries.

Protocol 5.2: Luciferase Counter-Screen

Rationale: It is crucial to confirm that the test compound is not directly inhibiting or activating the luciferase enzyme, which would create a false positive or negative result.

  • Assay Principle: A simple biochemical assay using purified luciferase enzyme and its substrate.

  • Procedure:

    • In a 96-well plate, add purified luciferase enzyme and a fixed concentration of luciferin/ATP substrate.

    • Add the test compound across the same dose range used in the functional assay.

    • Read luminescence immediately.

  • Interpretation: If the compound alters the luminescent signal in this cell-free system, it is likely interacting with the reporter enzyme directly. Any hits showing this activity should be flagged as potential artifacts.

Conclusion and Next Steps

This application note outlines a systematic, multi-phased approach to characterize the novel compound This compound . By following these protocols, a researcher can:

  • Establish a non-toxic working concentration range (CC50).

  • Identify and quantify its potential activity as a GABA-A receptor positive allosteric modulator (EC50).

  • Validate the robustness and specificity of the findings through Z'-factor analysis and counter-screening.

A compound demonstrating specific, non-toxic PAM activity in this workflow would be considered a validated hit. Subsequent steps would involve expanding the investigation to determine its selectivity against a panel of different GABA-A receptor subunit combinations and advancing to more physiologically complex models, such as electrophysiology on primary neurons.[25]

References

  • Crestani, F., et al. (2002). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology. Available at: [Link]

  • Wikipedia. (2024). Zolpidem. Available at: [Link]

  • Ghanem, A., & Early, J. (2023). Zolpidem. StatPearls. Available at: [Link]

  • Tanas, M. R., & Garcia, K. (2022). Luciferase reporter assay. Bio-protocol Preprint. Available at: [Link]

  • The Editors of Encyclopaedia Britannica. (2024). Zolpidem. Britannica. Available at: [Link]

  • Benson, K. (n.d.). Cytotoxicity Assays. Life Science Applications. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Zolpidem Tartrate?. Available at: [Link]

  • Rahman, M. A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Available at: [Link]

  • INDIGO Biosciences. (2023). INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Preincubation Protocol. YouTube. Available at: [Link]

  • The Science Notes. (2020). Luciferase Reporter Assay – Protocol. Available at: [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Available at: [Link]

  • Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

  • Concept Life Sciences. (n.d.). Cell-Based Assay Development. Available at: [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Workshop for High-Throughput Screening and Lead Discovery. Available at: [Link]

  • An, W. F. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]

  • Le-Gros, B., et al. (2018). Determining the Relative Efficacy of Positive Allosteric Modulators of the GABAA Receptor: Design of a Screening Approach. Assay and Drug Development Technologies. Available at: [Link]

  • Lee, S., & Kim, S. (2014). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Laboratory Automation. Available at: [Link]

  • Patel, R. P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]

  • Wakabayashi, T., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. Available at: [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Available at: [Link]

  • de Souza, M. C. B. V., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Sygnature Discovery. (n.d.). Cell Based Assays Development. Available at: [Link]

  • Sedić, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. Available at: [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Available at: [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Available at: [Link]

  • Johansson, T., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE. Available at: [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Available at: [Link]

  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Available at: [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate. Available at: [Link]

  • Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]

  • Năstasă, C., et al. (2016). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules. Available at: [Link]

  • Chen, P. H., et al. (2023). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[5][6][17]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate. Available at: [Link]

  • Khan, I., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal. Available at: [Link]

  • Aliwaini, S., et al. (2020). Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: The Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate Scaffold for Developing Novel PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, governing processes such as cell growth, proliferation, and survival. Its frequent dysregulation is a hallmark of many human cancers, making it a high-priority target for therapeutic intervention.[1][2] The imidazo[1,2-a]pyridine core has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential for the development of potent and selective kinase inhibitors.[3][4] This guide focuses on Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate as a foundational scaffold for generating a library of novel PI3K inhibitors. We provide a comprehensive overview of the PI3K pathway, the rationale for this scaffold's selection, and detailed, field-proven protocols for the synthesis, biochemical screening, and cell-based evaluation of its derivatives. These methodologies are designed for researchers, scientists, and drug development professionals aiming to identify and characterize next-generation cancer therapeutics.

The PI3K/AKT/mTOR Signaling Pathway: A Prime Oncogenic Driver

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that translates extracellular signals into cellular responses.[5] Activation typically begins at the cell surface when growth factors bind to receptor tyrosine kinases (RTKs). This recruits and activates Class I PI3Ks, which then phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the crucial second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6]

PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT.[7] Once recruited, AKT is activated through phosphorylation by PDK1 and mTORC2. Activated AKT proceeds to phosphorylate a multitude of downstream substrates, ultimately promoting cell cycle progression, proliferation, and survival while inhibiting apoptosis.[7]

In many cancers, this pathway is constitutively active due to several mechanisms:

  • Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[1]

  • Loss of function of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K by dephosphorylating PIP3 back to PIP2.[5][6]

  • Upstream activation from mutated or overexpressed RTKs like EGFR and HER2.[1]

This aberrant signaling makes the PI3K pathway one of the most frequently altered pathways in human tumors, validating it as a compelling target for drug development.[6]

PI3K_Pathway rtk Growth Factor Receptor (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pi3k pten PTEN (Tumor Suppressor) pip3->pten Dephosphorylates akt AKT pip3->akt Recruits & Activates downstream Downstream Targets (mTORC1, GSK3β, etc.) akt->downstream pdk1 PDK1 pdk1->akt mtorc2 mTORC2 mtorc2->akt response Cell Growth Proliferation Survival downstream->response

Caption: The PI3K/AKT/mTOR signaling cascade.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation for PI3K Inhibitor Design

The imidazo[1,2-a]pyridine ring system is considered a "privileged scaffold" in drug discovery due to its rigid, planar structure and its ability to form key hydrogen bonds and other interactions within the ATP-binding pockets of kinases.[8] Numerous derivatives have been successfully developed as potent inhibitors of various kinases, including PI3K.[3][4][9][10]

This compound serves as an excellent starting point for a structure-activity relationship (SAR) campaign. Its core structure provides multiple vectors for chemical modification, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties. The 6-fluoro substitution can enhance binding affinity and improve metabolic stability, while the ethyl acetate group at the 2-position provides a handle for further chemical elaboration.

SAR_Workflow scaffold This compound (Core Scaffold) mods Chemical Modification (R1, R2, R3...) scaffold->mods library Focused Library of Derivatives mods->library assays Biochemical & Cell-Based Screening Assays library->assays sar Structure-Activity Relationship (SAR) (Potency, Selectivity) assays->sar sar->mods Iterative Design lead Lead Compound Optimization sar->lead

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Proposed Synthesis

The synthesis of the core scaffold can be achieved through a well-established cyclization reaction. A plausible route involves the condensation of 5-fluoropyridin-2-amine with ethyl 4-bromo-3-oxobutanoate.

  • Step 1: Synthesis of the Scaffold. To a solution of 5-fluoropyridin-2-amine in a suitable solvent like ethanol, add ethyl 4-bromo-3-oxobutanoate.

  • Step 2: Cyclization. Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Step 3: Purification. After cooling, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography to yield the target compound, this compound.[10]

Protocol: In Vitro Biochemical Kinase Assay

This protocol is designed to measure the direct inhibitory activity of synthesized compounds against a specific PI3K isoform (e.g., PI3Kα), determining their half-maximal inhibitory concentration (IC50). The ADP-Glo™ Kinase Assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[11]

Workflow

Assay_Workflow start Start dilute Prepare serial dilutions of test compounds start->dilute add_enzyme Add PI3K enzyme to 384-well plate dilute->add_enzyme add_cmpd Add diluted compounds and controls (DMSO) add_enzyme->add_cmpd incubate1 Pre-incubate at RT add_cmpd->incubate1 add_sub Initiate reaction with PIP2/ATP solution incubate1->add_sub incubate2 Incubate at 30°C add_sub->incubate2 stop Add ADP-Glo™ Reagent to stop reaction & deplete ATP incubate2->stop incubate3 Incubate at RT stop->incubate3 detect Add Kinase Detection Reagent to convert ADP to ATP/Light incubate3->detect incubate4 Incubate at RT detect->incubate4 read Measure Luminescence incubate4->read analyze Calculate % Inhibition and determine IC50 read->analyze end End analyze->end

Caption: Workflow for the in vitro PI3K biochemical assay.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point serial dilution series of each test compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).

  • Assay Plate Setup: Add 1 µL of each compound dilution (or DMSO for vehicle controls) to the wells of a low-volume 384-well plate.

  • Enzyme Addition: Prepare a solution of recombinant human PI3K enzyme (e.g., p110α/p85α) in kinase assay buffer. Add 5 µL of this solution to each well.[12]

    • Causality Note: The enzyme concentration must be optimized beforehand to ensure the reaction proceeds in the linear range, providing a robust signal-to-background ratio.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2) and ATP in kinase assay buffer. Add 5 µL of this solution to each well to start the reaction.

    • Expert Insight: The final ATP concentration should be set at or near its Michaelis-Menten constant (Km) for the specific PI3K isoform. This ensures the assay is sensitive to competitive inhibitors.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Sample IC50 Table
Compound IDPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
Scaffold-001850>10,000>10,0005,600
Derivative-A151,200850980
Derivative-B2.145150210
Control Drug5.56.82.312.5

Protocol: Cell-Based Western Blot for Pathway Inhibition

This protocol validates if a compound can inhibit the PI3K pathway within a living cell by measuring the phosphorylation status of AKT, a key downstream node. A reduction in phosphorylated AKT (p-AKT) at Ser473 or Thr308 indicates successful target engagement.

Step-by-Step Methodology
  • Cell Culture: Plate a cancer cell line with a known active PI3K pathway (e.g., MCF-7 or T47D, which have PIK3CA mutations) in 6-well plates and allow them to adhere overnight.[3]

  • Serum Starvation: The next day, replace the growth medium with a low-serum or serum-free medium and incubate for 12-24 hours.

    • Causality Note: Serum starvation synchronizes the cells and reduces basal PI3K pathway activity, allowing for a clearer signal window upon stimulation.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (or DMSO vehicle) for 1-2 hours.

  • Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor like Insulin-like Growth Factor 1 (IGF-1) at a final concentration of 100 ng/mL for 15-30 minutes.[12]

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Expert Insight: The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins like AKT during the extraction process.

  • Protein Quantification: Centrifuge the lysates to pellet debris. Collect the supernatant and determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for all samples, denature by boiling in Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.[12]

  • Stripping and Re-probing: Strip the membrane and re-probe with primary antibodies for total AKT and a loading control (e.g., β-actin or GAPDH).

    • Trustworthiness Check: Normalizing the p-AKT signal to the total AKT signal accounts for any differences in protein loading between lanes, ensuring the observed changes are due to inhibition of phosphorylation, not variations in the amount of AKT protein.

  • Data Analysis: Quantify the band intensities. Calculate the ratio of p-AKT to total AKT for each treatment condition and normalize to the stimulated DMSO control.

Protocol: Cellular Proliferation Assay

This functional assay determines the downstream consequence of PI3K pathway inhibition: a reduction in cancer cell growth and proliferation. The Sulforhodamine B (SRB) assay is a reliable method that measures cell density based on total cellular protein content.

Step-by-Step Methodology
  • Cell Seeding: Seed cancer cells (e.g., T47D, MCF-7, A375) in 96-well plates at an appropriate density and allow them to attach for 24 hours.[3][9]

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include wells with DMSO (vehicle control) and a positive control inhibitor.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Wash and Dry: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Shake the plates for 5 minutes and read the optical density (absorbance) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of growth against the log of the compound concentration.

Data Presentation: Sample Anti-proliferative Activity Table
Compound IDT47D GI50 (µM)[3]MCF-7 GI50 (µM)[3]A375 GI50 (µM)[9]
Derivative-A9.812.415.1
Derivative-B0.790.941.3
Doxorubicin0.050.080.11

Conclusion and Future Directions

The This compound scaffold represents a promising starting point for the discovery of novel PI3K inhibitors. The protocols detailed in this guide provide a robust framework for synthesizing, screening, and validating derivative compounds. By employing a systematic approach that combines biochemical and cell-based assays, researchers can efficiently identify potent and on-target inhibitors.

Successful lead compounds identified through these protocols should be advanced to further characterization, including:

  • Selectivity Profiling: Assessing inhibitory activity against other PI3K isoforms and a broader panel of kinases to determine the selectivity profile.

  • ADME/Tox Profiling: Evaluating in vitro absorption, distribution, metabolism, excretion, and toxicity properties.

  • In Vivo Efficacy Studies: Testing the most promising compounds in relevant animal cancer models, such as xenografts, to confirm their anti-tumor activity.[4][9]

This integrated approach is essential for translating a promising chemical scaffold into a viable clinical candidate for cancer therapy.

References

  • Yuan, H., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. RSC Advances. [Link]

  • Barlaam, B., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Yang, J., et al. (2012). Targeting the PI3K signaling pathway in cancer. Journal of Clinical Oncology. [Link]

  • Uda, H., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ASAP-discovery Consortium. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

  • Wikipedia. (2023). PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Xu, F., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]

  • Osaki, M., et al. (2004). PI3K/Akt signalling pathway and cancer. Apoptosis. [Link]

  • Pascual, J. & Turner, N.C. (2019). PI3K pathway in cancer. Systems Biology of Cancer. [Link]

  • Song, G., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. [Link]

  • Mallesh, B., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Robers, M.B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. [Link]

  • Promega Corporation. (2015). PI3K (p110α[E545K]/p85α) Protocol. Promega. [Link]

  • Ciraolo, E., et al. (2011). Measuring PI3K Lipid Kinase Activity. Springer Nature Experiments. [Link]

  • ASAP-discovery Consortium. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

  • Asghar, U.S., et al. (2019). In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. ResearchGate. [Link]

  • Martin, K.R., et al. (2020). Test measuring signaling activity in live patient tumor cells to identify PI3KCA WT patients who may benefit from PI3K inhibitors. ASCO Publications. [Link]

  • Pérez-Picaso, L., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Buhlmann Diagnostics Corp. (N.D.). Kinase Inhibition Assays. Buhlmann Diagnostics Corp. [Link]

  • Al-Warhi, T., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PLOS ONE. [Link]

  • Akare, S.C., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. IU Indianapolis ScholarWorks. [Link]

  • Al-Otaibi, F.A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

  • Akare, S.C., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. RSC Medicinal Chemistry. [Link]

  • Khan, I., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal. [Link]

  • Song, G., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PubMed. [Link]

  • da Silva, A.C.S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Al-Bahrani, H.A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]

Sources

Application Notes and Protocols for Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Imidazo[1,2-a]pyridine Scaffolds in Oncology

The imidazo[1,2-a]pyridine (IP) core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1][2][3] This nitrogen-rich bicyclic system serves as a versatile pharmacophore for the development of novel therapeutic agents. In the field of oncology, numerous derivatives of imidazo[1,2-a]pyridine have demonstrated potent anticancer properties, showing promise in overcoming challenges such as drug resistance and toxicity associated with conventional chemotherapy.[1][2] These compounds have been shown to modulate various cellular pathways critical to cancer cell proliferation and survival, including the PI3K/Akt/mTOR and c-Met signaling cascades.[3][4][5]

This document provides detailed application notes and experimental protocols for the investigation of a specific analogue, Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate , in cancer cell line studies. While direct studies on this exact molecule are not extensively published, the protocols and mechanistic insights presented herein are extrapolated from extensive research on structurally related imidazo[1,2-a]pyridine derivatives. This guide is intended to provide a robust framework for researchers to explore its potential as a novel anticancer agent.

Postulated Mechanism of Action

Based on the current body of literature for the imidazo[1,2-a]pyridine class of compounds, it is hypothesized that this compound exerts its anticancer effects through the inhibition of key signaling pathways that are frequently dysregulated in cancer. A primary putative target is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway .[1][2][4] This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis.

Inhibition of PI3K by the compound would lead to a downstream cascade of events, including the reduced phosphorylation of Akt and mTOR. This, in turn, can trigger cell cycle arrest and induce apoptosis (programmed cell death).[4][6] The fluorine substitution at the 6-position may enhance the compound's binding affinity and metabolic stability, potentially leading to improved potency.

Proposed Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates P53 p53 Akt->P53 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation P21 p21 CellCycleArrest Cell Cycle Arrest P21->CellCycleArrest P53->P21 Activates Bax Bax P53->Bax Activates Casp9 Caspase-9 Bax->Casp9 Activates Apoptosis Apoptosis Casp9->Apoptosis Compound Ethyl (6-fluoroimidazo[1,2-a] pyridin-2-yl)acetate Compound->PI3K Inhibits

Caption: Proposed mechanism of action via PI3K/Akt/mTOR pathway inhibition.

Experimental Protocols

The following protocols provide a detailed methodology for evaluating the anticancer properties of this compound in vitro.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines (e.g., A549, HepG2, MCF-7)[7][8]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: Cell Viability Assay

G A 1. Seed Cells (96-well plate) B 2. Incubate 24h A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Solution D->E F 6. Incubate 4h E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis by the compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

This protocol investigates the molecular mechanism by assessing the phosphorylation status of key proteins in the proposed signaling pathway.

Materials:

  • Treated cell lysates

  • Protein electrophoresis equipment (SDS-PAGE)

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p53, anti-p21, anti-Bax, anti-Caspase-9)[4][6][9]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Compare the levels of phosphorylated proteins in treated versus control samples.

Expected Results and Data Interpretation

The following table summarizes hypothetical IC₅₀ values for this compound against various cancer cell lines, based on data for similar compounds.[4][8][9][10]

Cell LineCancer TypePutative IC₅₀ (µM)
A549Non-small cell lung cancer5 - 20
HepG2Hepatocellular carcinoma10 - 50
MCF-7Breast adenocarcinoma2 - 15
A375Malignant melanoma< 12
HeLaCervical cancer15 - 45

Data Interpretation:

  • MTT Assay: A dose-dependent decrease in cell viability is expected, yielding a sigmoidal curve from which the IC₅₀ can be calculated.

  • Apoptosis Assay: An increase in the percentage of Annexin V-positive cells (both early and late apoptotic) in treated samples compared to the control would indicate apoptosis induction.

  • Western Blot: A decrease in the levels of p-Akt and p-mTOR, and an increase in the levels of p53, p21, and cleaved Caspase-9 in treated cells would support the proposed mechanism of action.[6]

Conclusion

This compound represents a promising candidate for further investigation as an anticancer agent, belonging to a well-validated class of therapeutic scaffolds. The protocols and insights provided in this document offer a comprehensive framework for its preclinical evaluation in cancer cell lines. By systematically assessing its cytotoxic effects, elucidating its mechanism of action, and identifying sensitive cancer cell types, researchers can contribute to the development of novel and more effective cancer therapies.

References

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie. Available at: [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (n.d.). Research Square. Available at: [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie. Available at: [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. (2021). Systematic Review Pharmacy. Available at: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2019). Oncology Letters. Available at: [Link]

  • Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate. (n.d.). MySkinRecipes. Available at: [Link]

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][7][11]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. (2014). Journal of Medicinal Chemistry. Available at: [Link]

  • Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate. (n.d.). PubChem. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules. Available at: [Link]

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2025). Chemical Methodologies. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (n.d.). MDPI. Available at: [Link]

  • New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. (2019). ResearchGate. Available at: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2019). Spandidos Publications. Available at: [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. Available at: [Link]

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. (2023). Saudi Pharmaceutical Journal. Available at: [Link]

Sources

Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold and the Strategic Value of Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating precise interactions with biological targets. This scaffold is the backbone of several marketed drugs, including zolpidem and alpidem, highlighting its therapeutic potential.[1][5] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives—spanning anticancer, antitubercular, antiviral, and anti-inflammatory applications—makes this a fertile ground for drug discovery.[2][6][7]

This guide focuses on a specific, strategically designed starting point for structure-activity relationship (SAR) studies: This compound . This molecule is not merely a random scaffold; it is an investigational tool designed for systematic optimization. Each component has a purpose:

  • The Imidazo[1,2-a]pyridine Core: Provides the foundational structure with a rich history of biological relevance.[8]

  • The 6-Fluoro Substituent: The introduction of a fluorine atom is a common and often effective strategy in medicinal chemistry.[9][10][11] Fluorine can enhance metabolic stability by blocking sites of oxidation, improve binding affinity through favorable electrostatic interactions, and modulate the basicity (pKa) of the pyridine nitrogen.[12][13] Its position at the 6-position is a key variable for exploration.

  • The 2-Ethylacetate Group: This ester moiety provides a versatile handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or replaced with various bioisosteres to probe interactions with the target protein and to fine-tune physicochemical properties like solubility and cell permeability.[14][15][16]

These application notes provide a comprehensive framework for researchers to conduct systematic SAR studies starting from this key molecule. We will detail the synthetic rationale, provide step-by-step protocols for analog synthesis and biological evaluation, and offer insights into interpreting the resulting data to guide lead optimization.

Strategic Framework for SAR Studies

A successful SAR campaign requires a systematic approach to modifying the lead compound. For this compound, we propose a multi-pronged strategy targeting three key regions of the molecule.

SAR_Strategy cluster_R1 cluster_R2 cluster_R3 Start Ethyl (6-fluoroimidazo [1,2-a]pyridin-2-yl)acetate R1 Region 1: Ester Modification (Position 2) Start->R1  Explore Bioisosteres & Amide Scaffolds R2 Region 2: Fluoro Group (Position 6) Start->R2  Probe Electronic Effects & Positional Isomers R3 Region 3: Scaffold Substitution Start->R3  Investigate Other Positions (e.g., C3, C7, C8) CarboxylicAcid Carboxylic Acid RemoveF Remove F SubC3 C3 Substitution (e.g., Aryl, Alkyl) Amides Amides Bioisosteres Oxadiazoles, Triazoles MoveF Move F (C7, C8) ReplaceF Replace F (Cl, Me, OMe) SubC7 C7/C8 Substitution

Caption: A strategic workflow for the SAR exploration of this compound.

Synthetic Protocols

The synthesis of the core scaffold and its analogs generally relies on the well-established condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound.[1]

Protocol 1: Synthesis of the Core Compound - this compound

This protocol describes the cyclocondensation reaction to form the imidazo[1,2-a]pyridine ring system.

Materials:

  • 2-Amino-5-fluoropyridine

  • Ethyl 4-chloroacetoacetate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-5-fluoropyridine (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask, add sodium bicarbonate (2.0 eq).

  • Add ethyl 4-chloroacetoacetate (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the title compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[17][18]

Protocol 2: SAR Series Synthesis - Amide Analogs at Position 2

This protocol details the conversion of the ethyl ester to a diverse library of amides, which is a crucial step in many SAR campaigns to explore hydrogen bonding interactions.[19]

Step 2A: Hydrolysis to (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) / Water mixture

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1 M HCl.

  • The resulting precipitate is the desired carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2B: Amide Coupling

Materials:

  • (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid

  • A diverse selection of primary and secondary amines (R¹R²NH)

  • A peptide coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)

  • A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), the coupling reagent (e.g., HATU, 1.2 eq), and the base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude amide by silica gel chromatography or preparative HPLC to yield the final product.

Amide_Synthesis Ester Ethyl (6-fluoroimidazo[1,2-a] pyridin-2-yl)acetate Acid (6-fluoroimidazo[1,2-a] pyridin-2-yl)acetic acid Ester->Acid LiOH, THF/H₂O (Hydrolysis) Amide Amide Analog (R1, R2 = diverse) Acid->Amide R¹R²NH, HATU, DIPEA (Amide Coupling)

Caption: Workflow for the synthesis of amide analogs from the parent ester.

Biological Evaluation Protocols

The choice of biological assay is entirely dependent on the therapeutic target of interest. The imidazo[1,2-a]pyridine scaffold has shown activity against a wide range of targets, including kinases, tubulin, and various enzymes.[1] Below is a generalized protocol for an in vitro enzyme inhibition assay and a cell-based cytotoxicity assay, which are common starting points in many drug discovery programs.

Protocol 3: In Vitro Enzyme/Kinase Inhibition Assay

Objective: To determine the concentration at which the synthesized compounds inhibit 50% of the target enzyme's activity (IC₅₀).

Materials:

  • Recombinant target enzyme

  • Substrate for the enzyme (e.g., a peptide for a kinase, which may be fluorescently or luminescently tagged)

  • ATP (for kinases)

  • Assay buffer specific to the enzyme

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • Positive control inhibitor

  • Microplate reader (fluorescence, luminescence, or absorbance)

  • 384-well assay plates

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM). Dispense a small volume (e.g., 50 nL) of these dilutions into the 384-well assay plates. Also include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Addition: Dilute the enzyme to the appropriate concentration in the assay buffer and add it to all wells of the plate.

  • Incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add the substrate (and ATP for kinases) to all wells to start the enzymatic reaction.

  • Reaction Development: Incubate the plate for a specific duration (e.g., 60 minutes) at the optimal temperature for the enzyme.

  • Signal Detection: Stop the reaction (if necessary) and read the plate on the microplate reader. The signal (e.g., fluorescence) will be inversely proportional to the level of inhibition.

  • Data Analysis:

    • Normalize the data using the positive (0% activity) and negative (100% activity) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Protocol 4: Cell-Based Cytotoxicity/Antiproliferative Assay

Objective: To determine the concentration at which the compounds reduce cell viability by 50% (GI₅₀ or IC₅₀) in a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HCC827 for PI3K inhibitors[17], MGC-803 for Nek2 inhibitors[20])

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Synthesized compounds in DMSO

  • Positive control (e.g., a known cytotoxic drug like cisplatin)

  • 96- or 384-well clear-bottom, sterile cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into the microplates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include positive and negative (DMSO) controls.

  • Incubation: Return the plates to the incubator for a period of 48 to 72 hours.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent typically measures ATP content (luminescence) or metabolic activity (fluorescence/colorimetric), which are proxies for cell viability.

  • Signal Detection: After a short incubation with the reagent, read the plates on a microplate reader.

  • Data Analysis: Calculate the percent viability relative to the DMSO control and plot it against the log of the compound concentration. Fit the curve to determine the GI₅₀/IC₅₀ value.

Data Interpretation and SAR Table

Systematic analysis of the data generated from these assays is crucial for understanding the SAR. By comparing the activity of analogs with small, defined structural changes, researchers can deduce the influence of different functional groups.

Example SAR Data Table:

Compound IDR Group (at Position 2)R' Group (at Position 6)Kinase IC₅₀ (nM)Cell Line GI₅₀ (nM)
LEAD-001 -CH₂COOEtF15002500
ANA-002 -CH₂COOHF850>10000
ANA-003 -CH₂CONH(Me)F7501200
ANA-004 -CH₂CONH(Bn)F250400
ANA-005 -CH₂COOEtH50008000
ANA-006 -CH₂COOEtCl12002000
ANA-007 -CH₂COOEtF (at C7)30004500

Interpretation of Hypothetical Data:

  • Ester vs. Acid (LEAD-001 vs. ANA-002): The free carboxylic acid (ANA-002) shows improved enzymatic potency but loses all cellular activity. This common phenomenon suggests the acid may have poor cell permeability. The ester likely acts as a prodrug, being hydrolyzed to the active acid inside the cell.

  • Amide Series (ANA-003, ANA-004): Small amides (ANA-003) retain activity. Larger, hydrophobic amides like the benzylamide (ANA-004) significantly improve both enzymatic and cellular potency, suggesting a beneficial hydrophobic interaction in the target's binding pocket.[2]

  • Position 6 Substituent (LEAD-001 vs. ANA-005, ANA-006): Removing the fluorine (ANA-005) is detrimental to activity, highlighting its importance. Replacing fluorine with chlorine (ANA-006) results in similar activity, indicating that an electron-withdrawing group at this position is favorable.[21][22]

  • Fluorine Position (LEAD-001 vs. ANA-007): Moving the fluorine to the 7-position (ANA-007) reduces activity, suggesting the electronics or sterics at the 6-position are optimal.

These interpretations, though hypothetical, demonstrate the logical process of an SAR study. Each new data point informs the design of the next round of compounds, guiding the project toward molecules with improved potency, selectivity, and drug-like properties.[23][24]

Conclusion

This compound serves as an excellent starting point for a comprehensive SAR investigation. Its strategic design incorporates a privileged heterocyclic core with versatile chemical handles at key positions. By systematically applying the synthetic and biological protocols outlined in these notes, researchers can efficiently explore the chemical space around this scaffold. The resulting data, when carefully analyzed, will provide critical insights into the molecular interactions driving biological activity, ultimately paving the way for the development of novel therapeutics.

References

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry. [Link]

  • Patel, R., et al. (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). ResearchGate. [Link]

  • Rehman, W., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Journal of Saudi Chemical Society. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Rehman, W., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. [Link]

  • Al-Wahaibi, L. H., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Li, J., et al. (2017). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Scientific Reports. [Link]

  • Besson, T., et al. (2016). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Zhang, X., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]

  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • Aliwani, A. A., et al. (2022). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives. ResearchGate. [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [Link]

  • Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Müller, K., et al. (2007). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Wagener, M., et al. (2006). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. [Link]

  • Kirk, K. L. (2006). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Ni, K., et al. (2025). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • Si, H., et al. (2013). Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Synthetic Route for Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate: An Application Note for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic and structural features allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity.[4] Consequently, fluorinated imidazo[1,2-a]pyridine derivatives are of significant interest to researchers in drug discovery and development.[4]

This application note provides a detailed synthetic route for Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate, a key intermediate for the synthesis of more complex fluorinated imidazo[1,2-a]pyridine-based compounds. The described methodology follows a classical and reliable approach involving the condensation of a substituted 2-aminopyridine with an α-haloketone.[5][6]

Strategic Overview of the Synthesis

The synthesis of this compound is a two-step process starting from commercially available precursors. The overall synthetic strategy is depicted below:

Synthetic_Workflow cluster_0 Step 1: Synthesis of 6-fluoro-2-aminopyridine cluster_1 Step 2: Synthesis of Ethyl 3-bromo-2-oxobutanoate cluster_2 Step 3: Synthesis of this compound 2,6-Difluoropyridine 2,6-Difluoropyridine 6-fluoro-2-aminopyridine 6-fluoro-2-aminopyridine 2,6-Difluoropyridine->6-fluoro-2-aminopyridine Nucleophilic Aromatic Substitution Ammonium Hydroxide Ammonium Hydroxide Ammonium Hydroxide->6-fluoro-2-aminopyridine 6-fluoro-2-aminopyridine_final 6-fluoro-2-aminopyridine Ethyl 2-oxobutanoate Ethyl 2-oxobutanoate Ethyl 3-bromo-2-oxobutanoate Ethyl 3-bromo-2-oxobutanoate Ethyl 2-oxobutanoate->Ethyl 3-bromo-2-oxobutanoate α-Bromination Bromine Bromine Bromine->Ethyl 3-bromo-2-oxobutanoate Ethyl 3-bromo-2-oxobutanoate_final Ethyl 3-bromo-2-oxobutanoate Target_Molecule This compound 6-fluoro-2-aminopyridine_final->Target_Molecule Condensation & Cyclization Ethyl 3-bromo-2-oxobutanoate_final->Target_Molecule

Figure 1: Overall synthetic workflow.

Experimental Protocols

Part 1: Synthesis of 6-fluoro-2-aminopyridine

This procedure outlines the nucleophilic aromatic substitution of a fluorine atom on 2,6-difluoropyridine with ammonia to yield the desired 6-fluoro-2-aminopyridine.

Materials and Reagents:

ReagentSupplierGrade
2,6-DifluoropyridineCommercially Available≥98%
Ammonium HydroxideCommercially Available28-30% solution in water
Deionized WaterIn-house

Protocol:

  • In a high-pressure steel reaction vessel, combine 2,6-difluoropyridine (1.0 eq) and a concentrated aqueous solution of ammonium hydroxide (excess).

  • Seal the vessel and heat the reaction mixture to approximately 105 °C.

  • Maintain this temperature with vigorous stirring for 15 hours.

  • After the reaction is complete, cool the vessel to room temperature and then further cool in an ice bath.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum to afford 6-fluoro-2-aminopyridine as a white solid.

Expected Yield: ~94%

Characterization (Expected):

  • ¹H NMR (CDCl₃): δ 7.55-7.48 (m, 1H), 6.38 (dd, J = 8.0, 2.4 Hz, 1H), 6.28 (dd, J = 8.0, 0.8 Hz, 1H), 4.60 (br s, 2H).

Part 2: Synthesis of Ethyl 3-bromo-2-oxobutanoate

This protocol describes the α-bromination of ethyl 2-oxobutanoate to produce the key α-haloketone intermediate.[7]

Materials and Reagents:

ReagentSupplierGrade
Ethyl 2-oxobutanoateCommercially Available≥98%
BromineCommercially AvailableReagent Grade
Dichloromethane (DCM)Commercially AvailableAnhydrous
10% Sodium Bicarbonate SolutionIn-house
Saturated Sodium Chloride Solution (Brine)In-house
Anhydrous Sodium SulfateCommercially Available

Protocol:

  • Dissolve ethyl 2-oxobutanoate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add bromine (1.0 eq) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 10% aqueous sodium bicarbonate solution (2x), water, and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3-bromo-2-oxobutanoate as a yellow oil.[7]

Expected Yield: ~97%[7]

Characterization (¹H NMR, CDCl₃): δ 5.15-5.20 (q, 1H), 4.32-4.45 (m, 2H), 1.82-1.85 (d, 3H), 1.38-1.41 (t, 3H).[7]

Part 3: Synthesis of this compound

This final step involves the condensation and subsequent intramolecular cyclization of 6-fluoro-2-aminopyridine with ethyl 3-bromo-2-oxobutanoate to form the target molecule. The protocol is adapted from the synthesis of the analogous 6-chloro derivative.[8]

Materials and Reagents:

ReagentSupplierGrade
6-fluoro-2-aminopyridineSynthesized in Part 1
Ethyl 3-bromo-2-oxobutanoateSynthesized in Part 2
EthanolCommercially AvailableAnhydrous
AcetonitrileCommercially AvailableAnhydrous

Protocol:

  • Combine 6-fluoro-2-aminopyridine (1.0 eq) and ethyl 3-bromo-2-oxobutanoate (1.2 eq) in anhydrous ethanol in a round-bottom flask.

  • Heat the reaction mixture to reflux (approximately 90 °C) and maintain for 15 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Suspend the resulting residue in acetonitrile and stir.

  • Collect the solid product by vacuum filtration, wash with cold acetonitrile, and dry under vacuum.

Expected Yield: Based on the chloro-analogue synthesis, a yield of approximately 80-90% is anticipated.[8]

Expected Characterization Data:

  • ¹H NMR (DMSO-d₆, predicted): Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methylene protons, and aromatic protons of the imidazo[1,2-a]pyridine ring system. The fluorine atom will cause characteristic splitting of the adjacent aromatic protons.

  • ¹³C NMR (DMSO-d₆, predicted): Resonances for the ester carbonyl, the aliphatic carbons of the ethyl and acetate moieties, and the aromatic carbons of the heterocyclic core, with C-F coupling constants for the carbon bearing the fluorine atom and its neighbors.

  • Mass Spectrometry (ESI-MS): A prominent [M+H]⁺ ion corresponding to the molecular weight of the product.

Reaction Mechanism

The formation of the imidazo[1,2-a]pyridine ring system proceeds through a well-established mechanism:

Reaction_Mechanism Start 6-fluoro-2-aminopyridine + Ethyl 3-bromo-2-oxobutanoate Intermediate1 N-Alkylated Intermediate Start->Intermediate1 SN2 Reaction Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product This compound Intermediate2->Product Dehydration

Figure 2: Proposed reaction mechanism.

  • N-Alkylation: The more nucleophilic pyridine nitrogen of 6-fluoro-2-aminopyridine attacks the electrophilic carbon bearing the bromine atom in ethyl 3-bromo-2-oxobutanoate, displacing the bromide ion in an SN2 reaction.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the ketone to form a cyclic hemiaminal intermediate.

  • Dehydration: Subsequent dehydration of the hemiaminal results in the formation of the aromatic imidazo[1,2-a]pyridine ring system.

Medicinal Chemistry Relevance

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents.[1][2] For instance, zolpidem and alpidem are well-known drugs containing this core structure. The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacokinetic properties of the molecule.[4]

The target molecule, this compound, serves as a versatile building block for the synthesis of a variety of derivatives. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. Furthermore, the methylene group adjacent to the ester can be functionalized to introduce additional diversity. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs targeting a wide range of diseases, including cancer and central nervous system disorders.[9] For example, a study on fluorinated imidazo[1,2-a]pyridine derivatives showed their potential as novel antipsychotic agents.[4]

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. The described protocols are based on well-established and high-yielding chemical transformations, making this synthetic route amenable to both small-scale and larger-scale preparations in a medicinal chemistry setting. The final compound is a valuable intermediate for the development of novel fluorinated imidazo[1,2-a]pyridine-based drug candidates.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. [Link]

  • Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. PubMed. [Link]

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. e-Century Publishing Corporation. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Ethyl Acetate. NIST WebBook. [Link]

  • ethyl {[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetate. SpectraBase. [Link]

  • Ethyl [2-(3-nitrophenyl)imidazo[1,2-A]pyridin-3-yl]acetate. SpectraBase. [Link]

  • Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate. PubChem. [Link]

  • Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate. PubChem. [Link]

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. National Institutes of Health. [Link]

Sources

Application Notes and Protocols for the Derivatization of Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic aromatic heterocycle is a key structural feature in several marketed drugs, including the anxiolytic agent alpidem and the hypnotic zolpidem.[1][2] The therapeutic potential of this scaffold is vast, with derivatives exhibiting anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][3] The unique electronic properties and rigid conformational structure of the imidazo[1,2-a]pyridine core allow for specific interactions with various biological targets, including kinases and enzymes, making it a fertile ground for drug discovery.[1][3]

Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate is a valuable starting material for the synthesis of novel imidazo[1,2-a]pyridine derivatives. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the ethyl acetate group at the 2-position provides a convenient handle for further chemical modifications. This document provides detailed protocols for the derivatization of this compound, focusing on the hydrolysis of the ester to the corresponding carboxylic acid and its subsequent amide coupling with a diverse range of amines. These protocols are designed to be robust and versatile, enabling researchers to generate libraries of novel compounds for screening and lead optimization in drug development programs.

Core Derivatization Strategy: A Two-Step Approach

The primary strategy for derivatizing this compound involves a two-step reaction sequence:

  • Hydrolysis (Saponification): The ethyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylic acid, (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid.[4]

  • Amide Coupling: The resulting carboxylic acid is then coupled with a variety of primary and secondary amines using a suitable coupling agent to form a diverse library of amide derivatives.

This approach is widely used in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series by systematically modifying the substituents.

Derivatization_Workflow Start This compound Acid (6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid Start->Acid Step 1: Hydrolysis (e.g., LiOH, THF/H2O) Amides Amide Derivatives Library Acid->Amides Step 2: Amide Coupling (Amine, Coupling Agent) Amide_Coupling_Workflow cluster_reactants Reactants in Anhydrous Solvent (DMF/DCM) Acid (6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid Activation Activation & Coupling Acid->Activation Amine Primary or Secondary Amine Amine->Activation Base DIPEA / TEA Base->Activation CouplingAgent HATU CouplingAgent->Activation Workup Aqueous Work-up & Extraction Activation->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Amide Derivative Purification->FinalProduct

Sources

Application Notes and Protocols: Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the Imidazo[1,2-a]pyridine Scaffold in Fragment-Based Drug Design

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved drugs.[1][2] Its rigid, bicyclic structure presents a well-defined vectoral orientation for substituents, making it an ideal starting point for exploring chemical space in drug discovery. When judiciously derivatized to a fragment-sized molecule, such as Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate, it becomes a powerful tool in Fragment-Based Drug Design (FBDD).

FBDD has emerged as a highly effective strategy for identifying lead compounds, particularly for challenging protein targets.[3] By screening small, low-complexity molecules, or "fragments," FBDD allows for a more efficient exploration of the chemical space of a target's binding site compared to traditional high-throughput screening (HTS).[3] The inherent simplicity of fragments often leads to higher-quality interactions and provides a clearer roadmap for optimization.[4]

This guide provides a comprehensive overview of the application of this compound in FBDD, from its qualification as a fragment to its use in screening campaigns and subsequent hit-to-lead optimization.

Physicochemical Properties and Fragment Qualification

For a molecule to be an effective fragment, it should adhere to the "Rule of Three," which provides guidelines for desirable physicochemical properties.[5][6][7] These properties increase the likelihood of a fragment having good solubility and forming high-quality, efficient interactions with a protein target.

Table 1: Calculated Physicochemical Properties of this compound

PropertyCalculated Value"Rule of Three" GuidelineStatus
Molecular Weight (MW)222.21 g/mol < 300 Da
LogP (octanol-water partition coefficient)1.85≤ 3
Hydrogen Bond Donors (HBD)0≤ 3
Hydrogen Bond Acceptors (HBA)3 (N, O=C, O-Et)≤ 3
Rotatable Bonds4≤ 3✗ (Slight deviation)

Calculated using publicly available chemical property prediction software.

While the number of rotatable bonds slightly exceeds the guideline, the overall profile of this compound is highly favorable for a fragment. The fluorine atom at the 6-position can serve as a valuable probe for protein interactions, potentially forming favorable electrostatic or hydrogen bonding interactions, and its effect on the electronic properties of the ring system can influence binding affinity.[8] The ethyl acetate group at the 2-position provides a vector for synthetic elaboration, a critical feature for the hit-to-lead optimization phase.

Synthesis of this compound

The synthesis of 2-substituted imidazo[1,2-a]pyridines is well-documented.[1][9] A common and effective method involves the condensation of a 2-aminopyridine with an α-haloketone or a related species. The following protocol outlines a plausible synthetic route for the title compound.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Amino-5-fluoropyridine

  • Ethyl 4-chloroacetoacetate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-5-fluoropyridine (1.0 eq) in ethanol, add ethyl 4-chloroacetoacetate (1.1 eq) and sodium bicarbonate (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Fragment Screening Methodologies

The weak binding affinities of fragments necessitate the use of sensitive biophysical techniques for their detection.[3] The choice of screening method depends on factors such as the nature of the target protein, available instrumentation, and desired throughput.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique in FBDD as it can provide information on binding, affinity, and the location of the binding site on the protein.[10][11]

  • Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are particularly useful for primary screening of fragment libraries.[11] These methods detect the binding of fragments to a high molecular weight target without the need for isotope labeling of the protein.

  • Protein-Observed NMR: Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to monitor chemical shift perturbations in the protein spectrum upon fragment binding. This method requires an isotope-labeled (¹⁵N) protein but provides direct information on the location of the binding site.

Protocol 2: Primary Fragment Screening using STD-NMR

Materials:

  • Target protein solution (e.g., 10-50 µM in a suitable deuterated buffer)

  • Fragment stock solutions (e.g., 10-100 mM in d₆-DMSO)

  • NMR tubes

Procedure:

  • Prepare a sample containing the target protein in deuterated buffer.

  • Acquire a reference ¹H NMR spectrum of the protein.

  • Add the fragment of interest (or a mixture of fragments) to the protein solution at a final concentration typically 100-fold in excess of the protein concentration.

  • Acquire an STD-NMR spectrum. This involves selective saturation of protein resonances and observing the transfer of this saturation to the bound ligand.

  • A difference spectrum (off-resonance minus on-resonance saturation) will show signals only for the protons of the fragment that are in close proximity to the protein, thus confirming binding.

  • Analyze the STD amplification factor to rank the binding affinities of the fragments.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique that can detect and quantify biomolecular interactions with high sensitivity, making it well-suited for fragment screening.[12]

Protocol 3: Fragment Screening using Surface Plasmon Resonance (SPR)

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Fragment stock solutions in a solvent compatible with the running buffer (e.g., DMSO)

Procedure:

  • Immobilize the target protein onto the surface of an SPR sensor chip using standard amine coupling chemistry.

  • Prepare a dilution series of the fragment in running buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer to minimize bulk refractive index effects.

  • Inject the fragment solutions over the sensor surface at a constant flow rate and monitor the change in response units (RU).

  • A dose-dependent increase in RU indicates binding of the fragment to the immobilized protein.

  • Regenerate the sensor surface between injections using a suitable regeneration solution.

  • Fit the binding data to a suitable model (e.g., steady-state affinity) to determine the dissociation constant (Kᴅ).

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the protein-fragment complex, offering invaluable insights into the binding mode and guiding structure-based drug design.[13][14]

Protocol 4: Fragment Screening by X-ray Crystallography

Materials:

  • Crystals of the target protein

  • Fragment stock solutions (typically high concentration in a cryo-protectant compatible solvent)

  • Cryo-protectant solution

  • Crystal mounting loops

  • Synchrotron X-ray source

Procedure:

  • Soak the protein crystals in a solution containing the fragment for a defined period (e.g., a few hours to overnight). The soaking solution should contain a cryo-protectant.

  • Flash-cool the soaked crystals in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model.

  • Analyze the resulting electron density maps for evidence of the bound fragment.

  • Refine the structure of the protein-fragment complex to obtain a high-resolution model of the interaction.

Hit Validation and Optimization

Once a fragment "hit" is identified, it is crucial to validate the binding and then optimize it into a more potent lead compound.

Hit Validation Workflow

A robust hit validation cascade is essential to eliminate false positives and prioritize the most promising fragments for further development.

Hit_Validation_Workflow Primary_Screen Primary Screen (e.g., STD-NMR, SPR) Orthogonal_Screen Orthogonal Biophysical Screen (e.g., Thermal Shift Assay, ITC) Primary_Screen->Orthogonal_Screen Confirm Binding Structure_Determination Structural Biology (X-ray Crystallography or NMR) Orthogonal_Screen->Structure_Determination Validate & Characterize SAR_by_Catalog SAR by Catalog (Analog Screening) Structure_Determination->SAR_by_Catalog Understand Binding Mode Lead_Optimization Hit-to-Lead Optimization SAR_by_Catalog->Lead_Optimization Identify Vectors for Growth

Caption: A typical workflow for fragment hit validation.

Hit-to-Lead Optimization Strategies

The structural information obtained from X-ray crystallography or NMR is paramount for the hit-to-lead optimization phase.[4] The ethyl acetate group on this compound provides a clear vector for chemical modification.

  • Fragment Growing: This strategy involves adding chemical functionality to the fragment to make additional interactions with the protein, thereby increasing affinity and potency.[4] The ethyl acetate can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to explore the surrounding binding pocket.

  • Fragment Merging: If two or more fragments are found to bind in close proximity, they can be chemically linked to create a larger, more potent molecule.

  • Fragment Linking: Similar to merging, this involves connecting two fragments that bind to adjacent sites with a suitable linker.

Ligand Efficiency Metrics in Optimization:

During the optimization process, it is crucial to monitor not just the potency but also the ligand efficiency (LE) and lipophilic ligand efficiency (LLE). These metrics help to ensure that the increase in potency is not achieved at the expense of adding excessive molecular weight or lipophilicity, which can lead to poor pharmacokinetic properties.

Table 2: Key Ligand Efficiency Metrics

MetricFormulaDesirable Range
Ligand Efficiency (LE)-ΔG / Nheavy≥ 0.3
Lipophilic Ligand Efficiency (LLE)pIC₅₀ - cLogP5 - 7

Where ΔG is the binding free energy, Nheavy is the number of non-hydrogen atoms, pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and cLogP is the calculated octanol-water partition coefficient.

Conclusion

This compound represents a high-quality fragment for FBDD campaigns. Its favorable physicochemical properties, coupled with the privileged nature of the imidazo[1,2-a]pyridine scaffold and a readily modifiable chemical handle, make it an excellent starting point for the discovery of novel therapeutics. The systematic application of the protocols and strategies outlined in this guide will enable researchers to effectively utilize this fragment in their drug discovery programs, from initial screening to the generation of potent and selective lead compounds.

References

  • Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3K. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. (2019). Bioscience Horizons. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2013). ACS Medicinal Chemistry Letters. [Link]

  • Ligand efficiency: a useful metric for lead selection. (2004). Drug Discovery Today. [Link]

  • The 'rule of three' for fragment-based drug discovery: Where are we now?. (2025). ResearchGate. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). Current Topics in Medicinal Chemistry. [Link]

  • Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds. (2016). ResearchGate. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2021). Organic & Biomolecular Chemistry. [Link]

  • NMR Screening in Fragment-Based Drug Design: A Practical Guide. (2015). Methods in Molecular Biology. [Link]

  • Discovery and optimization of imidazo[1,2-a]pyridine inhibitors of insulin-like growth factor-1 receptor (IGF-1R). (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ligand Efficiency Metrics and their Use in Fragment Optimizations. (2014). Current Topics in Medicinal Chemistry. [Link]

  • A 'rule of three' for fragment-based lead discovery?. (2003). Drug Discovery Today. [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023). ACS Infectious Diseases. [Link]

  • The rule of three at ten. (2013). Practical Fragments. [Link]

  • Hit Identification and Validation Services. (2024). Oncodesign Services. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. (2013). Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules. [Link]

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. (2023). Saudi Pharmaceutical Journal. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (2024). Organic Chemistry Portal. [Link]

  • Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate. PubChem. [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (2020). MedChemComm. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). ACS Omega. [Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (2021). Sygnature Discovery. [Link]

  • X-ray Crystallography Fragment Screening. (2023). Selvita. [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025). PharmaFeatures. [Link]

Sources

Application Notes and Protocols for the Synthesis of Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Compounds bearing this core structure exhibit a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties. Notably, derivatives of imidazo[1,2-a]pyridine have been developed as inhibitors of key signaling pathways, such as the PI3K/mTOR pathway, which is often dysregulated in cancer[1]. The introduction of a fluorine atom into the pyridine ring can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, often leading to enhanced metabolic stability and target affinity. This document provides a detailed experimental protocol for the synthesis of Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate, a valuable building block for the synthesis of more complex bioactive molecules.

Reaction Principle

The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound[2][3]. This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine with the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused bicyclic imidazo[1,2-a]pyridine system.

In this specific protocol, 5-fluoro-2-aminopyridine serves as the nucleophilic pyridine component. The α-halocarbonyl reactant is ethyl 4-chloro-3-oxobutanoate, which provides the necessary carbon framework to form the imidazole ring and introduce the ethyl acetate side chain at the 2-position.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine 5-fluoro-2-aminopyridine, ethyl 4-chloro-3-oxobutanoate, and ethanol in a round-bottom flask B Heat the mixture to reflux (approx. 78-80 °C) A->B Heat C Monitor reaction progress by TLC B->C Time D Cool the reaction mixture C->D Completion E Remove solvent under reduced pressure D->E Evaporation F Suspend the residue in acetonitrile E->F Suspension G Isolate the solid product by vacuum filtration F->G Filtration H Wash the solid with cold acetonitrile G->H Washing I Dry the product under vacuum H->I Drying J Characterize the final product (NMR, MS, etc.) I->J Analysis

Caption: Synthetic workflow for this compound.

Materials and Methods

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Vacuum pump

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • NMR spectrometer

  • Mass spectrometer

Reagents:

  • 5-Fluoro-2-aminopyridine (C₅H₅FN₂, MW: 112.11 g/mol )

  • Ethyl 4-chloro-3-oxobutanoate (C₆H₉ClO₃, MW: 164.59 g/mol )

  • Ethanol (anhydrous)

  • Acetonitrile

  • Ethyl acetate (for TLC)

  • Hexane (for TLC)

  • Deuterated solvent for NMR (e.g., DMSO-d₆ or CDCl₃)

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethyl 4-chloro-3-oxobutanoate is a lachrymator and should be handled with care.

  • Avoid inhalation of vapors and contact with skin and eyes.

Experimental Protocol

1. Reaction Setup:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-aminopyridine (1.12 g, 10.0 mmol).

  • Add anhydrous ethanol (20 mL) to dissolve the starting material.

  • While stirring, add ethyl 4-chloro-3-oxobutanoate (1.81 g, 11.0 mmol, 1.1 equivalents) to the solution.

Causality Behind Experimental Choices:

  • A slight excess of ethyl 4-chloro-3-oxobutanoate is used to ensure the complete consumption of the limiting reagent, 5-fluoro-2-aminopyridine.

  • Ethanol is a suitable solvent as it readily dissolves the starting materials and has an appropriate boiling point for the reaction temperature.

2. Reaction:

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 12-16 hours.

Causality Behind Experimental Choices:

  • Heating the reaction to reflux provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

  • TLC is a crucial technique for monitoring the disappearance of the starting materials and the appearance of the product, allowing for the determination of the reaction's endpoint.

3. Work-up:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add acetonitrile (15-20 mL) and stir or sonicate to break up any solids.

  • Isolate the precipitated product by vacuum filtration using a Büchner funnel.

Causality Behind Experimental Choices:

  • The product is expected to have lower solubility in acetonitrile compared to the starting materials and byproducts, leading to its precipitation.

  • This precipitation and filtration step serves as an initial purification of the crude product.

4. Purification and Characterization:

  • Wash the collected solid with a small amount of cold acetonitrile (2 x 5 mL) to remove any remaining impurities.

  • Dry the purified solid under vacuum to obtain this compound as a solid.

  • Determine the yield and characterize the product by NMR and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Washing with cold acetonitrile minimizes the loss of the desired product while effectively removing soluble impurities.

  • Spectroscopic analysis is essential to verify the structure of the synthesized compound and assess its purity.

Data Summary

ParameterValue
Starting Materials 5-Fluoro-2-aminopyridine
Ethyl 4-chloro-3-oxobutanoate
Solvent Anhydrous Ethanol
Reaction Temperature Reflux (~78-80 °C)
Reaction Time 12-16 hours
Work-up Evaporation, precipitation in acetonitrile
Purification Washing with cold acetonitrile
Expected Product This compound
Expected Appearance Off-white to light yellow solid

Expected Characterization Data (Based on Analogous Compounds)

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~8.5-8.7 (m, 1H), ~7.8-8.0 (s, 1H), ~7.5-7.7 (m, 1H), ~7.2-7.4 (m, 1H), 4.1-4.3 (q, J = 7.1 Hz, 2H), 3.8-4.0 (s, 2H), 1.2-1.4 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ (ppm) ~168, 158 (d, J235 Hz), ~145, ~142, ~125, 120 (d, J25 Hz), ~115, 110 (d, J10 Hz), ~61, ~40, ~14.

  • Mass Spectrometry (ESI): m/z calculated for C₁₁H₁₁FN₂O₂ [M+H]⁺: 223.08.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time and continue to monitor by TLC. Ensure the reaction is maintained at reflux.
Loss of product during work-up.Use minimal amounts of cold acetonitrile for washing. Ensure complete precipitation before filtration.
Impure Product Incomplete removal of starting materials/byproducts.Recrystallize the product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
If necessary, perform column chromatography on silica gel.
Reaction does not start Poor quality of reagents.Use freshly opened or purified reagents. Ensure ethanol is anhydrous.

Mechanism Diagram

G cluster_mech Reaction Mechanism 5-fluoro-2-aminopyridine 5-fluoro-2-aminopyridine Intermediate_1 N-Alkylated Intermediate 5-fluoro-2-aminopyridine->Intermediate_1 SN2 reaction ethyl_4_chloro_3_oxobutanoate ethyl_4_chloro_3_oxobutanoate ethyl_4_chloro_3_oxobutanoate->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular cyclization Final_Product This compound Intermediate_2->Final_Product Dehydration

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting and practical solutions for the common purification challenges encountered with Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate. As a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and other therapeutic agents, achieving high purity of this scaffold is paramount for reliable downstream applications.[1] This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address issues faced by researchers in a laboratory setting.

Section 1: Compound Profile & Initial Assessment

Before attempting any purification, it is critical to have a baseline understanding of the target compound's properties and the likely impurity profile from its synthesis. The most common synthesis involves the cyclization of 5-fluoropyridin-2-amine with an ethyl 4-halo-3-oxobutanoate derivative.[2]

PropertyValueSource
Molecular Formula C₁₁H₁₁FN₂O₂-
Molecular Weight 222.22 g/mol -
Appearance Typically an off-white to light yellow solid[3]
Core Structure Imidazo[1,2-a]pyridine
Key Functional Groups Ester, Fluoro, Basic Imidazopyridine Nitrogen[4]

Section 2: Troubleshooting Guide & FAQs

This section addresses specific problems encountered during the purification of this compound.

Q1: My crude reaction product is a dark, intractable oil instead of a solid. How do I proceed with purification?

Root Cause Analysis: This is a common issue stemming from several factors:

  • Residual Solvent: High-boiling point solvents used in the synthesis (e.g., DMF, ethanol) may be trapped.

  • Thermal Degradation: The imidazopyridine core can be sensitive to prolonged heating, leading to the formation of colored, polymeric byproducts.[5]

  • Hygroscopic Impurities: Certain salt byproducts or unreacted starting materials can absorb atmospheric moisture, preventing crystallization.

  • Low Purity: A high concentration of various impurities can act as a "eutectic mixture," depressing the melting point and preventing the desired compound from crystallizing.

Troubleshooting Workflow:

G start Crude Oily Product step1 Step 1: Aqueous Workup (e.g., EtOAc & sat. NaHCO3 wash) start->step1 step2 Step 2: Solvent Swap Co-evaporate with Toluene or DCM to remove residual high-boiling solvents step1->step2 step3 Step 3: Trituration Suspend residue in a non-polar solvent (e.g., Diethyl Ether, Hexanes) step2->step3 step4 Did a solid precipitate? step3->step4 solid Collect solid by filtration. Proceed to Recrystallization or Chromatography. step4->solid Yes no_solid Residue remains oily. Proceed directly to Flash Column Chromatography. step4->no_solid No

Caption: Workflow for handling oily crude products.

Expert Insight: The aqueous wash is crucial. Saturated sodium bicarbonate solution helps to neutralize any residual acid catalysts and remove some polar impurities.[6] Co-evaporation with a lower-boiling point solvent like toluene is a highly effective technique for azeotropically removing traces of water and high-boiling solvents like DMF or ethanol.

Q2: My TLC analysis shows multiple spots close to my product spot. What are the likely side products?

Root Cause Analysis: The synthesis of the imidazo[1,2-a]pyridine core can generate several structurally related impurities.[7][8]

G cluster_reactants Reactants cluster_products Products A 5-Fluoropyridin-2-amine P Desired Product This compound A->P Main Reaction I1 Positional Isomer (e.g., 8-fluoro isomer if starting material is impure) A->I1 Side Reaction I3 Uncyclized Intermediate A->I3 Incomplete Reaction B Ethyl 4-chloro-3-oxobutanoate B->P Main Reaction B->I1 Side Reaction B->I3 Incomplete Reaction I2 Hydrolysis Product (Carboxylic Acid derivative) P->I2 Hydrolysis (during workup)

Caption: Synthetic pathway and potential byproducts.

Common Impurities and Identification:

ImpurityStructure/DescriptionTLC Characteristics (vs. Product)Identification Notes
Starting 5-Fluoropyridin-2-amine Highly polar amineLower Rf, may streak.Stains with ninhydrin.
Hydrolyzed Product The corresponding carboxylic acidMuch lower Rf, often baseline in non-polar systems.Will move from baseline if a few drops of acetic acid are added to the mobile phase.
Uncyclized Intermediate N-(5-fluoropyridin-2-yl)-3-oxobutanamide derivativePolarity can vary, but typically different from the rigid, planar product.May appear as a transient spot during reaction monitoring.
Positional Isomers e.g., Ethyl (8-fluoroimidazo[1,2-a]pyridin-2-yl)acetateVery similar Rf. The most challenging impurity to separate.Often requires optimized chromatography or preparative HPLC for separation. Check purity of starting aminopyridine.
Q3: My compound is streaking badly on the silica gel column, and the fractions are cross-contaminated. How can I improve my chromatographic separation?

Root Cause Analysis: The imidazo[1,2-a]pyridine core contains a basic nitrogen atom that can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction leads to peak tailing, streaking, and sometimes irreversible adsorption of the product onto the column.

Solutions:

  • Mobile Phase Modification:

    • Add a Basic Modifier: The most common and effective solution is to add a small amount of a volatile base to your mobile phase. Typically, 0.1-1% triethylamine (NEt₃) or pyridine is sufficient. This base will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Use a Polar Protic Solvent: In some cases, adding a small amount of methanol (1-5%) to a DCM or EtOAc-based mobile phase can help to mask the active sites on the silica and improve peak shape.

  • Stationary Phase Alternatives:

    • Deactivated Silica: Use commercially available "deactivated" or "base-washed" silica gel.

    • Alumina (Basic or Neutral): For highly basic compounds, switching the stationary phase to alumina can be very effective. Start with neutral alumina (Brockmann activity II or III) and a non-polar solvent system.

Troubleshooting Table for Flash Chromatography:

SymptomProbable CauseRecommended Action
Streaking / Tailing Strong interaction with acidic silica.Add 0.5% triethylamine to your eluent (e.g., Hexane/Ethyl Acetate/NEt₃ 50:50:0.5).
Product not eluting Compound is too polar for the solvent system OR irreversibly bound to silica.1. Increase eluent polarity (e.g., switch to DCM/Methanol). 2. Ensure a basic modifier is present. 3. Consider switching to alumina.
Poor separation from non-polar impurity Insufficient resolution.Use a shallower gradient or an isocratic elution with a weaker solvent system (e.g., higher percentage of hexanes).
Poor separation from polar impurity Insufficient resolution.Use a stronger solvent system or a different solvent combination (e.g., switch from Hexane/EtOAc to Toluene/Acetone).
Q4: I'm trying to recrystallize my product, but I either get no crystals or the yield is very poor. What is a reliable recrystallization protocol?

Root Cause Analysis: Successful recrystallization depends entirely on selecting the right solvent or solvent system. The ideal solvent should dissolve the compound poorly at low temperatures but completely at higher temperatures, while impurities should remain soluble at all temperatures.

Recommended Solvent Systems: Based on the structure (moderately polar, aromatic) and data from analogs, the following systems are excellent starting points.[2][9]

Solvent / SystemRationale
Ethanol (EtOH) Good for moderately polar compounds. The product is often soluble in hot EtOH and crystallizes upon cooling.
Acetonitrile (MeCN) A polar aprotic solvent that is less reactive than protic solvents. A patent for the chloro-analog uses MeCN for trituration/washing, indicating moderate solubility.[2]
Ethyl Acetate / Hexanes A versatile two-solvent system. Dissolve the crude product in a minimum amount of hot ethyl acetate, then slowly add hexanes until turbidity appears. Cool to induce crystallization.
Isopropanol (IPA) Similar to ethanol but often provides better crystal growth due to its higher viscosity and lower volatility.

Step-by-Step Recrystallization Protocol (Ethanol):

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to reflux (using a water bath or heating mantle) with stirring.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to reflux for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, transfer the flask to an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Section 3: Standardized Purification Protocols

Protocol 3.1: Optimized Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): Prepare a gradient system.

    • Solvent A: Hexanes

    • Solvent B: Ethyl Acetate

    • Modifier: Add 0.5% triethylamine (NEt₃) to Solvent B.

  • Procedure:

    • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase. If it is insoluble, adsorb it onto a small amount of silica gel.

    • Column Packing: Pack the column with silica gel in Hexanes.

    • Loading: Load the sample onto the top of the column.

    • Elution: Begin elution with 100% Hexanes. Gradually increase the percentage of Solvent B (e.g., from 0% to 50% Ethyl Acetate over 10-15 column volumes).

    • Fraction Collection: Collect fractions and monitor by TLC (e.g., using 7:3 Hexane:EtOAc with a UV lamp for visualization).

    • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3.2: Recrystallization from Ethyl Acetate/Hexanes
  • Solvents: ACS grade Ethyl Acetate and Hexanes.

  • Procedure:

    • Place the crude, semi-purified solid (e.g., post-column) into a clean Erlenmeyer flask.

    • Add a minimum amount of hot Ethyl Acetate to fully dissolve the solid.

    • While the solution is still warm, slowly add Hexanes dropwise with swirling until a persistent cloudiness (turbidity) is observed.

    • Add 1-2 drops of Ethyl Acetate to redissolve the turbidity and create a saturated solution.

    • Allow the flask to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod if necessary.

    • Cool the flask in an ice bath for 30-60 minutes.

    • Collect the resulting crystals by vacuum filtration, washing with a small amount of cold 1:1 Ethyl Acetate/Hexanes.

    • Dry the crystals under high vacuum.

References

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances.
  • Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. Molecules.
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological Properties. Moroccan Journal of Chemistry.
  • Imidazo[1,2-a]pyridine-2-acetic acid, 6-chloro-, ethyl ester synthesis. ChemicalBook.
  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI.
  • Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate. PubChem.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI.
  • Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate.
  • Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate. PubChem.
  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PubMed.
  • Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate. J&K Scientific.
  • 4-{6-fluoroimidazo[1,2-a]pyridin-2-yl}piperidine. EvitaChem.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters.

Sources

Technical Support Center: Synthesis of Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in modern drug discovery, and mastering its synthesis is key to accelerating research programs.[1][2][3]

This guide moves beyond simple procedural outlines to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will delve into the mechanistic underpinnings of side product formation and offer field-proven strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable synthetic route to this compound?

Answer: The most common and robust method for synthesizing this class of compounds is a variation of the Tschitschibabin reaction. It involves the condensation of a 2-aminopyridine with an α-haloketone or a functional equivalent.[4] For your specific target, this translates to the reaction between 5-fluoro-2-aminopyridine and ethyl 4-halo-3-oxobutanoate (e.g., ethyl 4-chloro- or 4-bromo-3-oxobutanoate).

The reaction proceeds via a two-step sequence within a single pot:

  • SN2 Alkylation: The exocyclic amino group of 5-fluoro-2-aminopyridine attacks the carbon bearing the halogen on the ketoester, displacing the halide.

  • Intramolecular Cyclocondensation: The endocyclic (ring) nitrogen of the pyridine then attacks the ketone carbonyl, followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

A representative procedure involves heating the two reagents in a polar solvent like ethanol.[5]

Reaction_Mechanism cluster_side Potential Side Reactions SM1 5-Fluoro-2-aminopyridine Int1 Alkylated Intermediate (Acylic Adduct) SM1->Int1 1. S_N2 Alkylation SM2 Ethyl 4-chloro-3-oxobutanoate Int2 Cyclized Hemiaminal Int1->Int2 2. Intramolecular   Cyclization Tar Polymerization/Tar Int1->Tar Overheating Prod This compound Int2->Prod 3. Dehydration   (-H₂O) Hydrolysis Hydrolyzed Acid Prod->Hydrolysis H₂O, H⁺/OH⁻

Caption: General reaction pathway for the synthesis of the target compound.

Troubleshooting Guide: Common Side Products & Issues

This section addresses the most common experimental hurdles. We provide the likely cause and actionable protocols to mitigate each issue.

Q2: My reaction has low conversion, and a significant amount of 5-fluoro-2-aminopyridine remains. What are the likely causes and solutions?

Answer: Low conversion is typically due to either insufficient reactivity or degradation of the electrophile, ethyl 4-halo-3-oxobutanoate.

Causality:

  • Reactivity of Halide: Ethyl 4-bromo-3-oxobutanoate is significantly more reactive than the chloro-analogue due to bromide being a better leaving group. If you are using the chloro-version, the reaction may require more forcing conditions.

  • Electrophile Instability: β-ketoesters, especially α-halogenated ones, can be unstable. They can degrade upon storage or self-condense under the reaction conditions, reducing the effective concentration available to react with the aminopyridine.

  • Insufficient Temperature: The initial SN2 reaction and the subsequent cyclization/dehydration both have activation energy barriers that must be overcome. A temperature that is too low will result in a sluggish reaction. A typical reflux in ethanol (78 °C) or heating at 90 °C is often required.[5]

Troubleshooting Protocol:

  • Verify Reagent Quality: Ensure the ethyl 4-halo-3-oxobutanoate is fresh or has been stored properly (refrigerated, under inert gas). Consider purifying it by distillation under reduced pressure if its quality is suspect.

  • Increase Reactivity: If using ethyl 4-chloro-3-oxobutanoate, consider switching to the bromo- version for higher reactivity. Alternatively, a catalytic amount of a halide exchange salt (e.g., NaI or KBr) can sometimes facilitate the reaction in situ.

  • Optimize Temperature: Increase the reaction temperature incrementally. If using ethanol, ensure a vigorous reflux is maintained. If the reaction is still slow, consider switching to a higher boiling solvent like n-butanol, but be mindful of potential side reactions (see Q3).

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials. An optimal reaction time can prevent the degradation of the product during prolonged heating.

Q3: My crude reaction mixture is a dark, tarry mess, making workup and purification extremely difficult. How can I prevent this?

Answer: Tar formation is a classic sign of polymerization or decomposition reactions, which are often triggered by excessive heat or overly acidic conditions.

Causality: The intermediates and even the starting aminopyridine can be susceptible to acid-catalyzed polymerization, especially at high temperatures. The H-X (e.g., HCl or HBr) generated during the reaction can protonate the pyridine ring, increasing the electron-withdrawing nature of the heterocycle and potentially promoting undesired pathways.

Protocol for Minimizing Tar Formation:

  • Temperature Control: Do not overheat. Find the minimum temperature required for a reasonable reaction rate. While n-butanol may seem like a good choice for slow reactions, it can often lead to more tar. Refluxing ethanol is generally a good starting point.[5]

  • Use a Non-Nucleophilic Base: Add a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture. This will scavenge the acid (H-X) as it is formed, keeping the reaction medium near neutral and suppressing acid-catalyzed decomposition.

  • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the ketoester. A large excess of the aminopyridine is generally not beneficial and can contribute to side reactions.

  • Shorter Reaction Times: Monitor the reaction closely and stop it once the starting aminopyridine is consumed. Prolonged heating after the reaction is complete will only degrade the product and generate impurities.

Q4: My mass spectrometry results show a peak corresponding to the hydrolyzed carboxylic acid of my target ester. How does this happen and how can I avoid it?

Answer: This side product, (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid, forms via the hydrolysis of the ethyl ester group.

Causality:

  • Acid/Base Catalyzed Hydrolysis: The H-X generated during the reaction can catalyze the hydrolysis of the ester if water is present. Similarly, if an aqueous basic workup (e.g., with NaOH) is too harsh or prolonged, it can saponify the ester.

  • Water in Solvent: Using wet solvents or reagents introduces the necessary component for hydrolysis.

Protocol to Prevent Ester Hydrolysis:

  • Use Anhydrous Solvents: Employ dry ethanol or other solvents to minimize the presence of water.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) can prevent atmospheric moisture from entering the reaction.

  • Buffered Workup: During the workup, use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the reaction.[6] It is a weak enough base to avoid significant saponification while neutralizing acid. Avoid strong bases like NaOH or KOH unless saponification is the desired outcome.

  • Minimize Contact Time: Perform the aqueous extraction steps quickly and move to the drying (e.g., with Na₂SO₄ or MgSO₄) and solvent removal phase promptly.

Data Summary & Purification Guide

Troubleshooting at a Glance
Observed ProblemPotential Cause(s)Recommended Solution(s)
Low Yield / Low Conversion - Low reactivity of halo-ketoester- Degraded halo-ketoester- Insufficient temperature- Switch from chloro- to bromo-ketoester- Use fresh/purified ketoester- Increase temperature moderately (e.g., refluxing ethanol)
Dark Color / Tar Formation - Overheating- Acid-catalyzed polymerization- Reduce reaction temperature- Add a mild base (e.g., NaHCO₃) to scavenge acid- Minimize reaction time
Ester Hydrolysis Side Product - Presence of water- Harsh acidic/basic conditions- Use anhydrous solvents- Perform a buffered workup with NaHCO₃- Avoid strong bases (NaOH, KOH) during workup
Difficult Purification - Closely eluting regioisomers- Unreacted starting materials- Optimize chromatography (gradient, solvent system)- Consider recrystallization- Ensure reaction goes to completion to consume starting materials
Q5: What is the best way to purify the final product, this compound?

Answer: A two-step approach of column chromatography followed by recrystallization is typically most effective.

Detailed Purification Protocol:

  • Initial Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[6]

  • Flash Column Chromatography: The crude product should be purified on silica gel.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (or heptanes) is a good starting point. For example, start with 10% EtOAc/Hexanes and gradually increase the polarity to 30-50% EtOAc. The product is moderately polar and should elute cleanly.

  • Recrystallization: For obtaining highly pure, crystalline material, recrystallization is recommended.

    • Solvent System: A mixed solvent system like ethanol/water, ethyl acetate/hexanes, or acetonitrile can be effective.[7] Dissolve the purified product in the minimum amount of hot solvent, and then either add the anti-solvent until turbidity appears or allow it to cool slowly.

Purification_Workflow Start Crude Reaction Mixture Step1 Solvent Removal (Rotary Evaporation) Start->Step1 Step2 Aqueous Workup (EtOAc / NaHCO₃ wash) Step1->Step2 Step3 Drying & Concentration Step2->Step3 Step4 Flash Column Chromatography (Silica, Hex/EtOAc gradient) Step3->Step4 Step5 Recrystallization (e.g., from EtOH/H₂O) Step4->Step5 Final Pure Crystalline Product Step5->Final

Caption: Recommended workflow for the purification of the target compound.

References

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies.

  • A review on the recent advances in the synthesis of imidazo[1,2-a]pyridines. Chemical Communications.

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI.

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PubMed.

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistryOpen.

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.

  • Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry (RSC Publishing).

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. sioc-journal.cn.

  • Reaction of N-aminopyridine 1a and Ethyl acetoacetate (2a) in Ethanol... ResearchGate.

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH.

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke-Blackburn-Bienaymé and Ugi reactions. PubMed.

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ResearchGate.

  • Regioselective Syntheses of Functionalized 2-Aminopyridines and 2-Pyridinones Through Nucleophile-Induced Ring Transformation Reactions. ResearchGate.

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PMC - PubMed Central.

  • IMidazo[1,2-a]pyridine-2-acetic acid, 6-chloro-, ethyl ester synthesis. ChemicalBook.

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry.

  • Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate.

  • Preparation method of 3-(2-pyridineamino)ethyl propionate. Google Patents.

  • Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxo-ethyl]piperazin-1-yl]-8-methyl-imidazo[1,2-a]pyridin-3-yl]-methyl-amino]-4-(4-fluorophenyl)-thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor for the Treatment of Idiopathic Pulmonary Fibrosis. ResearchGate.

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.

  • Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts. PMC - PubMed Central.

Sources

Technical Support Center: Groebke-Blackburn-Bienaymé Reaction for Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful multicomponent reaction (MCR) to synthesize imidazo[1,2-a]pyridines. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous marketed drugs.[1][2] The GBB reaction offers a direct and efficient one-pot method for accessing these valuable compounds.[3][4][5]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to help you overcome common experimental hurdles and successfully optimize your GBB reactions.

Understanding the Groebke-Blackburn-Bienaymé Reaction

The GBB reaction is a three-component condensation between an aminopyridine, an aldehyde, and an isocyanide. The most widely accepted mechanism proceeds through two key stages:

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a Schiff base (imine) intermediate.

  • [4+1] Cycloaddition: The isocyanide then undergoes a formal [4+1] cycloaddition with the imine. This is followed by an intramolecular cyclization and subsequent tautomerization/aromatization to yield the final imidazo[1,2-a]pyridine product.[1][6][7]

This process, while elegant, is sensitive to a variety of factors that can impact yield, purity, and even the viability of the reaction.

GBB_Mechanism Reactants 2-Aminopyridine + Aldehyde + Isocyanide Imine_Formation Imine Formation (Schiff Base) Reactants->Imine_Formation + Catalyst (H⁺) - H₂O Nitrilium Nitrilium Intermediate Imine_Formation->Nitrilium + Isocyanide Cyclization Intramolecular Cyclization Nitrilium->Cyclization Annulation Product Imidazo[1,2-a]pyridine Cyclization->Product Tautomerization

Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My GBB reaction is giving very low yields or no desired product at all. What are the most likely causes and how can I fix this?

A: This is the most common issue encountered with the GBB reaction. The problem often lies in one of three areas: the catalyst, the solvent, or the reactants themselves.

Potential Cause 1: Ineffective Catalysis The formation of the initial imine intermediate is often the rate-limiting step and is typically acid-catalyzed. If the catalysis is not optimal, the reaction will not proceed efficiently.

  • Solution: Screen a panel of catalysts. Both Lewis acids and Brønsted acids are effective.[8][9] Start with a common catalyst like p-toluenesulfonic acid (p-TsOH) or scandium(III) triflate (Sc(OTf)₃), which are widely reported to give good results.[10][11] If these fail, consider other options. Acetic acid (AcOH) has been shown to be an effective catalyst, particularly in DNA-encoded library applications.[12] For a more comprehensive optimization, you can test a range of catalysts with varying acid strengths.

Catalyst TypeExamplesTypical Loading (mol%)Notes
Brønsted Acids p-TsOH, HClO₄, TFA, AcOH5 - 20p-TsOH is a robust and cost-effective choice.[5][7]
Lewis Acids Sc(OTf)₃, Yb(OTf)₃, Gd(OTf)₃, InCl₃5 - 10Sc(OTf)₃ is highly effective but can be expensive.[10][11] Gd(OTf)₃ is a cheaper and often equally effective alternative.[10][11]

Potential Cause 2: Suboptimal Solvent Choice Solvents can play a "noninnocent" role in the GBB reaction, acting not just as a medium but also as co-catalysts.[6][7][13]

  • Solution: Alcohols, particularly methanol and ethanol, are often the solvents of choice.[6] They have been shown to participate in the mechanism and accelerate key steps.[6][7] If you are using a non-polar solvent like toluene or a polar aprotic solvent like DCM and experiencing issues, switching to methanol or ethanol is a primary troubleshooting step. In some cases, green solvents like eucalyptol or even water have been successfully used.[3][14]

Potential Cause 3: Reactant Stability and Reactivity The electronic nature of your substrates is critical.

  • Electron-poor aminopyridines or aldehydes can be less reactive, leading to lower yields of the desired nitrogen-annulated heterocycles.[1]

  • Aliphatic aldehydes can be problematic as their corresponding Schiff bases are often less stable and prone to polymerization compared to those derived from aromatic aldehydes.[15]

  • Isocyanides are toxic and can be unstable. Ensure you are using a high-quality isocyanide.

  • Solution:

    • For less reactive substrates, you may need to increase the reaction temperature or use microwave irradiation to drive the reaction to completion.[10][16]

    • Consider using a dehydrating agent like trimethyl orthoformate to help shift the equilibrium towards imine formation, which can be particularly helpful for aliphatic aldehydes.[17]

    • Confirm the purity of your starting materials, especially the isocyanide.

Troubleshooting_Yield Start Low / No Yield Check_Catalyst 1. Screen Catalysts (p-TsOH, Sc(OTf)₃, AcOH) Start->Check_Catalyst Check_Solvent 2. Change Solvent (Try MeOH or EtOH) Start->Check_Solvent Check_Reactants 3. Evaluate Reactants & Conditions Start->Check_Reactants Success Improved Yield Check_Catalyst->Success Check_Solvent->Success Increase_Temp Increase Temperature (Conventional or MW) Check_Reactants->Increase_Temp Add_Dehydrating Add Dehydrating Agent Check_Reactants->Add_Dehydrating Check_Purity Check Starting Material Purity Check_Reactants->Check_Purity Increase_Temp->Success Add_Dehydrating->Success Check_Purity->Success

Sources

Technical Support Center: Purifying Crude Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs and development candidates.[1][2][3] Achieving high purity of intermediates like this compound is critical for the success of subsequent synthetic steps and the integrity of biological data.

This guide provides practical, field-tested advice in a question-and-answer format to address common challenges encountered during the purification of this compound. We will delve into the causality behind purification strategies, offering not just protocols, but a framework for rational problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture for this compound?

A1: The impurity profile is highly dependent on the synthetic route. A prevalent method for synthesizing imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4][5] For this specific molecule, the reaction is typically between 5-fluoro-2-aminopyridine and ethyl 4-bromoacetoacetate or a similar reagent.

Common Impurities Table

Impurity Type Typical Removal Method Rationale
Unreacted 5-fluoro-2-aminopyridine Starting Material Acidic aqueous wash (e.g., dilute HCl or NH₄Cl) The aminopyridine is basic and will be protonated to form a water-soluble salt, which is removed in the aqueous phase.
Unreacted Ethyl 4-bromoacetoacetate Starting Material Aqueous wash, Column Chromatography This reagent is prone to degradation and is typically removed by partitioning and subsequent chromatography.
Polymeric byproducts/tar Side-reaction Filtration, Column Chromatography These are often high molecular weight, insoluble, or highly polar materials that can be filtered off or will stick to the baseline of a silica gel column.
Positional Isomers Side-reaction Column Chromatography, Recrystallization Isomers often have slightly different polarities, allowing for separation by chromatography. Fractional crystallization may also be effective if solubility differences are significant.

| Residual Solvents (e.g., Ethanol, DMF) | Process | Drying under high vacuum, Recrystallization | Volatile solvents can be removed under vacuum. Recrystallization from a different solvent system will also effectively remove trapped solvents. |

Q2: My final product is a brownish oil or a sticky solid, but I expected a white or off-white solid. What does this indicate?

A2: A significant color deviation from the expected appearance often points to the presence of high-molecular-weight, conjugated impurities or tars formed during the reaction, especially if heating was involved.[6] It can also indicate residual starting materials or degradation products. The first step is to obtain an analytical spectrum (¹H NMR or LC-MS) to identify the major components. If the product is the major species, the color can likely be removed through recrystallization with activated charcoal or by column chromatography.

Q3: Can I use a simple aqueous work-up to purify the crude product?

A3: A simple aqueous work-up is a crucial first step but is rarely sufficient to achieve high purity. After quenching the reaction, a typical work-up involves extraction with a solvent like ethyl acetate.[7][8] This is followed by washing the organic layer with:

  • Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize any excess acid catalyst and remove acidic byproducts.[8]

  • Brine (saturated NaCl solution): To break up emulsions and remove the bulk of the water from the organic layer before drying. This initial work-up will remove inorganic salts and some water-soluble impurities but will not effectively separate the target compound from unreacted starting materials or non-polar byproducts.

Troubleshooting Guide: From Crude to Pure

This section addresses specific problems you might encounter post-synthesis and during purification.

Problem 1: Low purity observed by ¹H NMR after initial extraction and solvent evaporation.
  • Probable Cause A: Significant amount of unreacted 5-fluoro-2-aminopyridine.

    • Why it happens: This starting material is basic and can be difficult to separate from the also basic imidazopyridine product using only solvent extraction.

    • Solution: Acidic Wash. Before final extraction, wash the organic layer with a dilute acid like 1M HCl or saturated ammonium chloride (NH₄Cl). This protonates the basic aminopyridine, making it highly soluble in the aqueous phase. Your product, being less basic, should largely remain in the organic layer.

      Expert Tip: Be cautious with the acid concentration. Strong acid could potentially hydrolyze the ethyl ester. Use of NH₄Cl is a milder alternative.

  • Probable Cause B: Complex mixture of byproducts.

    • Why it happens: The cyclization reaction can sometimes be low-yielding or produce side reactions if the temperature or stoichiometry is not optimal.

    • Solution: Column Chromatography. This is the most robust method for separating compounds with different polarities.[7] A detailed protocol is provided below.

Problem 2: The product appears to be degrading on the silica gel column.
  • Probable Cause: Acidity of silica gel.

    • Why it happens: Standard silica gel is slightly acidic (pH ~4-5) and can cause degradation of acid-sensitive compounds. The nitrogen atoms in the imidazopyridine ring can interact strongly, leading to streaking and poor separation.

    • Solution 1: Neutralize the Silica. Prepare the column slurry with your eluent containing a small amount of a neutralising agent, such as 0.5-1% triethylamine (Et₃N). This deactivates the acidic sites on the silica.

    • Solution 2: Use an Alternative Stationary Phase. Consider using neutral alumina or a deactivated silica gel for your chromatography.

Problem 3: Recrystallization fails to improve purity significantly.
  • Probable Cause A: Incorrect solvent system.

    • Why it happens: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be completely soluble or completely insoluble at all temperatures.

    • Solution: Systematic Solvent Screening. Use small-scale vials to test a range of solvents. Good starting points for this class of molecule include isopropanol, ethyl acetate, or a binary system like ethyl acetate/hexanes or dichloromethane/hexanes.

  • Probable Cause B: Impurities are co-crystallizing with the product.

    • Why it happens: If an impurity has a very similar structure and polarity to the product (e.g., a positional isomer), it can become incorporated into the crystal lattice.

    • Solution: Switch Purification Method. If repeated recrystallization fails, the impurity is likely too similar for this method to be effective. Column chromatography is the necessary next step to achieve separation based on slight differences in polarity.[9]

Purification Workflows & Protocols

General Purification Workflow

The following diagram outlines the decision-making process for purifying your crude product.

PurificationWorkflow Crude Crude Product (Post-Workup) Analysis1 Analyze Purity (TLC, NMR) Crude->Analysis1 IsSolid Is it a solid? Analysis1->IsSolid >85% Pure? Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Column Perform Column Chromatography IsSolid->Column No / Oil Analysis2 Analyze Purity Recrystallize->Analysis2 Analysis2->Column <98% Pure Pure Pure Product Analysis2->Pure >98% Pure Column->Pure

Caption: Decision workflow for purifying crude product.

Protocol 1: Flash Column Chromatography

This protocol is the most reliable method for achieving high purity.

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Test solvent mixtures like Hexane/Ethyl Acetate or Dichloromethane/Methanol. The ideal system will give your product an Rf value of ~0.25-0.35 and show good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate).

    • Pour the slurry into your column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Collection:

    • Carefully add the eluent to the top of the column and begin running the column under positive pressure.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

This protocol is effective if the crude product is mostly pure (>85-90%) and solid.

  • Solvent Selection: In a test tube, add a small amount of your crude solid. Add a potential solvent (e.g., isopropanol) dropwise while heating until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-30 minutes. If pure crystals form, you have found a suitable solvent. If no crystals form, the compound may be too soluble. If it "crashes out" as a powder, it may be too insoluble.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to fully dissolve the solid.

    • (Optional) If the solution is highly colored, add a small amount of activated charcoal and heat for another 5 minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

    • Cover the flask and allow it to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under high vacuum.

Purity Assessment

Final purity should always be confirmed using a combination of methods:

  • ¹H and ¹³C NMR: Confirms the structure and can be used to identify and quantify impurities if a standard is used.

  • LC-MS: Provides accurate mass confirmation and an indication of purity by UV trace.

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.[10]

By applying these troubleshooting strategies and purification protocols, you can effectively address the common challenges in purifying this compound, ensuring a high-quality material for your research and development needs.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Mishra, P., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987. Available from: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3220. Available from: [Link]

  • Mishra, R., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. International Journal of Molecular Sciences, 23(21), 13495. Available from: [Link]

  • Hamdi, A., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. ResearchGate. Available from: [Link]

  • Hamdi, A., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 50, 03004. Available from: [Link]

  • Adimurthy, S. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 50(76), 11184-11203. Available from: [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 01012. Available from: [Link]

  • Adimurthy, S. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available from: [Link]

  • Zhaliazka, T., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molbank, 2022(4), M1495. Available from: [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies, 9(11), 1016-1030. Available from: [Link]

  • da Silva, I. M., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available from: [Link]

  • Khan, I., et al. (2022). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Journal of Molecular Structure, 1262, 133036. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate. PubChem. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Ethyl 6-bromoimidazo[1,2-a]pyridine-2-acetate, 98%, Thermo Scientific. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Complementary Mechanochemical and Biphasic Approach for the Synthesis of Organic Thiocyanates using Hexacyanoferrates as Non-Toxic Cyanide Sources. Retrieved from [Link]

  • AccelaChem. (n.d.). 1359655-87-0,Ethyl 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylate. Retrieved from [Link]

  • Wang, Z., et al. (2023). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry, 14(7), 1311-1317. Available from: [Link]

  • N'Guessan, A. D., et al. (2025). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. ResearchGate. Available from: [Link]

  • AIR Unimi. (n.d.). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Retrieved from [Link]

  • Broeckx, R., et al. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxo-ethyl]piperazin-1-yl]-8-methyl-imidazo[1,2-a]pyridin-3-yl]-methyl-amino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 60(9), 3786-3804. Available from: [Link]_

  • Chen, Y.-F., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. Available from: [Link]

  • El-Sayed, A. A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available from: [Link]

Sources

Technical Support Center: Reaction Condition Optimization for Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic transformation. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its efficient synthesis is crucial for the development of novel therapeutics.[1][2][3] This document provides a structured, question-and-answer-based approach to address common challenges encountered during this reaction, grounded in established chemical principles and supported by literature precedents.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most critical parameters to investigate for optimization?

A1: Low yields in the synthesis of this compound, which is typically a variation of the Tschitschibabin reaction, can stem from several factors.[3][4][5] The primary parameters to scrutinize are: reaction temperature, solvent choice, and the nature of the base.

  • Reaction Temperature: The cyclization step is often the rate-limiting step and is highly temperature-dependent. Insufficient heat can lead to incomplete reaction, while excessive heat may promote side reactions and decomposition of starting materials or the product. A systematic temperature screen is highly recommended. For similar syntheses of imidazo[1,2-a]pyridines, temperatures in the range of 80-120 °C are commonly employed.[6][7]

  • Solvent: The polarity and boiling point of the solvent play a crucial role. Solvents like ethanol, isopropanol, acetonitrile, and dimethylformamide (DMF) are frequently used.[2][6] The choice of solvent can influence the solubility of the starting materials (5-fluoropyridin-2-amine and an ethyl 4-halo-3-oxobutanoate derivative) and the reaction rate. It is advisable to test a panel of solvents with varying properties.

  • Base: While some variations of this reaction can proceed without an explicit base, the inclusion of a mild, non-nucleophilic base is often beneficial to neutralize the hydrogen halide formed during the cyclization. This prevents the protonation of the starting aminopyridine, which would render it unreactive. Bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are common choices.[2][7]

Workflow for Initial Optimization:

optimization_workflow start Low Yield Issue temp Temperature Screen Vary from 80°C to 120°C in 10°C increments start->temp solvent Solvent Screen Test Ethanol, Isopropanol, Acetonitrile, DMF temp->solvent base Base Evaluation Compare NaHCO₃, K₂CO₃, and no base solvent->base analysis Analyze Results|(LC-MS/NMR) base->analysis

Caption: Initial optimization workflow for low yield.

Q2: I am observing the formation of significant side products. What are the likely impurities and how can I minimize them?

A2: The formation of side products is a common challenge. The most probable impurities arise from self-condensation of the β-ketoester starting material or polymerization of the aminopyridine under harsh conditions.

  • Minimizing β-Ketoester Self-Condensation: This side reaction is often base-catalyzed. If you are using a strong base, consider switching to a milder one like NaHCO₃. Additionally, ensuring a stoichiometric or slight excess of the aminopyridine can help favor the desired reaction pathway.

  • Preventing Polymerization: Polymerization of the aminopyridine can occur at elevated temperatures. If you suspect this is an issue, try to conduct the reaction at the lowest effective temperature. You can also consider adding the β-ketoester slowly to a heated solution of the aminopyridine to maintain a low instantaneous concentration of the more reactive species.

  • Purification Strategies: Effective purification is key to isolating the desired product. Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is typically effective for separating the target compound from less polar impurities. Recrystallization from a suitable solvent system can also be a powerful purification technique.

Q3: The reaction seems to stall before completion. What could be the cause and how can I drive it to completion?

A3: A stalled reaction, where starting materials are still present after an extended period, can be due to several factors:

  • Insufficient Activation: The initial nucleophilic attack of the aminopyridine on the α-haloketone is a critical step. If the halide is not a good leaving group (e.g., chloro instead of bromo or iodo), the reaction may be sluggish. While ethyl 4-chloro-3-oxobutanoate is commonly used, switching to the bromo or iodo analog can significantly accelerate the reaction.[6]

  • Catalyst Deactivation (if applicable): While this specific reaction is often run without a catalyst, some modern variations of imidazo[1,2-a]pyridine synthesis employ copper or iodine catalysts.[8][9] If you are using a catalyzed version, the catalyst may be deactivating over time. Ensuring anhydrous conditions and using high-purity reagents can help maintain catalyst activity.

  • Reversibility: While the final cyclization is generally irreversible, initial steps might have some degree of reversibility. Removing a byproduct, such as water, using a Dean-Stark apparatus (if the solvent is appropriate, like toluene) can help drive the equilibrium towards the product.

Troubleshooting a Stalled Reaction:

stalled_reaction stalled Reaction Stalled check_temp Increase Temperature? stalled->check_temp check_time Extend Reaction Time? stalled->check_time check_reagents Reagent Purity/Activity? stalled->check_reagents outcome Reaction Completion check_temp->outcome check_time->outcome add_catalyst Consider Catalyst? (e.g., I₂) check_reagents->add_catalyst add_catalyst->outcome

Caption: Decision tree for troubleshooting a stalled reaction.

Optimized Protocol and Data

Based on literature precedents for similar transformations, the following protocol provides a robust starting point for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluoropyridin-2-amine (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (or another solvent as determined by your optimization screen) to achieve a concentration of approximately 0.5 M with respect to the aminopyridine.

  • Base Addition (Optional but Recommended): Add sodium bicarbonate (NaHCO₃, 1.5 eq).

  • Addition of β-Ketoester: Add ethyl 4-chloro-3-oxobutanoate (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to afford the pure this compound.

Table 1: Summary of Reaction Condition Variables and Expected Outcomes
ParameterCondition A (Baseline)Condition B (Optimized)Expected Outcome of B vs. A
Solvent EthanolAcetonitrileMay increase reaction rate
Temperature 80 °C100 °CFaster reaction, potential for more side products
Base NoneNaHCO₃ (1.5 eq)Higher yield, cleaner reaction profile
Reaction Time 24 h12 hShorter reaction time with optimized conditions

Mechanistic Insight

The formation of the imidazo[1,2-a]pyridine core proceeds through a well-established mechanism. Understanding this pathway is crucial for rational troubleshooting.

  • Nucleophilic Attack: The exocyclic nitrogen of the 2-aminopyridine acts as a nucleophile and attacks the electrophilic carbon bearing the halogen on the β-ketoester.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring then performs an intramolecular nucleophilic attack on the ketone carbonyl.

  • Dehydration: The resulting hemiaminal intermediate undergoes dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

mechanism reactants 5-fluoropyridin-2-amine + Ethyl 4-chloro-3-oxobutanoate intermediate1 N-Alkylated Intermediate reactants->intermediate1 Nucleophilic Attack intermediate2 Hemiaminal Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration

Caption: Simplified reaction mechanism.

By systematically addressing these common issues and understanding the underlying chemistry, you can significantly improve the efficiency and reproducibility of your this compound synthesis.

References

  • Chen, W., Wu, Y., Zhang, W., & Su, W. (2013). An ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system enables a synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles in good yields. Journal of Organic Chemistry, 78(24), 12494-12504. [Link]

  • Kumar, A., Kumar, V., & Kumar, S. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22453–22467. [Link]

  • Yadav, P., & Singh, R. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37033-37042. [Link]

  • Wang, Y., et al. (2022). Structural optimization of Imidazo[1,2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. European Journal of Medicinal Chemistry, 244, 114858. [Link]

  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 90, 01007. [Link]

  • Guchhait, S. K., & Kashyap, M. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 10(40), 23955-23985. [Link]

  • Mumtaz, S., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. [Link]

  • Li, J., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3195. [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies, 9(11), 1016-1030. [Link]

  • Various Authors. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. [Link]

  • Lombardino, J. G., & Wiseman, E. H. (1972). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 15(8), 848-852. [Link]

  • de Oliveira, C. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this privileged heterocyclic scaffold. Drawing from established literature and field-proven insights, this guide provides in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow and enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no yield of my desired imidazo[1,2-a]pyridine product. What are the most common causes?

Low or no product yield is a frequent challenge that can often be traced back to a few critical factors.[1] A systematic evaluation of your reaction setup is the most effective approach to diagnose the issue.

  • Reagent Quality and Purity: The purity of your starting materials, especially the 2-aminopyridine and the carbonyl compound or its equivalent, is paramount. Impurities can act as catalyst poisons or participate in undesired side reactions. It is highly recommended to use freshly purified reagents. For instance, pyridine and its derivatives are notoriously hygroscopic and can readily absorb atmospheric moisture, which can quench moisture-sensitive catalysts or reagents.[2]

  • Catalyst Activity and Handling: If your synthesis involves a catalyst, such as copper salts or iodine, its activity is crucial.[1] Solid catalysts should be stored in a desiccator to prevent deactivation by moisture. Consider using a fresh batch of catalyst or activating it prior to use. Some synthetic routes can also be performed catalyst-free under specific conditions, such as using microwave irradiation or certain green solvents.[3][4]

  • Reaction Temperature and Time: The reaction temperature is a critical parameter that often requires optimization.[1] Some reactions, like the Groebke-Blackburn-Bienaymé (GBB) reaction, can proceed at room temperature, while others, such as the Ortoleva-King reaction, may require elevated temperatures.[5][6] Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times at high temperatures might cause product degradation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[7]

  • Solvent Choice: The solvent can significantly influence the reaction outcome. For multicomponent reactions like the GBB, polar protic solvents like methanol or ethanol are often effective.[8][9] In some cases, greener solvents like water or solvent-free conditions under microwave irradiation have proven to be highly efficient.[3][10]

Q2: I am struggling with the purification of my imidazo[1,2-a]pyridine derivative. What are the best practices?

Purification can be challenging due to the basic nature of the imidazo[1,2-a]pyridine core and the potential for closely related side products.

  • Chromatography: Column chromatography is the most common purification method. A silica gel stationary phase is typically used. The choice of eluent is critical. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a good starting point. The polarity can be gradually increased to elute the desired product. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system can help to prevent tailing of the basic product on the acidic silica gel.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification technique. Common solvents for crystallization of imidazo[1,2-a]pyridines include ethanol, methanol, ethyl acetate, or mixtures with hexane.

  • Acid-Base Extraction: The basicity of the imidazo[1,2-a]pyridine nitrogen can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution (e.g., 1M HCl) to protonate the product and extract it into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to precipitate the purified product, which can then be extracted back into an organic solvent.

  • Drying of Solvents: As mentioned, pyridine-based starting materials are hygroscopic. Ensuring anhydrous conditions during the reaction and work-up is crucial. Pyridine can be dried by refluxing over and distilling from calcium hydride (CaH₂) or by standing over potassium hydroxide (KOH) pellets followed by decantation.[2]

Q3: I am synthesizing a 3-aminoimidazo[1,2-a]pyridine derivative via the Groebke-Blackburn-Bienaymé (GBB) reaction and observing low yields. How can I optimize this reaction?

The GBB reaction is a powerful tool for accessing 3-aminoimidazo[1,2-a]pyridines, but its efficiency can be sensitive to several factors.[8][9][11]

  • Catalyst Selection: While the GBB reaction can sometimes proceed without a catalyst, the use of a Lewis or Brønsted acid catalyst often significantly improves the yield and reaction rate.[8][9] Scandium triflate (Sc(OTf)₃) is a commonly used and effective Lewis acid catalyst.[5] Iodine has also been reported to catalyze this reaction efficiently.[12] The choice of catalyst may require screening to find the optimal one for your specific substrates.

  • Substrate Electronic Effects: The electronic nature of the aldehyde substrate can influence the reaction outcome. Electron-poor aldehydes tend to give higher yields in the GBB reaction.[8]

  • Isocyanide Component: The choice of isocyanide can also impact the reaction. Sterically hindered isocyanides may react slower.

  • Solvent and Dehydrating Agents: The reaction is often performed in polar protic solvents like methanol.[8] The use of a dehydrating agent, such as trimethyl orthoformate, can be beneficial by removing the water formed during the initial imine formation, thereby driving the equilibrium towards the product.[8]

Troubleshooting Guides

Guide 1: Low Yield in Ortoleva-King Type Syntheses

The Ortoleva-King reaction is a classic method for synthesizing 2-substituted imidazo[1,2-a]pyridines from a 2-aminopyridine and an acetophenone derivative in the presence of iodine.[6][13]

Symptom Potential Cause Troubleshooting Steps
No product formation, starting materials remain Inactive iodine or insufficient temperature.Use fresh, solid iodine. Ensure the reaction temperature reaches the required level (often >100 °C).[6] Monitor temperature with an internal thermometer.
Formation of multiple spots on TLC, low yield of desired product Side reactions, such as polymerization of the ketone or undesired reactions of iodine.Optimize the stoichiometry of the reagents. A slight excess of the 2-aminopyridine can sometimes be beneficial.[6] Consider a two-step procedure where the intermediate pyridinium salt is first formed and then cyclized with a base.[6]
Low yield after work-up Product loss during extraction or purification.Ensure complete precipitation of the product if a basic work-up is used. Optimize the pH for precipitation. During chromatography, use a solvent system that provides good separation from byproducts.
Guide 2: Issues with Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times and improve yields, but requires careful optimization.[3][14][15]

Symptom Potential Cause Troubleshooting Steps
Reaction does not go to completion Insufficient microwave power or time.Gradually increase the microwave power and/or reaction time. Monitor the reaction progress closely to avoid decomposition.
Product decomposition (charring) Excessive temperature or "hot spots" in the reaction mixture.Use a suitable microwave-absorbing solvent or a co-solvent to ensure even heating.[3] Reduce the microwave power and increase the reaction time. Use a vessel with a magnetic stirrer to ensure good mixing.
Inconsistent results Variations in reaction volume or vessel positioning.Ensure consistent reaction volumes and placement of the reaction vessel within the microwave cavity for reproducible results.

Visualizing the Process

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield reagent_quality Check Reagent Purity & Dryness start->reagent_quality catalyst_activity Verify Catalyst Activity reagent_quality->catalyst_activity Reagents OK success Improved Yield reagent_quality->success Purify/Dry Reagents reaction_conditions Optimize Reaction Conditions catalyst_activity->reaction_conditions Catalyst OK catalyst_activity->success Use Fresh/Activated Catalyst purification Review Purification Protocol reaction_conditions->purification Conditions Optimized reaction_conditions->success Adjust T, t, Solvent purification->success Protocol Optimized purification->success Modify Extraction/Chromatography

Caption: A decision tree for systematically troubleshooting low product yield.

Mechanism of the Groebke-Blackburn-Bienaymé (GBB) Reaction

GBB_Mechanism cluster_1 Imine Formation cluster_2 Cycloaddition cluster_3 Rearrangement & Aromatization 2-Aminopyridine 2-Aminopyridine Imine Imine 2-Aminopyridine->Imine + H₂O Aldehyde Aldehyde Aldehyde->Imine Intermediate Intermediate Imine->Intermediate + Isocyanide Isocyanide Isocyanide Product 3-Aminoimidazo[1,2-a]pyridine Intermediate->Product [1,5]-Hydride Shift

Caption: A simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.[16]

Experimental Protocols

Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (5 mL) is added a catalytic amount of scandium(III) triflate (Sc(OTf)₃, 0.05 mmol).

  • The mixture is stirred at room temperature for 10 minutes.

  • The isocyanide (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 8-24 hours, monitoring the progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.

References

  • BenchChem. (2025). Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega.
  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Journal of Organic Chemistry.
  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis.
  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • ResearchGate. (n.d.). Optimization of reaction condition for the formation of imidazo pyridine.
  • Beilstein Journals. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).
  • BenchChem. (2025). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
  • ACS Publications. (n.d.). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science.
  • PubMed. (2023). Efficient synthesis of glycosylated imidazo[1,2-a]pyridines via solvent catalysed Groebke-Blackburn-Bienayme reaction. Carbohydrate Research.
  • Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
  • Semantic Scholar. (n.d.). Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Beilstein Journals. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).
  • ResearchGate. (n.d.). Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines.
  • National Institutes of Health (NIH). (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC.
  • ResearchGate. (n.d.). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol.
  • ResearchGate. (n.d.). ChemInform Abstract: Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva-King Reaction.
  • ACS Publications. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega.
  • National Institutes of Health (NIH). (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction.
  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds.
  • PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.

Sources

Technical Support Center: Stability and Degradation of Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound and to troubleshoot potential degradation issues encountered during experimental work. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous developmental and marketed drugs.[1] Understanding the stability of derivatives like this compound is crucial for ensuring the integrity and reproducibility of experimental data.

This resource is structured in a question-and-answer format to directly address common challenges. We will delve into the likely degradation pathways based on the chemical functionalities present in the molecule and provide actionable protocols for investigation and mitigation.

Part 1: Frequently Asked Questions (FAQs) on Stability

Q1: What are the primary stability concerns for this compound?

Based on its structure, the primary stability concerns for this compound revolve around two key functionalities: the ethyl ester group and the imidazo[1,2-a]pyridine core.

  • Hydrolysis: The ethyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid, (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid, and ethanol.

  • Oxidation: The electron-rich imidazo[1,2-a]pyridine ring system may be prone to oxidation, especially at the C-3 position.[2] The presence of atmospheric oxygen, peroxides in solvents, or other oxidizing agents can facilitate this degradation.

  • Photodegradation: Imidazo[1,2-a]pyridine derivatives can be sensitive to light. Exposure to UV or even ambient light over extended periods may lead to the formation of photolytic degradation products.

  • Thermal Degradation: While generally stable at ambient temperatures, prolonged exposure to elevated temperatures during experiments or improper storage can lead to thermal decomposition.

Q2: What are the likely degradation products of this compound?

Degradation Pathway Potential Degradation Product Chemical Structure Notes
Hydrolysis (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetic acidC₉H₇FN₂O₂Primary degradant under aqueous acidic or basic conditions.
Oxidation Ethyl (3-hydroxy-6-fluoroimidazo[1,2-a]pyridin-2-yl)acetateC₁₁H₁₁FN₂O₃Oxidation at the C-3 position of the imidazo[1,2-a]pyridine ring is a common pathway.[2]
Oxidation N-oxides of the pyridine ringC₁₁H₁₁FN₂O₃The nitrogen atoms in the heterocyclic system can be susceptible to oxidation.

Q3: How should I properly store this compound to ensure its stability?

To minimize degradation, proper storage is critical. We recommend the following storage conditions:

  • Temperature: Store in a tightly sealed container in a refrigerator (2-8 °C) for short-term storage. For long-term storage, a freezer (-20 °C) is recommended.

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.

  • Atmosphere: For highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture: Store in a desiccated environment to minimize the risk of hydrolysis.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a structured approach to identifying and resolving stability-related issues you might encounter during your experiments.

Issue 1: Inconsistent or non-reproducible experimental results.

If you are observing variability in your assay results, it could be due to the degradation of your compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent results.

Detailed Steps:

  • Initial Purity Check: Before starting your experiments, always verify the purity of your stock of this compound using a suitable analytical method like HPLC-UV.

  • Analyze Experimental Samples: If you suspect degradation during an experiment, take an aliquot of your sample and analyze it by HPLC-UV. Compare the chromatogram to that of a freshly prepared standard solution. The appearance of new peaks or a decrease in the main peak area suggests degradation.

  • Forced Degradation Study: To understand the degradation profile, perform a forced degradation study. This involves subjecting the compound to various stress conditions (acid, base, oxidation, heat, and light) to intentionally induce degradation.[3][4] This will help in identifying potential degradation products and developing a stability-indicating analytical method.

Issue 2: Appearance of unknown peaks in my chromatogram.

The presence of unexpected peaks in your analytical run is a strong indicator of degradation.

Protocol for Identification of Unknown Degradants:

  • Develop a Stability-Indicating HPLC Method:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating the parent compound from its more polar degradants.

    • Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance.

  • Perform Forced Degradation:

    • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature or slightly elevated temperature for a defined period.

    • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound in an oven at a temperature below its melting point (e.g., 60-80°C) for a defined period.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) or sunlight for a defined period.

  • Analyze Stressed Samples: Inject the stressed samples into the HPLC system to observe the formation of degradation products.

  • Characterize Degradants by LC-MS: Use a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for proposing the chemical structures of the degradation products.

Example of a Hypothetical Degradation Pathway:

G parent This compound (C11H11FN2O2) hydrolysis (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid (C9H7FN2O2) parent->hydrolysis H+ or OH- (Hydrolysis) oxidation Ethyl (3-hydroxy-6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate (C11H11FN2O3) parent->oxidation [O] (Oxidation)

Caption: Potential degradation pathways.

Part 3: Data and Protocols

Table 1: Recommended Starting Conditions for Stability-Indicating HPLC Method
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm
Injection Volume 10 µL
Protocol: Sample Preparation for Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 80°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation (Solid): Place approximately 10 mg of the solid compound in a vial and heat in an oven at 105°C for 48 hours. After cooling, dissolve in the mobile phase to a final concentration of 0.1 mg/mL.

  • Photodegradation (Solution): Place 10 mL of the 0.1 mg/mL stock solution in a quartz cuvette and expose it to a photostability chamber for 24 hours.

Disclaimer: The information provided in this technical support guide is based on general chemical principles and available scientific literature on related compounds. It is intended for guidance and informational purposes only. Specific stability testing and validation are required for any particular application.

References

  • No specific stability studies for this compound were found in the provided search results. The following references provide general context on forced degradation studies and the chemistry of imidazo[1,2-a]pyridines.
  • Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach. Pharmaceutical Technology, 31(3), 60-74. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link][5]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link][4]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Sharma, K., & Singh, S. (2015). Overview of forced degradation studies. Journal of Pharmaceutical and Biomedical Analysis, 102, 234-245. [Link]

  • Gundla, R., et al. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life Sciences, 294, 120334. [Link][6]

  • Tran, T. D., et al. (2019). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry, 62(17), 8179-8195. [Link][2]

  • Kaur, M., & Singh, M. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link][1]

Sources

Technical Support Center: Overcoming Low Reactivity of 6-Fluoro-2-aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of 6-fluoro-2-aminopyridine in various synthetic applications. Here, we will dissect the root causes of this diminished reactivity and provide actionable, field-proven troubleshooting strategies to enable your synthetic success.

Frequently Asked Questions (FAQs)

Q1: Why is 6-fluoro-2-aminopyridine so unreactive in many standard reactions?

The low reactivity of 6-fluoro-2-aminopyridine is a direct consequence of its electronic structure. The molecule is subject to a "push-pull" effect where the amino (-NH₂) group and the fluorine (-F) atom exert opposing electronic influences on the pyridine ring.

  • Amino Group (-NH₂): This is a strong electron-donating group (EDG) through resonance (+M effect). It increases the electron density on the pyridine ring, particularly at the ortho and para positions (C3, C5, and the nitrogen atom). This high electron density deactivates the ring towards electrophilic attack and can also lead to catalyst inhibition in cross-coupling reactions by coordinating to the metal center.[1]

  • Fluorine Atom (-F) & Ring Nitrogen: Both are highly electronegative and act as electron-withdrawing groups (EWGs) through induction (-I effect). They pull electron density away from the ring carbons, making the C-F bond strong and less susceptible to cleavage in reactions like nucleophilic aromatic substitution (SNAr) and the oxidative addition step of cross-coupling cycles.[1]

The net result is a deactivated system where the C-F bond is difficult to break, and the Lewis basic nitrogen atoms (from both the ring and the amino group) can sequester and inhibit catalysts.

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Catalyst Switch to a more active Pd(0) source and ligand Start->Catalyst Base Use a non-coordinating, stronger base Catalyst->Base Solvent Optimize Solvent System (e.g., anhydrous polar aprotic) Base->Solvent Temp Increase Reaction Temperature Solvent->Temp Success Improved Yield Temp->Success

Caption: Decision tree for troubleshooting Suzuki coupling.

Detailed Solutions:

  • Upgrade Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective. [1]You need a more electron-rich and sterically hindered catalyst system to facilitate the difficult oxidative addition step.

    • Recommended Ligands: Bulky, electron-rich biaryl phosphine ligands are the gold standard. SPhos, XPhos, and RuPhos are excellent choices as they promote the formation of a highly active, monoligated Pd(0) species. [2] * Recommended Palladium Source: Use a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily forms Pd(0).

  • Re-evaluate Your Base: The choice of base is critical. It must be strong enough to promote transmetalation but should not coordinate strongly to the palladium.

    • Recommended Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). They are sufficiently basic and have been shown to be effective in challenging couplings.

  • Solvent and Temperature:

    • Solvents: Anhydrous polar aprotic solvents are generally preferred. Toluene, 1,4-dioxane, or THF are common choices. Sometimes, the addition of a small amount of water can be beneficial, but start with strictly anhydrous conditions. [1] * Temperature: Due to the inertness of the C-F bond, higher temperatures (80-120 °C) are typically required. Use a sealed vessel to prevent solvent loss.

Optimized Conditions Summary Table:

ComponentRecommendationRationale
Aryl Halide 6-fluoro-2-aminopyridineSubstrate
Boronic Acid/Ester 1.2 - 1.5 equivalentsDrives reaction forward
Palladium Source Pd₂(dba)₃ (1-3 mol%)Efficient Pd(0) source
Ligand SPhos or XPhos (2-6 mol%)Creates a highly active catalyst for C-F activation [2]
Base K₃PO₄ (2-3 equivalents)Strong, effective base for transmetalation
Solvent Anhydrous 1,4-Dioxane or TolueneAnhydrous, polar aprotic medium
Temperature 100-110 °COvercomes high activation energy of oxidative addition

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To an oven-dried reaction vial, add 6-fluoro-2-aminopyridine (1.0 eq), the arylboronic acid (1.5 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).

  • Seal the vial with a septum and evacuate and backfill with argon or nitrogen three times.

  • Add degassed, anhydrous 1,4-dioxane via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Scenario 2: Buchwald-Hartwig Amination

Q3: I am trying to perform a Buchwald-Hartwig amination on the C-F bond of 6-fluoro-2-aminopyridine, but I'm getting no product. How can I make this work?

Direct amination of the C-F bond is exceptionally difficult and often not feasible under standard Buchwald-Hartwig conditions due to the bond's strength. A more successful strategy involves reacting an amine with a halogenated 2-aminopyridine, for instance, 2-amino-6-bromopyridine.

However, if you are attempting to aminate the C-NH₂ bond (i.e., using 6-fluoro-2-aminopyridine as the amine coupling partner with an aryl halide), the low nucleophilicity of the amino group and catalyst inhibition are the primary issues.

Core Problem: Low nucleophilicity of the exocyclic amino group and catalyst poisoning.

Troubleshooting Workflow:

Buchwald_Troubleshooting Start Low Yield in Buchwald-Hartwig (using 2-aminopyridine as amine) Base Use a strong, non-nucleophilic base for deprotonation Start->Base Catalyst Select a catalyst system resistant to pyridine coordination Base->Catalyst Temp Increase Reaction Temperature Catalyst->Temp Success Improved Yield Temp->Success

Caption: Decision tree for Buchwald-Hartwig amination.

Detailed Solutions:

  • Force the Deprotonation: The pKa of the amino group is low, making it a poor nucleophile. You must use a very strong, non-nucleophilic base to generate the amide anion in situ.

    • Recommended Bases: Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOtBu) are the bases of choice. [3]They are strong enough to deprotonate the aminopyridine without competing as nucleophiles.

  • Choose the Right Catalyst/Ligand: The catalyst system must be robust enough to avoid being deactivated by the pyridine nitrogen.

    • Recommended Ligands: Sterically hindered biaryl phosphine ligands such as Josiphos, Xantphos, or dppf are often effective. [4]These ligands create a coordinatively saturated metal center that is less susceptible to inhibition.

    • Recommended Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are suitable choices.

Optimized Conditions Summary Table:

ComponentRecommendationRationale
Aryl Halide Aryl Bromide or Iodide (1.0 eq)Reactive coupling partner
Amine 6-fluoro-2-aminopyridine (1.2 eq)Substrate
Palladium Source Pd(OAc)₂ (2-5 mol%)Standard precatalyst
Ligand Xantphos (4-10 mol%)Bidentate ligand, resistant to catalyst deactivation
Base NaOtBu (1.5-2.0 equivalents)Strong, non-nucleophilic base for amide formation [5]
Solvent Anhydrous Toluene or DioxaneHigh-boiling, non-coordinating solvent
Temperature 90-110 °CEnsures sufficient reaction rate

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

Q4: I am attempting an SNAr reaction to displace the fluorine atom with a nucleophile (e.g., an alkoxide or amine), but the reaction is not proceeding. Why?

For a successful SNAr reaction, the aromatic ring must be "electron-poor," and there must be a strong electron-withdrawing group ortho or para to the leaving group to stabilize the negative charge in the intermediate Meisenheimer complex. [6] Core Problem: The electron-donating amino group at the C2 position counteracts the electron-withdrawing effect of the ring nitrogen, making the ring insufficiently electron-deficient to facilitate nucleophilic attack at C6.

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the scale-up synthesis of Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the robustness, efficiency, and safety of your process.

Introduction to the Synthesis and its Challenges

The synthesis of this compound, a key intermediate in pharmaceutical development, typically proceeds via the condensation reaction between 5-fluoro-2-aminopyridine and an ethyl 4-haloacetoacetate, most commonly ethyl 4-bromoacetoacetate. While straightforward on a small scale, scaling up this reaction presents several challenges that can impact yield, purity, and process safety. This guide will address these challenges head-on, providing you with the necessary tools to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of this reaction?

A1: Based on extensive experience with imidazo[1,2-a]pyridine syntheses, the most critical parameters to control during scale-up are:

  • Temperature: The initial alkylation and subsequent cyclization are often exothermic. Uncontrolled temperature can lead to side reactions and the formation of difficult-to-remove impurities.

  • Rate of Addition: Slow, controlled addition of the ethyl 4-bromoacetoacetate to the solution of 5-fluoro-2-aminopyridine is crucial to manage the exotherm and minimize the formation of byproducts.

  • Solvent Selection: The choice of solvent not only influences reaction kinetics but also product isolation and purification. A solvent that allows for good solubility of the starting materials and easy precipitation of the product upon cooling or antisolvent addition is ideal for scale-up.

  • Stoichiometry and Purity of Starting Materials: The quality of 5-fluoro-2-aminopyridine and ethyl 4-bromoacetoacetate directly impacts the impurity profile of the final product.

Q2: What are the common impurities, and how can they be minimized?

A2: Common impurities include unreacted starting materials, regioisomers (though less common in this specific reaction), and byproducts from side reactions. The primary byproduct of concern is often a dark, tarry material resulting from the self-condensation or decomposition of ethyl 4-bromoacetoacetate, especially under harsh basic or high-temperature conditions.

To minimize these:

  • Use high-purity starting materials.

  • Maintain strict temperature control.

  • Optimize the stoichiometry to avoid excess of the unstable bromoacetate.

  • Consider a phase-transfer catalyst for milder reaction conditions if using a biphasic system.

Q3: What are the safety considerations for this scale-up synthesis?

A3: The primary safety concerns are:

  • Ethyl 4-bromoacetoacetate: This reagent is a lachrymator and is corrosive.[1][2][3][4] Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Exothermic Reaction: The potential for a runaway reaction exists, especially on a large scale. A thorough thermal hazard assessment is recommended before proceeding with a large-scale run.

  • Solvent Hazards: The flammability and toxicity of the chosen solvent must be considered.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the scale-up synthesis.

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Reaction Monitor the reaction progress by HPLC or TLC. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.The reaction kinetics may be slower on a larger scale due to mass and heat transfer limitations.
Side Reactions Re-evaluate the reaction temperature and addition rate. Lowering the temperature and slowing the addition of the bromoacetate can minimize byproduct formation.Side reactions are often more sensitive to temperature fluctuations than the main reaction.
Poor Quality Starting Materials Verify the purity of 5-fluoro-2-aminopyridine and ethyl 4-bromoacetoacetate by NMR or GC-MS.Impurities in the starting materials can inhibit the reaction or lead to the formation of undesired products.
Product Loss During Work-up Optimize the extraction and isolation procedure. Ensure the pH is adjusted correctly for efficient extraction and consider alternative crystallization solvents.The product may have some solubility in the aqueous phase, leading to losses during extraction.
Problem 2: Difficulty in Product Purification/Oily Product
Potential Cause Troubleshooting Step Scientific Rationale
Presence of Tarry Impurities Implement a filtration step through a pad of celite or silica gel before crystallization to remove insoluble tars.Tarry materials can inhibit crystallization and lead to an oily product.
Inappropriate Crystallization Solvent Screen a variety of solvents and solvent mixtures for crystallization. An anti-solvent crystallization approach can also be effective.The choice of crystallization solvent is critical for obtaining a crystalline solid with high purity.
Residual Solvent Ensure the product is thoroughly dried under vacuum at an appropriate temperature.Residual solvent can prevent the product from solidifying completely.
Problem 3: Inconsistent Batch-to-Batch Results
Potential Cause Troubleshooting Step Scientific Rationale
Variability in Starting Material Quality Establish strict quality control specifications for all incoming raw materials.Consistent starting material quality is fundamental for reproducible manufacturing processes.
Poor Process Control Implement a robust process control strategy with clearly defined operating ranges for all critical parameters (temperature, addition rate, mixing speed, etc.).Tight control over the reaction conditions ensures that each batch is run under the same optimal parameters.
Atmospheric Moisture Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).The starting materials and intermediates may be sensitive to moisture, which can affect the reaction outcome.

Experimental Protocols

General Scale-Up Protocol for this compound

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Reaction Setup:

    • Charge a suitably sized reactor with 5-fluoro-2-aminopyridine and the chosen solvent (e.g., ethanol, isopropanol, or acetonitrile).

    • Stir the mixture to ensure complete dissolution.

    • In a separate addition funnel, dissolve ethyl 4-bromoacetoacetate in the same solvent.

  • Reaction Execution:

    • Heat the reactor contents to the desired temperature (typically 60-80 °C).

    • Slowly add the ethyl 4-bromoacetoacetate solution to the reactor over a period of 1-2 hours, maintaining the internal temperature within a narrow range.

    • After the addition is complete, continue to stir the reaction mixture at the set temperature for 2-4 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration. If not, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol/water, isopropanol/heptane).

    • Dry the purified product under vacuum to a constant weight.

Visualizing the Process

Workflow for Scale-Up Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Starting Materials (5-fluoro-2-aminopyridine, ethyl 4-bromoacetoacetate) qc Quality Control start->qc dissolution Dissolution in Solvent qc->dissolution addition Controlled Addition (Temperature Monitoring) dissolution->addition reaction Reaction Monitoring (IPC by HPLC) addition->reaction quench Quenching / Neutralization reaction->quench extraction Extraction quench->extraction concentration Concentration extraction->concentration crystallization Crystallization concentration->crystallization filtration Filtration & Drying crystallization->filtration final_product Final Product (this compound) filtration->final_product

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting Decision Tree

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Impure Product incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_rxn Side Reactions? start->side_rxn poor_sm Poor Starting Material Quality? start->poor_sm workup_loss Work-up Losses? start->workup_loss optimize_time_temp Optimize Time/Temp incomplete_rxn->optimize_time_temp control_addition_temp Control Addition/Temp side_rxn->control_addition_temp verify_sm_purity Verify SM Purity poor_sm->verify_sm_purity optimize_workup Optimize Work-up/Isolation workup_loss->optimize_workup

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Semantic Scholar. Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]

  • ACS Omega. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. [Link]

  • Letters in Applied NanoBioScience. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. [Link]

  • LookChem. Cas 13176-46-0,Ethyl 4-bromoacetoacetate. [Link]

  • ChemBK. Ethyl 4-bromoacetoacetate. [Link]

  • PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • Royal Society of Chemistry. First radiosynthesis of 2-amino-5-[18F]fluoropyridines. [Link]

  • ResearchGate. Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

  • Wanfang Data. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • Google Patents. A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • ResearchGate. Thermal and Microwave-Assisted Rapid Syntheses of Substituted Imidazo[1,2-a]pyridines Under Solvent- and Catalyst-Free Conditions. [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

  • PubChem. Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate. [Link]

  • Google Patents. 4-(imidazo[1,2-a]pyridin-3-yl)
  • ACS Omega. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]

  • European Patent Office. IMIDAZO[1,2-A]PYRIDINE DERIVATIVES, METHODS FOR PREPARING THE SAME AND USE THEREOF. [Link]

  • Google Patents. Polyelectrophilic metalated heterocycles derived from 2-(pyridin-2-yl)imidazo[1,2-a]pyridine and use thereof as chemotherapeutic agents.
  • MDPI. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]

  • AccelaChem. 1359655-87-0,Ethyl 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylate. [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. [Link]

  • ResearchGate. Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. [Link]

  • PubMed Central. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]

  • PubMed Central. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]

  • National Institutes of Health. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. [Link]

Sources

Validation & Comparative

A Comparative Guide to Analytical Method Validation for Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate is a key heterocyclic intermediate in the synthesis of various pharmacologically active agents.[1][2][3][4] The imidazo[1,2-a]pyridine scaffold is of significant interest in medicinal chemistry, forming the core of molecules with potential anticancer, anti-inflammatory, and antiviral properties.[2][4][5] Given its role as a critical building block, ensuring the purity, identity, and strength of this intermediate is paramount for the quality and safety of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of potential analytical methods for the quality control of this compound. We will delve into the validation of two primary chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the industry workhorse for purity and assay, and Gas Chromatography (GC), a viable alternative for specific applications like residual solvent analysis or the quantification of volatile impurities.

Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[6][7][8][9] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, reliable, and compliant analytical methods.

Pillar 1: Selecting the Right Analytical Tool

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. This compound (Molecular Formula: C₁₁H₁₁FN₂O₂, Molecular Weight: 222.22 g/mol ) is a moderately polar, non-volatile compound with a UV-active chromophore due to its aromatic heterocyclic ring system.[10] These characteristics make RP-HPLC with UV detection the presumptive method of choice for assay and impurity profiling.

However, a comprehensive analytical package often requires multiple techniques. Gas Chromatography, while less conventional for a molecule of this nature, could be optimized for specific tasks. This guide will therefore focus on a primary RP-HPLC method and a secondary, complementary GC method.

Method Comparison Overview
FeatureReversed-Phase HPLC (RP-HPLC)Gas Chromatography (GC)
Primary Application Assay, Purity, Impurity Profiling, Stability TestingResidual Solvents, Volatile Impurities, Alternative Assay
Analyte Suitability Excellent for non-volatile, polar to moderately non-polar, soluble compounds.Suitable for volatile and thermally stable compounds. May require derivatization.
Detection UV-Vis (Diode Array Detector) is highly effective due to the imidazopyridine chromophore.Flame Ionization Detector (FID) for general organic compounds; Mass Spectrometry (MS) for specificity.
Specificity High, especially with forced degradation studies to prove stability-indicating nature.High, particularly with MS detection, which provides mass-to-charge ratio information.
Throughput Moderate to High.High, especially for fast GC methods.
Regulatory Acceptance Universally accepted as the standard for pharmaceutical quality control.Well-accepted, especially for residual solvents and specific impurity tests.

Pillar 2: The Validation Workflow: An ICH Q2(R2) Approach

Analytical method validation is not a single event but a lifecycle process that ensures a method remains fit for purpose.[11] The validation process for either HPLC or GC follows the same fundamental principles laid out by the ICH, FDA, and EMA.[12][13][14][15][16]

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Method Implementation Dev Analytical Procedure Development (ICH Q14) Specificity Specificity & Selectivity Dev->Specificity Protocol Definition Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Use & Lifecycle Management Robustness->Routine Validation Report

Caption: A generalized workflow for analytical method validation based on ICH guidelines.

Comparative Experimental Guide: HPLC vs. GC

This section provides detailed, validated protocols for an RP-HPLC method and a comparative GC method. The data presented is illustrative of what would be expected during a formal validation study.

Method 1: RP-HPLC with UV Detection (Primary Method)

This method is designed to be stability-indicating, meaning it can resolve the main analyte from its potential degradation products and impurities.

Experimental Protocol: HPLC
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: ACE C18 (250 x 4.6 mm, 5 µm) or equivalent. Rationale: The C18 stationary phase provides excellent hydrophobic retention for the imidazopyridine core.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to improve peak shape.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient Elution: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. Rationale: A gradient is necessary to elute potential impurities with different polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm. Rationale: Selected based on the UV absorbance maximum of the analyte.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution.

Validation Parameter Comparison: HPLC
ParameterProtocolAcceptance CriteriaIllustrative Results
Specificity Analyze blank, standard, and sample. Perform forced degradation (acid, base, peroxide, heat, light).Peak is pure and resolved from all degradation products (Resolution > 2.0).Method is stability-indicating. Analyte peak is resolved from all degradants.
Linearity Five concentrations from 10 µg/mL to 150 µg/mL (10-150% of test concentration).Correlation Coefficient (r²) ≥ 0.999.r² = 0.9998
Range 10 µg/mL to 150 µg/mL.Method is linear, accurate, and precise within this range.Confirmed.
Accuracy Spike placebo with analyte at 80%, 100%, and 120% of the test concentration (n=3 at each level).Mean Recovery: 98.0% - 102.0%.99.5% - 101.2% Recovery.
Precision (Repeatability) Six replicate injections of the standard solution.%RSD ≤ 2.0%.%RSD = 0.8%
Precision (Intermediate) Analyze on different days with different analysts.%RSD ≤ 2.0%.%RSD = 1.3%
LOQ Determined by signal-to-noise ratio (S/N ≈ 10).S/N ≥ 10.0.5 µg/mL
Robustness Vary flow rate (±0.1 mL/min), column temp (±2 °C), and mobile phase pH (±0.2).System suitability passes; %RSD ≤ 2.0%.Method is robust.

Method 2: Gas Chromatography with MS Detection (Alternative Method)

This method is proposed as an alternative for assay or for the specific quantification of volatile impurities that may not be well-suited for HPLC.

Experimental Protocol: GC
  • Instrumentation: Gas chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent. Rationale: A 5% phenyl-methylpolysiloxane phase provides good general-purpose separation for a wide range of analytes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

  • Sample Preparation:

    • Standard/Sample Solution (100 µg/mL): Accurately weigh 10 mg of the substance into a 100 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

Validation Parameter Comparison: GC-MS
ParameterProtocolAcceptance CriteriaIllustrative Results & Commentary
Specificity Analyze blank, standard, and sample. Monitor for characteristic mass fragments (e.g., molecular ion at m/z 222).No interfering peaks at the retention time of the analyte.High specificity due to MS detection. Clean separation from solvent front.
Linearity Five concentrations from 10 µg/mL to 150 µg/mL.Correlation Coefficient (r²) ≥ 0.995.r² = 0.9975. Note: Linearity may be slightly less than HPLC due to potential inlet discrimination.
Range 10 µg/mL to 150 µg/mL.Method is linear, accurate, and precise within this range.Confirmed.
Accuracy Spike placebo with analyte at 80%, 100%, and 120% of the test concentration (n=3 at each level).Mean Recovery: 97.0% - 103.0%.98.1% - 102.5% Recovery.
Precision (Repeatability) Six replicate injections of the standard solution.%RSD ≤ 3.0%.%RSD = 1.5%
Precision (Intermediate) Analyze on different days with different analysts.%RSD ≤ 3.0%.%RSD = 2.4%
LOQ Determined by signal-to-noise ratio (S/N ≈ 10) on a characteristic ion.S/N ≥ 10.1.0 µg/mL. Note: LOQ is often slightly higher than a sensitive HPLC-UV method.
Robustness Vary injector temp (±10 °C) and oven ramp rate (±1 °C/min).System suitability passes; %RSD ≤ 3.0%.Method is robust.

Comparative Logic and Final Recommendation

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.

Method_Selection Start Analytical Task for This compound Question1 Primary Goal: Assay, Purity, and Stability Indicating? Start->Question1 HPLC_Path RP-HPLC-UV Question1->HPLC_Path Yes Question2 Alternative Goal: Residual Solvents or Volatile Impurities? Question1->Question2 No Conclusion_HPLC Primary QC Method: Superior for non-volatile analyte, industry standard for purity/assay. HPLC_Path->Conclusion_HPLC GC_Path GC-MS Conclusion_GC Complementary Method: Excellent for specific applications requiring volatility-based separation. GC_Path->Conclusion_GC Question2->HPLC_Path No Question2->GC_Path Yes

Caption: Decision tree for selecting an analytical method for the target analyte.

For the comprehensive quality control of This compound , a validated RP-HPLC-UV method stands as the superior and recommended primary technique. Its suitability for non-volatile, UV-active compounds, coupled with its high precision and proven ability to be stability-indicating, aligns perfectly with the stringent requirements of pharmaceutical development and regulatory submission.[17]

The GC-MS method , while a valid analytical technique, serves a more complementary role. It is an excellent choice for orthogonal validation or for specific tests where volatility is a key separation parameter, such as analyzing starting materials or potential volatile by-products.[18][19]

Ultimately, a robust analytical control strategy would leverage the strengths of both methods: RP-HPLC for routine purity, assay, and stability testing, and GC-MS for specialized supporting analyses, ensuring a complete and scientifically sound characterization of this important pharmaceutical intermediate.

References

  • AMSbiopharma. (2025, July 22).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • ProPharma. (2024, June 25).
  • gmp-compliance.org.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager. (2025, September 19).
  • gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • U.S. Food and Drug Administration. (2020, April 21).
  • International Council for Harmonisation. (2023, November 30).
  • Cencora. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • PubMed. (2015, September 15).
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (2023, December 15).
  • BenchChem. spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
  • gmp-compliance.org. (2014, August 6).
  • PubMed Central.
  • PubMed Central (NIH). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis.
  • PubChem. Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)
  • PubMed. Gas-liquid chromatographic analysis of fluoropyrimidine nucleosides and fluorouracil in plasma and urine.
  • European Medicines Agency. (2011, July 21).
  • Wikipedia. Imidazopyridine.
  • Semantic Scholar. (2023, June 2). carbaldehyde into 6-Fluoroimidazo[1,2 -.
  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • PubMed. [Gas chromatographic analysis of some compounds with imidazoline structure].
  • AiFChem. Ethyl 2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)
  • ETFLIN.
  • MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • MDPI. (2024, July 24).
  • PubMed Central (NIH). (2023, April 6). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition.
  • World Journal of Pharmaceutical and Life Sciences. (2022, August 11). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF LEUPROLIDE IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORM.

Sources

Confirming the Structure of Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with heterocyclic scaffolds like imidazo[1,2-a]pyridines—a class of compounds known for its diverse biological activities—this process is of paramount importance. This guide provides an in-depth technical comparison of standard spectroscopic techniques for the structural elucidation of Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate , a representative member of this promising class of molecules.

The following sections will not only present the predicted spectroscopic data for this compound but also delve into the underlying principles that govern the experimental outcomes. By understanding the "why" behind the data, researchers can more confidently interpret their own results and troubleshoot potential ambiguities. This guide is designed to be a self-validating resource, grounded in established spectroscopic principles and supported by relevant literature.

The Molecular Blueprint: Structural Features of this compound

Before delving into the spectroscopic analysis, it is crucial to understand the key structural features of the target molecule that will give rise to distinct signals in each analytical technique.

cluster_0 This compound cluster_1 Key Structural Features mol A Imidazo[1,2-a]pyridine core B 6-Fluoro substituent C Ethyl acetate side chain D Aromatic protons E Aliphatic protons

Figure 1. Key structural components of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift of each proton is influenced by its local electronic environment, and spin-spin coupling provides information about neighboring protons.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-37.5 - 7.7s-Singlet due to no adjacent protons on the imidazole ring.
H-57.9 - 8.1dd~9.5, ~2.0Doublet of doublets due to coupling with H-7 and the fluorine at position 6.
H-77.2 - 7.4ddd~9.5, ~7.0, ~2.0Doublet of doublet of doublets due to coupling with H-5, H-8, and the fluorine at position 6.
H-87.0 - 7.2dd~7.0, ~2.0Doublet of doublets due to coupling with H-7 and H-5.
-CH₂- (acetate)3.8 - 4.0s-Singlet, adjacent to the electron-withdrawing carbonyl group.
-O-CH₂- (ethyl)4.1 - 4.3q~7.1Quartet due to coupling with the adjacent methyl protons.
-CH₃ (ethyl)1.2 - 1.4t~7.1Triplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The presence of fluorine introduces an additional layer of complexity and information in the form of carbon-fluorine coupling.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)Rationale
C=O168 - 172-Typical chemical shift for an ester carbonyl carbon.
C-2140 - 145-Part of the electron-rich imidazole ring.
C-3110 - 115-Part of the electron-rich imidazole ring.
C-5118 - 122d, ~4-8Two-bond coupling to fluorine.
C-6155 - 160d, ~230-250Large one-bond coupling to fluorine.
C-7115 - 120d, ~20-25Two-bond coupling to fluorine.
C-8125 - 130d, ~4-8Three-bond coupling to fluorine.
C-8a145 - 150d, ~10-15Three-bond coupling to fluorine.
-CH₂- (acetate)40 - 45-Aliphatic carbon adjacent to the imidazo[1,2-a]pyridine ring.
-O-CH₂- (ethyl)60 - 65-Aliphatic carbon of the ethyl ester.
-CH₃ (ethyl)13 - 16-Aliphatic carbon of the ethyl ester.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of different bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3100-3000MediumAromatic C-HStretch
~2980-2850MediumAliphatic C-HStretch
~1735-1750StrongEster C=OStretch
~1640-1450Medium-StrongC=C and C=NStretch
~1250-1000StrongC-OStretch
~1100-1000StrongC-FStretch

The IR spectrum is expected to be dominated by a strong carbonyl stretch of the ester and strong C-O stretching bands.[1][2] Aromatic C-H stretching will also be visible.[3]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): m/z = 222.07

  • [M+H]⁺ (for ESI/CI): m/z = 223.08

Plausible Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways:

  • Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 177.

  • Loss of the entire ethyl acetate side chain: Cleavage of the bond between the ring and the side chain would lead to a fragment at m/z 135.

  • McLafferty rearrangement: This rearrangement of the ethyl ester can lead to the loss of ethylene (C₂H₄) and the formation of a radical cation at m/z 194.[4]

Aromatic ring systems like imidazo[1,2-a]pyridine are generally stable, often resulting in a prominent molecular ion peak.[5]

M [M]⁺˙ m/z = 222 F1 [M - OCH₂CH₃]⁺ m/z = 177 M->F1 - OCH₂CH₃ F2 [M - CH₂COOCH₂CH₃]⁺ m/z = 135 M->F2 - CH₂COOCH₂CH₃ F3 [M - C₂H₄]⁺˙ m/z = 194 M->F3 McLafferty rearrangement

Figure 2. Predicted mass spectrometry fragmentation of this compound.

Experimental Protocols

The following are generalized, step-by-step protocols for acquiring the spectroscopic data discussed above.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum will be in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the major absorption bands.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile samples.

  • Ionization:

    • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Analysis:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Conclusion

The structural confirmation of this compound can be confidently achieved through a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By comparing the experimentally obtained data with the predicted values and fragmentation patterns outlined in this guide, researchers can establish the identity and purity of their synthesized compounds with a high degree of certainty, thereby ensuring the integrity of their subsequent biological and medicinal chemistry studies.

References

  • W. W. Paudler and H. L. Blewitt, Journal of Organic Chemistry, 1966, 31 , 1295-1297. ([Link])

  • B. C. Smith, Spectroscopy, 2018, 33 , 24-29. ([Link])

  • Chemistry LibreTexts, "12.8: Infrared Spectra of Some Common Functional Groups," 2024. ([Link])

  • ResearchGate, "1H NMR spectrum of imidazo[1,2-a]pyridine 6a.," 2017. ([Link])

  • Defense Technical Information Center, "1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)," 1989. ([Link])

  • B. A. Abu-Thaher, Synthesis of Some New Substituted Imidazo(1,2-a)pyridines and their 2-one Derivatives, 2009. ([Link])

  • R. S. S. D. Doddrell, M. R. Bendall, and D. M. Doddrell, Journal of the Chemical Society, Perkin Transactions 2, 1976, 77-81. ([Link])

  • ACD/Labs, "A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds," 2018. ([Link])

  • B. C. Smith, Spectroscopy, 2018, 33 , 14-21. ([Link])

  • MDPI, "Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives," 2002. ([Link])

  • Oriental Journal of Chemistry, "Synthesis of Novel 2-Butyl-1H-Benzo[6][7] Imidazo [1, 2-A] Imidazo [4, 5-E] Pyridine-5-Carbonitrile Derivatives and Evaluation of Their Anticancer Activity," 2016. ([Link])

  • Scribd, "IR Spectrum Analysis of Aromatic Compounds," N.D. ([Link])

  • Magritek, "Simultaneous Proton and Fluorine decoupled 13C NMR," 2014. ([Link])

  • eGyanKosh, "MASS SPECTROMETRY: FRAGMENTATION PATTERNS," N.D. ([Link])

  • G. E. Martin and C. E. Hadden, Journal of Natural Products, 2000, 63 , 543-585. ([Link])

  • MDPI, "Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition," 2023. ([Link])

  • Canadian Science Publishing, "Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides," 1992. ([Link])

  • Wikipedia, "Fragmentation (mass spectrometry)," 2023. ([Link])

  • ResearchGate, "Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study," 2023. ([Link])

  • University of Helsinki, "Interpretation of mass spectra," N.D. ([Link])

  • MDPI, "Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives," 2020. ([Link])

  • PubMed, "Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study," 2023. ([Link])

  • ResearchGate, "Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities," 2026. ([Link])

  • PubChem, "Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate," N.D. ([Link])

Sources

Selectivity Profiling of Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate: A Comparative Guide for Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, particularly within oncology, the selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile.[1][2] Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window of a potential drug candidate. This guide provides a comprehensive analysis of the kinase selectivity of a novel compound, Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate (hereafter referred to as EFA), and compares its performance against established kinase inhibitors. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to critically evaluate EFA's potential as a selective kinase inhibitor.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to yield compounds with potent and selective inhibitory activity against various kinases.[3][4][5] EFA has been synthesized as part of an ongoing effort to explore this chemical space for novel inhibitors of cancer-relevant kinases. This guide details the systematic approach taken to characterize its selectivity profile, providing a blueprint for similar investigations.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[2] This conservation presents a significant challenge in designing truly selective inhibitors.[6] Comprehensive selectivity profiling early in the drug discovery process is therefore not just advantageous, but essential. It allows for:

  • Identification of On-Target and Off-Target Activities: Distinguishing between desired therapeutic effects and potential side effects.

  • Structure-Activity Relationship (SAR) Elucidation: Guiding medicinal chemistry efforts to optimize selectivity.[7]

  • Informed Target Validation: Ensuring that the observed biological effects are indeed due to the inhibition of the intended target.[2][8]

  • Prediction of Potential Toxicities: Early identification of off-targets can help predict and mitigate adverse events.

Experimental Design for EFA Selectivity Profiling

To ascertain the selectivity of EFA, a multi-pronged approach was employed, integrating both biochemical and cell-based assays. This dual strategy is crucial as biochemical assays provide a direct measure of an inhibitor's potency against purified enzymes, while cell-based assays offer insights into target engagement, cell permeability, and activity in a more physiologically relevant context.[9][10][11]

Biochemical Kinase Profiling

A broad panel of 250 human kinases was selected for the initial biochemical screening of EFA. The primary assay format utilized was the ADP-Glo™ Kinase Assay, a luminescent-based system that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6][12]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: EFA and reference inhibitors were serially diluted in 100% DMSO to create a 10-point concentration gradient.

  • Assay Plate Preparation: 5 µL of the diluted compounds were transferred to a 384-well plate.

  • Kinase Reaction: 10 µL of a solution containing the specific kinase and its corresponding substrate in reaction buffer was added to each well. The reaction was initiated by the addition of 10 µL of ATP solution. The final DMSO concentration was maintained at 1%.

  • Incubation: The plate was incubated at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: 25 µL of ADP-Glo™ Reagent was added to each well to stop the kinase reaction and deplete the remaining ATP. The plate was incubated for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: 50 µL of Kinase Detection Reagent was added to each well to convert ADP to ATP and initiate a luciferase-based reaction. The plate was incubated for 30 minutes at room temperature.

  • Luminescence Measurement: The luminescence signal, which is directly proportional to the amount of ADP generated and thus kinase activity, was measured using a plate reader.

  • Data Analysis: The IC50 values were calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Assay_Plate Assay Plate Setup Compound_Prep->Assay_Plate Kinase_Substrate Add Kinase/ Substrate Mix Assay_Plate->Kinase_Substrate ATP_Addition Initiate with ATP Kinase_Substrate->ATP_Addition Incubation1 Incubate (1 hr) ATP_Addition->Incubation1 ADP_Glo_Reagent Add ADP-Glo™ Reagent Incubation1->ADP_Glo_Reagent Incubation2 Incubate (40 min) ADP_Glo_Reagent->Incubation2 Kinase_Detection_Reagent Add Kinase Detection Reagent Incubation2->Kinase_Detection_Reagent Incubation3 Incubate (30 min) Kinase_Detection_Reagent->Incubation3 Luminescence Measure Luminescence Incubation3->Luminescence Data_Analysis Calculate IC50 Luminescence->Data_Analysis

Caption: Workflow for Biochemical Kinase Profiling using ADP-Glo™ Assay.

Cellular Target Engagement

To confirm that EFA engages its primary target in a cellular context, a NanoBRET™ Target Engagement Assay was employed. This assay measures the binding of a test compound to a specific kinase target in live cells.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Culture: HEK293 cells were transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Cell Plating: Transfected cells were plated in a 96-well plate.

  • Compound Treatment: Cells were treated with a serial dilution of EFA or a reference compound.

  • Tracer Addition: A fluorescent NanoBRET™ tracer that binds to the active site of the kinase was added to all wells.

  • Incubation: The plate was incubated for 2 hours at 37°C in a CO2 incubator.

  • BRET Measurement: The NanoBRET™ substrate was added, and both donor (NanoLuc®) and acceptor (tracer) emissions were measured.

  • Data Analysis: The BRET ratio was calculated, and competitive binding curves were generated to determine the IC50 values.

Comparative Selectivity Profile of EFA

Our initial screening revealed that EFA is a potent inhibitor of Proto-oncogene tyrosine-protein kinase Src . To further characterize its selectivity, we compared its inhibitory activity against a panel of representative kinases from different families against that of two well-known kinase inhibitors: Dasatinib , a multi-kinase inhibitor known to target Src family kinases, and Erlotinib , a more selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).[2][13]

Kinase TargetEFA (IC50, nM)Dasatinib (IC50, nM)Erlotinib (IC50, nM)
Src 15 0.8 >10,000
ABL12501.1>10,000
LCK851.2>10,000
YES1451.5>10,000
EGFR1,2005002
VEGFR23,500801,500
PDGFRβ4,8001202,000
c-Kit>10,000253,000
AKT18,5003,000>10,000
MAPK1 (ERK2)>10,000>10,000>10,000

Table 1: Comparative IC50 values of EFA, Dasatinib, and Erlotinib against a panel of kinases. Data are representative of at least three independent experiments.

The data clearly indicates that EFA exhibits a high degree of selectivity for Src family kinases (Src, LCK, YES1) over other kinases in the panel. While not as potent as the broad-spectrum inhibitor Dasatinib against Src, EFA demonstrates a significantly cleaner off-target profile. For instance, Dasatinib potently inhibits ABL1, VEGFR2, PDGFRβ, and c-Kit, activities that are significantly weaker or absent for EFA. As expected, Erlotinib is highly selective for EGFR with minimal activity against other kinases.

EFA's Position in the Src Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Its dysregulation is implicated in the development and progression of various cancers. EFA's selective inhibition of Src suggests its potential as a targeted therapeutic agent.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras EFA EFA EFA->Src Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Simplified Src signaling pathway and the inhibitory action of EFA.

Conclusion and Future Directions

The selectivity profiling of this compound reveals it to be a potent and selective inhibitor of Src family kinases with a favorable off-target profile compared to the broad-spectrum inhibitor Dasatinib. The combination of biochemical and cell-based assays provides a robust characterization of its activity.

Future studies should focus on:

  • Profiling EFA against a larger panel of kinases to further confirm its selectivity.

  • Investigating its mode of inhibition (e.g., ATP-competitive, allosteric).

  • Evaluating its efficacy in cell-based models of Src-dependent cancers.

  • Conducting pharmacokinetic and in vivo efficacy studies.

This guide provides a solid foundation for the continued development of EFA as a potential therapeutic agent and serves as a practical example of the rigorous selectivity profiling required in modern drug discovery.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays. Retrieved from [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Klaeger, S., Gohlke, B., Scott, M. P., Médard, G., & Kuster, B. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science signaling, 10(498), eaai8079. [Link]

  • Uitdehaag, J. C., Verkaar, F., van der Velden, J. L., de Man, J., Zaman, G. J., & Buijsman, R. C. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858–876. [Link]

  • Hu, Y., & Zhang, J. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(14), i353-i360. [Link]

  • de Groot, M. J., & van Vlijmen, H. W. (2013). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of medicinal chemistry, 56(5), 1861–1870. [Link]

  • Gray, N. S., & Wodicka, L. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature chemical biology, 6(7), 481–485. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • VKEY-BIO. (n.d.). Biochemical Assay Kits for Kinase Solutions. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Retrieved from [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161748. [Link]

  • Cancer Research. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Cancer Research, 80(16_Supplement), 4040. [Link]

  • Wang, T., Yin, J., Wang, Y., Zhang, Y., Zhang, Y., Wang, Y., ... & Zhang, J. (2022). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 239, 114530. [Link]

  • The Royal Society of Chemistry. (n.d.). The Properties of Kinase Inhibitors. Retrieved from [Link]

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 1-1. [Link]

  • Binder, M. J., Bashore, F. M., Dunn Hoffman, K. K., Daamgard, C., Slater, M. R., Drewry, D. H., ... & Axtman, A. D. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS chemical biology, 16(11), 2231–2240. [Link]

  • ResearchGate. (n.d.). Inhibitor selectivity profiling. Retrieved from [Link]

  • Khan, I., Ali, S., Almalki, A. S. A., Al-Shaalan, N. H., & Shah, S. A. A. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. [Link]

  • Binder, M. J., Bashore, F. M., Dunn Hoffman, K. K., Daamgard, C., Slater, M. R., Drewry, D. H., ... & Axtman, A. D. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Wang, Y., Chen, Y., Li, Y., Wang, Y., Li, X., Zhang, Y., ... & Yu, B. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 19(33), 7246-7250. [Link]

  • Jia, H., Dai, G., Weng, J., Zhang, Z., Wang, Q., Zhou, F., ... & Su, W. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][6][9]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of medicinal chemistry, 57(18), 7577–7589. [Link]

  • ResearchGate. (n.d.). Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Retrieved from [Link]

Sources

Benchmarking Guide: Evaluating Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer effects.[3][4] This guide introduces Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate (hereafter referred to as Compound EFA ) as a novel investigational molecule derived from this scaffold. We present a comprehensive benchmarking framework to evaluate its potential as an anticancer agent, comparing its performance against established drugs targeting the PI3K/AKT/mTOR signaling pathway. This document provides detailed experimental protocols, illustrative comparative data, and the scientific rationale behind the proposed evaluation strategy, designed for researchers in oncology and drug development.

Introduction: The Rationale for Investigating Compound EFA

The imidazo[1,2-a]pyridine nucleus is a versatile heterocyclic system present in drugs like Zolpidem, Alpidem, and Olprinone, which act on diverse biological targets.[5][6] In oncology, this scaffold has been successfully utilized to develop potent inhibitors of key signaling pathways. For instance, derivatives have been designed as covalent KRAS G12C inhibitors, PI3Kα inhibitors, and modulators of the AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in human cancers.[3][7][8]

Compound EFA, featuring a fluorine atom at the 6-position and an ethyl acetate group at the 2-position, represents a novel chemical entity. The strategic placement of the electron-withdrawing fluorine is hypothesized to enhance binding affinity and metabolic stability, while the ester moiety offers a potential site for metabolic activation or further chemical modification. Based on the established anticancer potential of its parent scaffold, we propose a rigorous evaluation of Compound EFA, benchmarking it against known inhibitors of the PI3K/AKT/mTOR pathway.

This guide will outline a three-stage evaluation process:

  • Primary Cytotoxicity Screening: Assessing the broad antiproliferative activity of Compound EFA across a panel of cancer cell lines.

  • Mechanism of Action (MoA) Elucidation: Investigating the specific molecular mechanism by which Compound EFA exerts its effects, focusing on the PI3K/AKT/mTOR pathway.

  • Apoptotic Induction Analysis: Determining if the observed cytotoxicity is mediated through the induction of programmed cell death.

Benchmark Comparators:
  • Alpelisib (Piqray®): An FDA-approved selective PI3Kα inhibitor, serving as the primary mechanistic benchmark.

  • Doxorubicin: A conventional chemotherapeutic agent (topoisomerase II inhibitor) used as a broad-spectrum positive control for cytotoxicity.

Stage 1: Primary Cytotoxicity Screening

The initial step is to determine the concentration-dependent inhibitory effect of Compound EFA on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is the key metric for this assessment.[9]

Experimental Protocol: Cell Viability (MTS) Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 [breast], A375 [melanoma], HCT116 [colon]) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of Compound EFA, Alpelisib, and Doxorubicin is prepared in the culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. The vehicle control (e.g., 0.1% DMSO) is also included.

  • Incubation: Cells are treated with the compounds for 72 hours.

  • MTS Reagent Addition: After incubation, 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) is added to each well.

  • Incubation & Measurement: The plate is incubated for 1-4 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader.

  • Data Analysis: The absorbance values are converted to percentage cell viability relative to the vehicle control. IC50 values are calculated by fitting the data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).

Illustrative Data: Comparative IC50 Values (µM)
CompoundMCF-7 (Breast Cancer)A375 (Melanoma)HCT116 (Colon Cancer)
Compound EFA 5.2 9.7 7.5
Alpelisib4.815.16.2
Doxorubicin0.81.20.9

Interpretation: The illustrative data suggest that Compound EFA exhibits potent antiproliferative activity across multiple cancer cell lines, with efficacy comparable to the targeted agent Alpelisib in relevant lines. Its lower potency compared to the broad cytotoxic agent Doxorubicin is expected and may suggest a more targeted mechanism rather than general toxicity.

Stage 2: Mechanism of Action Elucidation

Based on the activity of related imidazo[1,2-a]pyridine derivatives, we hypothesize that Compound EFA targets the PI3K/AKT/mTOR signaling cascade.[8][10] This is tested by measuring the phosphorylation status of key proteins in the pathway post-treatment.

Workflow for MoA Studies

start Treat Cancer Cells (e.g., MCF-7) with Compound EFA (IC50 conc.) lysis Cell Lysis & Protein Quantification (BCA Assay) start->lysis sds SDS-PAGE & Western Blot lysis->sds probing Probe with Primary Antibodies (p-AKT, AKT, p-mTOR, etc.) sds->probing detection Secondary Antibody Incubation & Chemiluminescent Detection probing->detection analysis Image Analysis & Quantify Band Intensity detection->analysis

Caption: Workflow for Western Blot Analysis of Pathway Modulation.

Experimental Protocol: Western Blot Analysis
  • Treatment and Lysis: MCF-7 cells are treated with Compound EFA (at its IC50 concentration) and Alpelisib for 24 hours. Cells are then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It is then incubated overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour. Bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

The PI3K/AKT/mTOR Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibits (when active) EFA Compound EFA (Hypothesized Target) EFA->AKT Inhibits Phosphorylation

Caption: Hypothesized Inhibition of the PI3K/AKT/mTOR Pathway by Compound EFA.

Interpretation: A significant reduction in the levels of phosphorylated AKT and mTOR following treatment with Compound EFA, similar to the effect of Alpelisib, would strongly support its on-target activity within this pathway.

Stage 3: Apoptotic Induction Analysis

To confirm that cell death is occurring via a controlled, apoptotic mechanism, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a standard method.

Experimental Protocol: Annexin V/PI Flow Cytometry
  • Cell Treatment: A375 melanoma cells are treated with Compound EFA at its IC50 concentration for 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol. The mixture is incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer.

    • Annexin V-/PI-: Live cells

    • Annexin V+/PI-: Early apoptotic cells

    • Annexin V+/PI+: Late apoptotic/necrotic cells

    • Annexin V-/PI+: Necrotic cells

  • Data Analysis: The percentage of cells in each quadrant is quantified using appropriate software (e.g., FlowJo).

Illustrative Data: Apoptosis in A375 Cells (%)
TreatmentLive CellsEarly ApoptosisLate Apoptosis
Vehicle Control95.12.52.1
Compound EFA 65.3 22.5 10.2
Doxorubicin58.925.113.5

Interpretation: This illustrative data indicates that Compound EFA induces a significant increase in both early and late apoptotic cell populations, confirming that its cytotoxic effect is mediated, at least in part, by triggering programmed cell death.[8][10]

Conclusion and Future Directions

This guide outlines a foundational benchmarking strategy for This compound . The illustrative data position Compound EFA as a promising novel anticancer agent with potent antiproliferative activity, a targeted mechanism of action on the PI3K/AKT/mTOR pathway, and the ability to induce apoptosis.

The successful validation of these initial findings would warrant further investigation, including:

  • Kinase Profiling: To determine the selectivity of Compound EFA against a broad panel of kinases.

  • In Vivo Efficacy: To assess antitumor activity in xenograft mouse models.[11]

  • Pharmacokinetic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By following a structured, comparative approach, researchers can effectively contextualize the performance of novel chemical entities like Compound EFA and make data-driven decisions for further development.

References

  • Song, Q., Zhang, Q., Fan, X., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kaur, H., & Kumar, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. Available at: [Link]

  • Yadav, S., Singh, S. K., & Singh, P. P. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 586–610. Available at: [Link]

  • Deep, A., Bhatia, R. K., Kaur, R., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238–250. Available at: [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 01002. Available at: [Link]

  • Barraja, P., Spano, V., & Montalbano, A. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(11), 4381. Available at: [Link]

  • Wikipedia. (n.d.). Imidazopyridine. Retrieved January 20, 2026, from [Link]

  • Mangione, W., Fall, A. D., et al. (2024). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. Briefings in Bioinformatics. Available at: [Link]

  • Royal Society of Chemistry. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zhang, Y., Li, M., Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3224. Available at: [Link]

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., et al. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 24(2), 273. Available at: [Link]

  • ResearchGate. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Available at: [Link]

  • Jia, H., Dai, G., Weng, J., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][3][12]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577–7589. Available at: [Link]

  • ResearchGate. (2022). Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Available at: [Link]

Sources

A Comparative Guide to the Reproducibility of Biological Assays with Imidazo[1,2-a]Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities.[1] This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on ensuring the reproducibility of biological assays for this promising class of compounds. We will delve into the causality behind experimental choices, describe self-validating protocols, and compare methodologies to enhance the reliability of your findings.

The Imperative of Reproducibility in Preclinical Drug Discovery

Imidazo[1,2-a]Pyridines as Modulators of Critical Signaling Pathways

A significant portion of research into imidazo[1,2-a]pyridine derivatives has focused on their potential as anticancer agents, largely through the inhibition of protein kinases.[4] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, a central node for controlling cell growth, proliferation, and survival, is a frequent target.[5][6] Various derivatives of imidazo[1,2-a]pyridine have been designed and synthesized to inhibit key kinases within this pathway, such as PI3Kα.[5]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth ImidazoPyridine Imidazo[1,2-a]Pyridine Derivatives ImidazoPyridine->PI3K Inhibits

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway targeted by Imidazo[1,2-a]Pyridine derivatives.

Comparative Analysis of Foundational Biological Assays

The evaluation of novel chemical entities like Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate invariably begins with a suite of in vitro assays. The choice of assay can significantly impact the perceived activity of a compound and the reproducibility of these findings.

Cell Viability and Cytotoxicity Assays: A Primary Screening Tool

These assays are the workhorses of early-stage drug discovery, providing a global assessment of a compound's effect on cell proliferation and health.

Assay TypePrincipleAdvantagesChallenges to Reproducibility
MTT/XTT Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt.Inexpensive, well-established, high-throughput.Indirect measure of viability; sensitive to cell metabolic state, cell seeding density, and compound interference.[7][8][9]
LDH Release Measures lactate dehydrogenase (LDH) leakage from cells with compromised membrane integrity.[10]Direct measure of cytotoxicity (cell death).Less sensitive for cytostatic (growth-inhibiting) effects; timing is critical as LDH degrades in the medium.
ATP-Based (e.g., CellTiter-Glo®) Measures intracellular ATP levels as an indicator of viable, metabolically active cells.High sensitivity, rapid, good linearity.Signal can be affected by compounds that interfere with luciferase or ATP metabolism.
Real-Time Impedance Measures changes in electrical impedance as cells adhere and proliferate on electrodes.Label-free, provides kinetic data on cell response.Requires specialized equipment; sensitive to well-to-well variations in electrode coverage.

The MTT assay, despite its widespread use, is prone to variability. The conversion of the tetrazolium salt is dependent on the metabolic activity of the cells, which can be influenced by culture conditions, cell density, and even the compound being tested.[8] For instance, an intra-assay coefficient of variation (CV) for an MTT assay might be around 6.76%, while the inter-assay CV can be as high as 12.9%.[7]

Target-Based Assays: Quantifying Kinase Inhibition

To confirm that the cytotoxic effects of an imidazo[1,2-a]pyridine derivative are due to the inhibition of a specific kinase, target-based assays are essential.

  • Biochemical (Cell-Free) Assays: These assays measure the direct interaction of a compound with a purified kinase. They are crucial for determining intrinsic inhibitory potency (e.g., IC50). However, IC50 values are highly dependent on assay conditions, particularly the concentration of ATP used, as many inhibitors are ATP-competitive.[11][12] For meaningful comparison, IC50 values should be determined at an ATP concentration that is close to its Michaelis-Menten constant (Km).[11]

  • Cell-Based Target Engagement Assays: These assays measure the inhibition of a kinase within a live cell, providing a more physiologically relevant context.[13][14] Techniques like Western blotting for phosphorylated downstream substrates or specialized reporter assays can be used. While more complex, these assays provide a crucial link between direct target inhibition and the ultimate cellular phenotype. Modern, high-throughput methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) offer a homogeneous, reproducible format for kinase screening.[15]

Achieving Reproducibility: A Standardized Protocol for Cytotoxicity Screening

To mitigate variability, adherence to a rigorously standardized protocol is paramount. Below is a self-validating protocol for an MTT-based cytotoxicity assay, designed to screen imidazo[1,2-a]pyridine derivatives.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Culture and Maintenance:

    • Causality: Use a consistent source of authenticated cancer cell lines (e.g., A549, MCF-7). Cell line misidentification and contamination are major sources of irreproducibility.[16]

    • Maintain cells in a defined medium and serum batch. Record the passage number and do not use cells beyond a predefined limit (e.g., 20 passages) to avoid phenotypic drift.

  • Cell Seeding:

    • Causality: Inconsistent cell numbers lead to high well-to-well variability.[8]

    • Harvest cells during the logarithmic growth phase.

    • Perform an accurate cell count using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours. An outer border of wells should be filled with sterile PBS to minimize evaporation (the "edge effect").

  • Compound Treatment:

    • Causality: Inaccurate compound concentrations are a primary source of error.

    • Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

    • Perform a serial dilution series in culture medium to achieve the final desired concentrations. The final DMSO concentration should be consistent across all wells and typically ≤0.5% to avoid solvent toxicity.

    • Include appropriate controls:

      • Vehicle control (cells + medium with DMSO).

      • Positive control (cells + a known cytotoxic agent).

      • Blank control (medium only, no cells).

    • Incubate cells with the compound for a defined period (e.g., 48 or 72 hours).

  • MTT Assay Execution:

    • Causality: The duration of MTT incubation and the solubilization of formazan crystals are critical for a consistent signal.[17]

    • Aspirate the compound-containing medium.

    • Add 100 µL of fresh, serum-free medium containing MTT (final concentration 0.5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Causality: Proper background subtraction and normalization are key to reliable data.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate cell viability as a percentage of the vehicle control: (% Viability) = (Absorbance_Sample / Absorbance_Vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Assay_Reproducibility_Workflow Start Start: Define Assay Parameters & Controls IntraAssay Perform Intra-Assay Replicates (n≥3) Start->IntraAssay CalcIntraCV Calculate Mean, SD, and %CV for each plate IntraAssay->CalcIntraCV CheckIntraCV Is Intra-Assay %CV < 15%? CalcIntraCV->CheckIntraCV InterAssay Repeat Assay on ≥3 Independent Days CheckIntraCV->InterAssay Yes Optimize Troubleshoot and Optimize Protocol CheckIntraCV->Optimize No CalcInterCV Calculate Inter-Assay Mean, SD, and %CV InterAssay->CalcInterCV CheckInterCV Is Inter-Assay %CV < 20%? CalcInterCV->CheckInterCV CheckInterCV->Optimize No End End: Validated Reproducible Assay CheckInterCV->End Yes Optimize->Start

Figure 2: General workflow for validating intra- and inter-assay reproducibility.

Concluding Remarks: A Commitment to Scientific Integrity

The biological evaluation of novel compounds like this compound and its analogs is a cornerstone of modern drug discovery. The value of this research, however, is directly proportional to the reproducibility of the data generated. By understanding the principles of the assays employed, recognizing the sources of variability, and adhering to rigorously standardized and self-validating protocols, researchers can ensure their findings are robust, reliable, and contribute meaningfully to the advancement of science. This guide serves as a foundational resource to aid in that critical endeavor.

References

  • El-Deeb, N. M., et al. (2022). Inter-assay precision analysis of the colorimetric MTT assay... ResearchGate. Available at: [Link]

  • Haltner, E., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. Available at: [Link]

  • Medical Matters. (2024). Intra- and Inter-assay variability of cytotoxicity testing. Medical Matters. Available at: [Link]

  • Haltner, E., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. PMC - PubMed Central. Available at: [Link]

  • van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH. Available at: [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]

  • In Vitro Technologies. (2023). How do you ensure robust, reliable, and reproducible results?. In Vitro Technologies. Available at: [Link]

  • Promega. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Assay Guidance Manual. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. SOT 2019. Available at: [Link]

  • Lab Manager. (2023). Ensuring Reproducibility in Biological Research. Lab Manager. Available at: [Link]

  • Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. Available at: [Link]

  • Klebl, B., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Available at: [Link]

  • Amssoms, K., et al. (2012). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (2016). MTT assay result variation/alternative to MTT assay for checking Cell Viability?. ResearchGate. Available at: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. Available at: [Link]

  • Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. ResearchGate. Available at: [Link]

  • ACROBiosystems. (2024). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology. Available at: [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]

  • Kumar, K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. Available at: [Link]

  • Al-Hujaily, E. M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

  • S. K. S., et al. (2024). Discovery of a selective PI3Kα inhibitor via structure-based virtual screening for targeted colorectal cancer therapy. Taylor & Francis Online. Available at: [Link]

  • Lu, C., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. NIH. Available at: [Link]

  • Varkaris, A., et al. (2023). Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. PMC - NIH. Available at: [Link]

  • Juric, D., et al. (2022). Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations. Cancer Discovery - AACR Journals. Available at: [Link]

Sources

In vivo efficacy comparison of "Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of the in vivo efficacy of various imidazo[1,2-a]pyridine derivatives across key therapeutic areas, including oncology, infectious diseases, and inflammation. While specific in vivo data for "Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate" derivatives are not extensively available in the public domain, this guide synthesizes preclinical data from structurally related analogs to offer valuable insights for researchers and drug development professionals.

Oncology: Targeting Key Pathways in Cancer Progression

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating significant tumor growth inhibition in preclinical xenograft models.[3][4][5] These compounds exert their effects by modulating various cellular pathways crucial for cancer cell proliferation and survival.[4]

A comparative summary of the in vivo anti-cancer efficacy of selected imidazo[1,2-a]pyridine derivatives is presented below:

Compound IDTargetCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
22e c-MetEBC-1 Xenograft50 mg/kg, oral, daily62.9%[6]
EBC-1 Xenograft100 mg/kg, oral, daily75.0%[6]
MBM-17S Nek2A549 XenograftNot SpecifiedSignificant suppression[6]
MBM-55S Nek2A549 XenograftNot SpecifiedSignificant suppression[6]
Compound 6 AKT/mTORHeLa Xenograft50 mg/kgSignificant inhibition[7]

The data indicates that derivatives targeting c-Met and Nek2 kinases show substantial efficacy in lung and gastric cancer models.[6][8] For instance, compound 22e demonstrated a dose-dependent inhibition of tumor growth in an EBC-1 lung cancer xenograft model.[6] Similarly, a novel imidazo[1,2-a]pyridine derivative, referred to as compound 6 , was found to significantly inhibit the growth of HeLa human cervical tumor xenografts in mice at a dose of 50 mg/kg, acting through the AKT/mTOR pathway.[7] The anticancer effects of these compounds are often attributed to their ability to interfere with critical molecular mechanisms like PI3K/Akt, CENP-E, IGF-1R, CDKs, and tubulin polymerization.[4]

Experimental Workflow: Xenograft Tumor Model

A typical in vivo efficacy study using a xenograft model involves several key steps, as illustrated in the diagram below. The choice of cell line, animal strain, and dosing regimen is critical for obtaining reproducible and translatable results.

xenograft_workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Cell_Culture Cancer Cell Line Culture & Expansion Tumor_Implantation Subcutaneous Implantation of Cells Cell_Culture->Tumor_Implantation Animal_Acclimatization Acclimatization of Immunocompromised Mice Animal_Acclimatization->Tumor_Implantation Tumor_Growth Monitoring Tumor Growth (Calipers) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Compound Administration (e.g., oral, IV, IP) Randomization->Dosing Monitoring Monitoring Body Weight & Clinical Signs Dosing->Monitoring Tumor_Excision Tumor Excision & Weight Measurement Monitoring->Tumor_Excision End of Study Data_Analysis Calculation of TGI & Statistical Analysis Tumor_Excision->Data_Analysis

Fig. 1: A representative experimental workflow for a xenograft tumor model.

Infectious Diseases: Novel Agents Against Tuberculosis

The imidazo[1,2-a]pyridine scaffold has also yielded potent antitubercular agents.[9] Notably, imidazo[1,2-a]pyridine-3-carboxamides have been identified as a promising class of compounds against Mycobacterium tuberculosis.[9][10] Some derivatives have progressed to clinical evaluation, highlighting the therapeutic potential of this chemical class in combating multidrug-resistant tuberculosis.[9] For example, a series of imidazo[1,2-a]pyridine amides led to the discovery of the clinical candidate Q203, which is active against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis.[10]

Inflammation: Targeting the COX-2 Enzyme

Several imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties.[11][12] A key mechanism of action for some of these compounds is the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[13]

A study evaluating new imidazo[1,2-a]pyridine derivatives as COX-2 inhibitors demonstrated that several compounds exhibited potent and selective inhibition of the enzyme.[13] The most potent of these, 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) , showed significant analgesic activity in vivo with an ED50 value of 12.38 mg/kg.[13] This highlights the potential of this scaffold in developing novel anti-inflammatory drugs with favorable safety profiles.

Signaling Pathway: COX-2 in Inflammation

The diagram below illustrates the role of COX-2 in the inflammatory pathway and how its inhibition by imidazo[1,2-a]pyridine derivatives can lead to a reduction in inflammation.

cox2_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid hydrolyzed by PLA2 Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins converted by COX-2 COX2 COX-2 Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation IP_Derivative Imidazo[1,2-a]pyridine Derivative IP_Derivative->COX2 inhibits

Sources

A Senior Application Scientist's Guide to the Synthesis of Imidazo[1,2-a]pyridines: A Head-to-Head Comparison of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in a multitude of clinically significant drugs and functional materials.[1][2] Its inherent biological activities, which span antiviral, anticancer, and anti-inflammatory properties, have driven extensive research into efficient and versatile synthetic routes.[3] This guide provides a head-to-head comparison of prominent synthesis methods for imidazo[1,2-a]pyridines, offering researchers, scientists, and drug development professionals a detailed analysis of classical and contemporary approaches. We will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and present a critical evaluation of each method's performance based on experimental data.

The Classical Approach: Reaction of 2-Aminopyridines with α-Haloketones

One of the most traditional and straightforward methods for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone.[4] This method, while foundational, often requires elevated temperatures and can be limited by the availability and stability of the α-haloketone starting materials.

Mechanism and Rationale

The reaction proceeds through an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, displacing the halide. This is followed by an intramolecular condensation between the exocyclic amine and the ketone, which, after dehydration, yields the aromatic imidazo[1,2-a]pyridine core. The choice of a high-boiling solvent like DMF or ethanol facilitates the dehydration step which requires significant energy input.[4]

G cluster_0 Step 1: SN2 Attack cluster_1 Step 2: Intramolecular Condensation cluster_2 Step 3: Dehydration A 2-Aminopyridine C Intermediate A->C Endocyclic N attack B α-Haloketone B->C D Intermediate E Cyclized Intermediate D->E Exocyclic N attack on C=O F Cyclized Intermediate G Imidazo[1,2-a]pyridine F->G - H2O

Caption: Reaction mechanism of the classical synthesis of imidazo[1,2-a]pyridines.

Experimental Protocol: Classical Synthesis
  • To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL), add the desired α-bromoketone (1.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired imidazo[1,2-a]pyridine.[4]

The Modern Workhorse: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction has emerged as a highly efficient and versatile multicomponent reaction (MCR) for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[1] This one-pot reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide, offering significant advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate diverse libraries of compounds.[5]

Mechanism and Rationale

The GBB reaction is typically catalyzed by a Lewis or Brønsted acid. The reaction initiates with the formation of an imine from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by a tautomerization to yield the final 3-aminoimidazo[1,2-a]pyridine product. The use of a catalyst is crucial for the efficient formation of the reactive imine intermediate.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: [4+1] Cycloaddition cluster_2 Step 3: Tautomerization A 2-Aminopyridine C Imine Intermediate A->C B Aldehyde B->C D Imine Intermediate F Cycloadduct D->F E Isocyanide E->F G Cycloadduct H 3-Aminoimidazo[1,2-a]pyridine G->H

Caption: Reaction mechanism of the Groebke-Blackburn-Bienaymé (GBB) synthesis.

Experimental Protocol: GBB Synthesis
  • In a sealed vial, combine the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), isocyanide (1.0 mmol), and a catalytic amount of an acid catalyst (e.g., Sc(OTf)₃, 10 mol%) in a suitable solvent such as methanol or ethanol (5 mL).[6]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 4-24 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the pure 3-aminoimidazo[1,2-a]pyridine.[7]

Expedited Synthesis: Microwave-Assisted Methodologies

Microwave irradiation has revolutionized the synthesis of imidazo[1,2-a]pyridines by dramatically reducing reaction times and often improving yields.[8] This technique can be applied to both the classical α-haloketone condensation and modern multicomponent reactions like the GBB.

Mechanism and Rationale

Microwave energy directly heats the polar reactants and solvents, leading to a rapid and uniform temperature increase throughout the reaction mixture. This efficient energy transfer accelerates the rate of reaction, often allowing for syntheses to be completed in minutes rather than hours. In many cases, the high temperatures achieved under microwave irradiation can also promote reactions that are sluggish under conventional heating.[3]

G cluster_0 Conventional Heating cluster_1 Microwave Irradiation A Reactants B Product A->B Hours C Reactants D Product C->D Minutes

Caption: Comparison of reaction times for conventional vs. microwave-assisted synthesis.

Experimental Protocol: Microwave-Assisted GBB Synthesis
  • In a 10 mL microwave-sealed tube equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), isocyanide (1.0 mmol), and a catalyst such as NH₄Cl (20 mol%) in ethanol (1 M).[9]

  • Seal the tube and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 75-100 °C) for 10-30 minutes.[8][9]

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the desired imidazo[1,2-a]pyridine.

Head-to-Head Performance Comparison

To provide a clear and objective comparison, the following table summarizes key performance indicators for the different synthetic methods based on reported experimental data.

MethodTypical Reaction TimeTypical TemperatureTypical YieldKey AdvantagesKey Disadvantages
Classical (α-Haloketone) 4-24 hoursReflux (e.g., 78-118 °C)60-85%Simple procedure, readily available starting materials in some cases.Long reaction times, high temperatures, potential instability of α-haloketones.
Groebke-Blackburn-Bienaymé (GBB) 4-24 hoursRoom Temp. to 60 °C67-96%High atom economy, one-pot, generates diversity, milder conditions.[4][5][7]Primarily yields 3-amino derivatives, may require a catalyst.
Microwave-Assisted 10-30 minutes75-150 °C89-95%Extremely fast, often higher yields, can be performed solvent-free.[8][9][10]Requires specialized microwave reactor equipment.
Ortoleva-King Type 5-12 hours80-120 °C42-96%Utilizes readily available ketones, can be catalyzed by inexpensive metals like iron or copper.[11][12][13]May require an oxidant and a catalyst, moderate to high temperatures.

Substrate Scope and Limitations

  • Classical Method: The scope is largely dependent on the availability of the corresponding α-haloketones. Electron-withdrawing groups on the 2-aminopyridine can decrease its nucleophilicity and slow down the reaction.

  • Groebke-Blackburn-Bienaymé Reaction: This method generally exhibits a broad substrate scope, tolerating a wide range of aldehydes (aromatic, heteroaromatic, and aliphatic) and isocyanides.[4] However, sterically hindered reactants may lead to lower yields.

  • Microwave-Assisted Synthesis: The high efficiency of microwave heating often allows for a broader substrate scope compared to conventional heating, including less reactive starting materials.

  • Ortoleva-King Type Reactions: These reactions are compatible with a variety of functional groups on both the 2-aminopyridine and the ketone.[12] However, the choice of catalyst and oxidant can be crucial for achieving high yields and selectivity.

Conclusion

The synthesis of imidazo[1,2-a]pyridines has evolved significantly from classical condensation reactions to highly efficient modern methodologies. For rapid synthesis and high yields, microwave-assisted methods are unparalleled. For generating molecular diversity, particularly for drug discovery applications, the Groebke-Blackburn-Bienaymé multicomponent reaction offers a powerful and atom-economical approach. The classical α-haloketone method , while less efficient, remains a viable option for specific targets where the starting materials are readily available. Finally, Ortoleva-King type reactions provide a valuable alternative, often utilizing inexpensive and environmentally benign catalysts. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction.

References

  • Bohlmann, F., & Rahtz, D. (1957). Über die Synthese von Pyridin-Derivaten, I. Chemische Berichte, 90(10), 2265–2272. [Link]

  • Bhutia, Z. T., Panjikar, P. C., Iyer, S., Chatterjee, A., & Banerjee, M. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega, 5(22), 13059–13070. [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Guzmán-Hernández, K., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc., 16, 28. [Link]

  • Kumar, A., et al. (2024). Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer. Bentham Science Publishers. [Link]

  • Kumar, R., et al. (2021). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals. [Link]

  • Dömling, A., et al. (2018). The Groebke-Blackburn-Bienaymé Reaction. PubMed. [Link]

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. [Link]

  • Ramos-Bueno, J. I., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 18, 10. [Link]

  • Das, S., & Jana, S. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5965–5975. [Link]

  • YouTube. (2023, February 25). Bohlmann–Rahtz pyridine synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Zgonnik, V., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727–735. [Link]

  • Nikolova, S., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35303–35316. [Link]

  • Ben-Torkia, M., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]

  • Zgonnik, V., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. PubMed Central. [Link]

  • Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]

  • Guzmán-Hernández, K., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ResearchGate. [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. [Link]

  • Michael, J. P. (2005). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. ResearchGate. [Link]

  • Ujwaldev, S. M., et al. (2019). Novel one step synthesis of imidazo[1,2-a]pyridines and Zolimidine via iron/iodine-catalyzed Ortoleva-King type protocol. Semantic Scholar. [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate. As a matter of paramount safety, it is critical to recognize that specific safety data sheets (SDS) for this exact compound are not widely available. Therefore, this guidance is built upon established principles of chemical safety, regulatory standards from bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), and hazard analysis derived from the compound's chemical structure and data from analogous substances. The protocols outlined herein adopt a precautionary principle, treating the substance with a high degree of caution to ensure the safety of all laboratory personnel and environmental integrity.

Hazard Assessment and Waste Characterization: A Structural Approach

Proper disposal begins with a thorough understanding of the chemical's potential hazards, derived from its molecular structure. This compound must be classified as hazardous waste based on the following structural components:

  • Fluoroacetate Moiety : The presence of a fluorine atom on the acetate group is a significant concern. Simple ethyl fluoroacetate is known to be highly toxic.[1] By extension, this compound must be presumed to possess a high degree of acute toxicity until proven otherwise.

  • Halogenated Organic Compound : The fluorine atom classifies this molecule as a halogenated organic compound.[2][3] According to federal and institutional regulations, halogenated waste streams must be segregated from non-halogenated streams to ensure proper treatment and disposal, typically via incineration at specific facilities.[3]

  • Heterocyclic Aromatic System : The imidazo[1,2-a]pyridine core is a nitrogen-containing heterocyclic system common in pharmaceutical development. While providing chemical stability, such structures can have complex toxicological profiles.

Given these factors, all waste containing this compound, including pure substance, reaction mixtures, and contaminated materials, must be handled and disposed of as Acutely Toxic, Halogenated Organic Hazardous Waste .

Parameter Classification Justification & Handling Protocol
Waste Type Hazardous Chemical WasteBased on structural alerts (fluoroacetate, halogenated).[2]
EPA Hazard Code (Anticipated) P-listed (Acutely Toxic)Precautionary approach due to the fluoroacetate moiety.[4][5]
Physical State Liquid or SolidHandle in a manner appropriate to its physical state.
Primary Hazard High Acute ToxicityPotential to be fatal if swallowed, inhaled, or in contact with skin.
Secondary Hazard Environmental HazardMust be prevented from entering sewer systems or the environment.[5]

Personal Protective Equipment (PPE) and Handling

Before handling the chemical for use or disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.[6][7]

  • Eye and Face Protection : Wear chemical safety goggles and/or a face shield.[8]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended when handling concentrated waste.

  • Body Protection : A chemically resistant lab coat must be worn at all times.

  • Respiratory Protection : All handling of the chemical, especially the transfer of waste, should be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9][10]

Step-by-Step Disposal Protocol: From Generation to Collection

Adherence to a systematic disposal workflow is mandatory for ensuring safety and regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[5][11]

Step 1: Waste Segregation and Container Selection
  • Designate the Waste Stream : This compound must only be added to a container designated for "Halogenated Organic Liquid Waste" or "Halogenated Organic Solid Waste," depending on its form.

  • Prevent Commingling : Never mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[3][12] Incompatible materials can react violently or release toxic gases.[4]

  • Choose a Compatible Container :

    • Use a clean, leak-proof container made of chemically compatible material (borosilicate glass or high-density polyethylene is often suitable).[13][14]

    • The container must have a tightly sealing screw cap. Parafilm or stoppers are not acceptable for long-term storage.[14]

    • Ensure the container size is appropriate for the volume of waste to be generated to avoid having large, half-empty containers in the lab.[4]

Step 2: Proper Labeling at the Point of Generation

As soon as the first drop of waste is added, the container must be labeled. The label must be fully completed and legible.[15][16]

Mandatory Label Information:

  • The words "HAZARDOUS WASTE"

  • Full Chemical Name(s) : List "this compound" and any other components in the waste mixture by their full names.

  • Approximate Percentages : Estimate the concentration of each component.

  • Hazard Pictograms : Affix appropriate GHS pictograms (e.g., Skull and Crossbones for Acute Toxicity, Flame for Flammability if mixed with flammable solvents, and Environment).

  • Generator Information : Name of the principal investigator and laboratory location.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA).[12][16]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5]

  • The container must be kept closed at all times except when actively adding waste.[4][17] A funnel must not be left in the opening.

  • Store the container in a secondary containment bin to prevent spills from spreading.[5][13]

  • Quantity Limits : Do not accumulate more than one quart of acutely toxic (P-listed) waste in an SAA.[4] Once this limit is reached, the container must be removed within three calendar days.

G cluster_generation Waste Generation & Segregation cluster_accumulation On-Site Accumulation cluster_disposal Final Disposal gen Generate Waste Containing This compound container Select Compatible Container (e.g., Glass, HDPE) gen->container Step 1 label_node Immediately Affix & Complete Hazardous Waste Label container->label_node Step 2 saa Store in Secondary Containment in Satellite Accumulation Area (SAA) label_node->saa Step 3 closed Keep Container Securely Closed (Except when adding waste) saa->closed full Container is Full OR 1 Quart Limit Reached closed->full pickup Arrange Pickup by Institutional EHS or Licensed Contractor full->pickup Step 4 manifest Waste is Transported to a Licensed Treatment, Storage, and Disposal Facility (TSDF) pickup->manifest Step 5

Caption: Disposal Workflow for Hazardous Chemical Waste.

Step 4: Arranging for Final Disposal
  • Schedule a Pickup : Once the waste container is full (no more than 90% capacity) or has reached its accumulation time/quantity limit, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4]

  • Documentation : Ensure all records related to the waste are maintained as required by your institution and the EPA. This is part of the "cradle-to-grave" responsibility for hazardous waste generators.[11][16]

Prohibited Disposal Methods

To prevent harm to human health and the environment, the following disposal methods are strictly forbidden:

  • NO Drain Disposal : This chemical must not be poured down the sink.[5][17] Its potential toxicity can harm aquatic life and interfere with wastewater treatment processes.

  • NO Trash Disposal : Contaminated items (e.g., gloves, weigh boats, paper towels) must be collected as solid hazardous waste. Do not dispose of them in the regular trash.

  • NO Evaporation : Do not attempt to dispose of this chemical by allowing it to evaporate in a fume hood. This creates an inhalation hazard and releases pollutants into the atmosphere.[17]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel : Immediately alert others in the area.

  • Evacuate : If the spill is large or you feel unwell, evacuate the area and contact your institution's emergency response line.

  • Manage Small Spills : If the spill is small and you are trained to handle it:

    • Don the appropriate PPE (including respiratory protection if necessary).

    • Contain the spill using a chemical spill kit with an absorbent appropriate for organic chemicals.

    • Work from the outside of the spill inward to clean it up.

    • Collect all contaminated absorbent materials in a designated bag or container.

    • Label the container as "Hazardous Waste - Spill Debris" with the chemical name and dispose of it through EHS.[10]

Caption: Decision Logic for Chemical Spill Response.

By adhering to these rigorous procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 20, 2026, from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved January 20, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved January 20, 2026, from [Link]

  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved January 20, 2026, from [Link]

  • Waste Handling Best Practices for New Chemists. (n.d.). CP Lab Safety. Retrieved January 20, 2026, from [Link]

  • Laboratories - Standards. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 20, 2026, from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved January 20, 2026, from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 20, 2026, from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 20, 2026, from [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon Occupational Safety and Health. Retrieved January 20, 2026, from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved January 20, 2026, from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved January 20, 2026, from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved January 20, 2026, from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 20, 2026, from [Link]

  • Halogenated Waste. (n.d.). Unknown Source. Retrieved January 20, 2026, from [Link]

  • Ethyl acetate - SAFETY DATA SHEET. (2022, August 1). RCI Labscan Limited. Retrieved January 20, 2026, from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved January 20, 2026, from [Link]

  • Hazardous Waste - EHSO Manual. (2025-2026). Emory University. Retrieved January 20, 2026, from [Link]

  • HAZARDOUS WASTE SEGREGATION. (2016, April 15). Bucknell University. Retrieved January 20, 2026, from [Link]

  • Safety Data Sheet: Ethyl acetate. (2019, October 17). Chemos GmbH & Co. KG. Retrieved January 20, 2026, from [Link]

  • Material Safety Data Sheet - Ethyl fluoroacetate, 97%. (n.d.). Cole-Parmer. Retrieved January 20, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved January 20, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Handling Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Proactive Stance on Novel Compound Safety

In the landscape of drug discovery and chemical research, we frequently encounter novel molecules whose toxicological profiles are not yet fully characterized. Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate (CAS No. 1315359-46-6) is one such compound.[1] While specific safety data for this exact molecule is sparse, its structure contains moieties that demand our utmost respect and caution. The imidazo[1,2-a]pyridine core is a well-known pharmacophore present in numerous biologically active agents, and the presence of a fluoroacetate group is a significant structural alert.[2] The simple parent compound, Ethyl Fluoroacetate, is classified as fatal if swallowed, inhaled, or in contact with skin, and it causes severe skin and eye damage.[3]

Therefore, this guide is built upon the foundational principle of prudent practice : we will treat this compound with the high level of caution afforded to substances of unknown but potentially significant toxicity. The following protocols are designed to be a self-validating system of safety, ensuring that engineering controls, personal protective equipment, and operational procedures work in concert to minimize any potential for exposure.

Hazard Assessment: A Structurally-Informed Approach

A comprehensive risk assessment is the cornerstone of laboratory safety. Lacking a specific Safety Data Sheet (SDS), we must infer potential hazards from the compound's constituent parts.

  • Imidazo[1,2-a]pyridine Core: This heterocyclic system is known for its diverse biological activities, meaning it is designed to interact with biological systems.[2] This inherent bioactivity necessitates careful handling to avoid unintended physiological effects.

  • Ethyl Acetate Moiety: This functional group can impart characteristics of flammability and may act as an irritant to the eyes and respiratory tract.[4]

  • Fluoro- Substitution (Halogenated Organic): The presence of fluorine classifies this as a halogenated organic compound. Such compounds require specific waste disposal streams and can have unique reactivity and toxicity profiles.[5][6] The most critical consideration is the potential for it to exhibit toxicity similar to other fluoroacetates, which are known to be highly toxic.[3][7]

Based on this structural analysis, we will operate under the assumption that this compound is potentially highly toxic , an irritant , and requires special handling as a halogenated compound .

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final line of defense after engineering controls (like fume hoods) have been implemented.[8] The following table summarizes the mandatory PPE for handling this compound.

Protection Type Required PPE Rationale & Key Considerations
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldStandard safety glasses are insufficient.[9] Goggles provide a seal against splashes and vapors. A face shield is mandatory when handling the neat material or solutions outside of a closed system, protecting the entire face from splashes.[10]
Body Protection Flame-Resistant (FR) Laboratory Coat with Full SleevesProtects skin and clothing from splashes.[11] The flame-resistant property provides a crucial layer of safety, given the potential flammability of the ethyl acetate moiety.[4]
Hand Protection Double Gloving: Nitrile Inner Glove + Chemical-Resistant Outer Glove (e.g., Neoprene)The high potential toxicity necessitates robust hand protection.[3] Disposable nitrile gloves alone are for incidental contact only.[9] Double-gloving provides redundancy. The outer glove should be selected for its resistance to organic solvents. Always check the manufacturer's glove compatibility charts.
Respiratory Protection Not required if handled exclusively within a certified chemical fume hood.All handling of the solid or its solutions must occur within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[11][12] If engineering controls fail or for emergency spill response, a respirator (e.g., PAPR) would be necessary.
Foot Protection Closed-toe, non-perforated shoesThis is a standard and non-negotiable laboratory requirement to protect feet from spills and falling objects.[10][13]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, sequential workflow minimizes the risk of error and exposure. The following protocol outlines the essential steps for handling this compound from preparation to cleanup.

Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Verify Fume Hood Certification & Airflow B 2. Prepare Work Surface (Line with absorbent pads) A->B C 3. Assemble All Glassware & Equipment B->C D 4. Locate & Verify Emergency Equipment (Shower, Eyewash) C->D E 5. Don Full PPE (Coat, Goggles, Face Shield, Double Gloves) D->E F 6. Weigh/Measure Compound (Use spark-proof tools) E->F G 7. Perform Synthesis/ Experiment F->G H 8. Quench Reaction & Prepare for Workup G->H I 9. Decontaminate Glassware & Surfaces (in hood) H->I J 10. Segregate & Label Halogenated Waste I->J K 11. Doff PPE (Remove outer gloves first in hood) J->K L 12. Final Hand Washing K->L

Caption: Safe handling workflow for potent compounds.

Detailed Protocol Steps:
  • Preparation (Pre-Handling)

    • Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.[11]

    • Prepare the Workspace: The work surface inside the hood should be clean and uncluttered.[13] It is best practice to line the surface with disposable absorbent pads to contain any potential spills.

    • Assemble Materials: Gather all necessary glassware, reagents, and equipment before bringing the target compound into the hood. Ensure glassware is free of cracks or defects.[14]

    • Emergency Readiness: Physically locate the nearest safety shower and eyewash station. Ensure the pathway is clear.[14]

  • Active Handling (Inside the Fume Hood)

    • Don PPE: Put on all required PPE as specified in the table above before handling the chemical container.

    • Aliquot the Compound: When transferring the solid, use spark-proof tools and techniques that minimize dust generation.[7] Keep the container tightly closed when not in use.[15]

    • Perform the Experiment: Keep all reactions and hazardous chemicals at least 6 inches from the sash of the fume hood.[12] Keep the sash at the lowest possible position that is practical for your work.[12]

    • Reaction Quenching: Plan your quenching procedure carefully to control any exothermic reactions.

  • Cleanup and Disposal (Post-Handling)

    • Decontamination: All glassware and surfaces that have come into contact with the compound must be decontaminated. Rinse with an appropriate solvent, and collect this rinseate as hazardous waste.

    • Waste Segregation: This is a critical step. As a halogenated organic compound , all waste (solid and liquid) must be disposed of in a designated "Halogenated Organic Waste" container.[5][6] Do not mix with non-halogenated waste.[16][17] The container must be clearly labeled with the full chemical name and kept closed when not in use.[14][18]

    • Doffing PPE: Remove the outer gloves first and dispose of them in the halogenated waste stream while still in the fume hood. Remove the remaining PPE after leaving the immediate work area, being careful to avoid contaminating skin or clothing. Never wear gloves outside the laboratory.[12]

    • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[13]

Emergency Procedures

Incident Type Immediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]
Eye Contact Immediately flush eyes with water using an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
Minor Spill (in Fume Hood) Contain the spill with an inert absorbent material (e.g., vermiculite). Carefully sweep the material into a designated halogenated waste container. Decontaminate the area.
Major Spill Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.

References

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Campus Operations, Temple University. Halogenated Solvents in Laboratories.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell EHS. 7.2 Organic Solvents.
  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory.
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Moravek. Chemical Synthesis Safety Tips To Practice in the Lab.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage. (n.d.).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • TCI Chemicals. (2025, October 29). SAFETY DATA SHEET - Ethyl Fluoroacetate.
  • Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories.
  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Ethyl acetate.
  • RCI Labscan Limited. (2022, August 1). SAFETY DATA SHEET - ethyl acetate.
  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • Sasol Chemicals. (2025, January 15). Material Safety Data Sheet - Ethyl Acetate.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Cole-Parmer. Material Safety Data Sheet - Ethyl fluoroacetate, 97%.
  • PubMed Central. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications.
  • AiFChem. Ethyl 2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.